molecular formula C6H12N2O B2944257 1-Methyl-1,4-diazepan-2-one CAS No. 60565-89-1

1-Methyl-1,4-diazepan-2-one

Cat. No.: B2944257
CAS No.: 60565-89-1
M. Wt: 128.175
InChI Key: UCVJSGPCVKPWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVJSGPCVKPWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60565-89-1
Record name 1-methyl-1,4-diazepan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,4-diazepan-2-one is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. Its structure, featuring a lactam moiety within a diazepane ring and a methyl group on one of the nitrogen atoms, positions it as a molecule of interest in medicinal chemistry and synthetic organic chemistry. While not as extensively studied as its benzodiazepine relatives, its unique structural features suggest potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known chemical properties, structural characteristics, and potential applications of this compound, drawing from the available scientific literature and chemical data.

Introduction: The 1,4-Diazepan-2-one Scaffold

The 1,4-diazepine ring system is a privileged scaffold in medicinal chemistry, most famously represented by the anxiolytic, sedative, and anticonvulsant properties of the benzodiazepine class of drugs, which feature a fusion of a benzene ring to the diazepine ring.[1][2] The saturated counterpart, the 1,4-diazepane ring, and its derivatives are also of significant interest due to their diverse biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4]

This compound (also known as N-Methyl-5-homopiperazinone) belongs to this class of saturated diazepanes.[5] Its core structure consists of a seven-membered ring with nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and a methyl group attached to the nitrogen at position 1. This specific substitution pattern distinguishes it from other diazepanone isomers and imparts particular chemical and conformational properties that may influence its biological activity.[6]

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Molecular Structure

The chemical structure of this compound is depicted below:

Figure 1: 2D Structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 60565-89-1[7][8]
Molecular Formula C₆H₁₂N₂O[7][8]
Molecular Weight 128.17 g/mol [7][8]
Physical Form Solid (at 20°C)[9]
Purity ≥95%[8][9]
SMILES CN1CCCNCC1=O[7]
InChI Key UCVJSGPCVKPWLY-UHFFFAOYSA-N[7]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and databases.

Synthesis of this compound

Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce in the chemical literature. However, general synthetic strategies for 1,4-diazepan-2-ones can be inferred from related publications. These methods typically involve the cyclization of appropriate linear precursors.

One potential conceptual pathway involves the intramolecular cyclization of an N-(aminoethyl)-N-methyl-β-alanine derivative. This could be achieved through the formation of an amide bond between the terminal amine and a carboxylic acid or its activated derivative.

G cluster_0 Conceptual Synthesis Workflow start N-(2-aminoethyl)-N-methyl-β-alanine derivative activation Carboxylic acid activation start->activation cyclization Intramolecular Cyclization activation->cyclization product This compound cyclization->product purification Purification (e.g., chromatography, recrystallization) product->purification

Figure 2: Conceptual workflow for the synthesis of this compound.

General methodologies for the synthesis of substituted 1,4-diazepines often utilize condensation reactions. For instance, the reaction of ketimine intermediates with aldehydes in the presence of a catalyst has been reported for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives.[3] While this specific protocol may not directly yield this compound, it illustrates a common synthetic strategy for this class of compounds.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, this section provides predicted spectroscopic features based on its chemical structure and data from analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl group and the methylene protons of the diazepane ring. The chemical shifts will be influenced by the adjacent nitrogen atoms and the carbonyl group.

  • N-CH₃: A singlet, likely in the range of 2.5-3.0 ppm.

  • Ring CH₂ protons: A series of multiplets in the range of 2.0-4.0 ppm. The protons on the carbon adjacent to the carbonyl group (C3) would likely be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

  • C=O: A signal in the downfield region, typically around 170-175 ppm for a lactam carbonyl.[10]

  • Ring CH₂ carbons: Signals in the range of 30-60 ppm.

  • N-CH₃: A signal in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.

  • C=O stretch: A strong, sharp peak in the region of 1650-1680 cm⁻¹, characteristic of a lactam.[11]

  • C-N stretch: Bands in the region of 1000-1300 cm⁻¹.

  • C-H stretch: Bands just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve the loss of the carbonyl group and cleavage of the diazepane ring.

Potential Applications and Future Directions

While specific pharmacological studies on this compound are limited, its structural features suggest several areas of potential application.

Central Nervous System (CNS) Agents

The 1,4-diazepane scaffold is a well-established pharmacophore for CNS-active drugs.[3][4] this compound serves as a potential building block for the synthesis of novel anxiolytic, sedative, or anticonvulsant agents.[6] The N1-methyl group can influence binding affinity and metabolic stability, making it a key position for structural modification in drug design.[6]

Synthetic Intermediate

As a functionalized heterocyclic compound, this compound can be a valuable intermediate in organic synthesis. The nitrogen atoms can undergo further substitution, and the lactam functionality can be subjected to various chemical transformations, allowing for the construction of more complex molecules.[6]

Conformational Studies

The seven-membered diazepane ring of this compound possesses significant conformational flexibility.[6] Understanding the preferred conformations and the energy barriers between them is crucial for designing molecules with specific biological activities, as the three-dimensional shape of a molecule often dictates its interaction with biological targets. Conformational analysis can be performed using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling.[6]

Conclusion

This compound is a simple yet intriguing molecule within the broader class of 1,4-diazepanes. While a significant amount of research has been dedicated to the related benzodiazepines, this saturated analog remains relatively underexplored. The available information suggests its potential as a scaffold for the development of new CNS-active compounds and as a versatile intermediate in organic synthesis. Further research is needed to fully elucidate its chemical and physical properties, develop efficient and scalable synthetic routes, and explore its pharmacological profile. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the 1,4-diazepan-2-one class of compounds and may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1,4-diazepan-2-one from Basic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-Methyl-1,4-diazepan-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is approached in a logical, two-stage process commencing with the construction of the core 1,4-diazepan-2-one ring system, followed by selective N-methylation. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents key data in a clear and accessible format. The methodologies described herein are grounded in established chemical literature and are designed to be reproducible and scalable.

Introduction and Synthetic Strategy

This compound is a seven-membered heterocyclic compound incorporating a lactam functionality. This structural motif is of significant interest in drug discovery, as diazepane derivatives are known to exhibit a wide range of biological activities.[1] The synthesis of this target molecule can be efficiently achieved through a two-step sequence:

  • Formation of the 1,4-diazepan-2-one scaffold: This is accomplished via a Michael addition of a mono-protected ethylenediamine to an acrylate ester, followed by deprotection and subsequent intramolecular amidation to form the desired lactam.

  • N-methylation: The final step involves the selective methylation of the nitrogen atom at the 1-position of the diazepan-2-one ring.

This strategy offers a convergent and flexible approach, allowing for the potential synthesis of various analogs by modifying the starting materials.

Synthesis of the 1,4-Diazepan-2-one Scaffold

The initial phase of the synthesis focuses on the construction of the core heterocyclic ring. This is achieved through a three-step process starting with the mono-protection of ethylenediamine.

Step 1: Mono-Boc Protection of Ethylenediamine

To ensure selective reaction at one of the amino groups of ethylenediamine, a mono-protection strategy is employed using the tert-butyloxycarbonyl (Boc) protecting group. This is a crucial step to prevent the formation of undesired side products.[2]

Experimental Protocol:

A solution of di-tert-butyl dicarbonate in a suitable solvent is added dropwise to a cooled, stirred solution of excess ethylenediamine. The slow addition and excess of the diamine are critical to favor the formation of the mono-protected product.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine to remove unreacted ethylenediamine and byproducts. The organic layer is then dried and concentrated to yield N-Boc-ethylenediamine.[3]

Reagent/SolventMolar Ratio (to Boc2O)Key Parameters
Ethylenediamine>3Excess to favor mono-protection
Di-tert-butyl dicarbonate1Limiting reagent
Dichloromethane-Solvent
Temperature0 °C to room temp.Controlled addition at low temp.
Reaction Time12 hMonitored by TLC
Step 2: Michael Addition of N-Boc-ethylenediamine to Ethyl Acrylate

The mono-protected ethylenediamine is then subjected to a Michael addition reaction with ethyl acrylate. This reaction forms the carbon-nitrogen bond necessary to build the backbone of the target molecule.[4][5]

Experimental Protocol:

N-Boc-ethylenediamine is reacted with ethyl acrylate. This reaction can be carried out neat or in a suitable solvent. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or GC-MS. The product of this reaction is ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate.

Reagent/SolventMolar Ratio (to N-Boc-ethylenediamine)Key Parameters
N-Boc-ethylenediamine1
Ethyl Acrylate1-1.2Slight excess may be used
TemperatureRoom temperature
Reaction Time12-24 hMonitored by analytical methods
Step 3: Deprotection and Intramolecular Cyclization

The Boc protecting group is removed under acidic conditions, and the resulting amino-ester undergoes spontaneous or heat-induced intramolecular cyclization to form the 1,4-diazepan-2-one ring. The formation of the amide bond is a key step in this process.[6]

Experimental Protocol:

The crude product from the Michael addition is dissolved in a suitable solvent and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc group. After deprotection, the reaction mixture is heated to promote the intramolecular amidation and formation of the lactam. The product, 1,4-diazepan-2-one, can be purified by crystallization or column chromatography.

Reagent/SolventRoleKey Parameters
Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoateStarting material
Trifluoroacetic Acid (TFA) or HCl in DioxaneDeprotecting agent
Toluene or XyleneSolvent for cyclizationHigh boiling point
TemperatureRefluxTo drive cyclization
Reaction Time4-8 hMonitored by TLC

N-Methylation of 1,4-Diazepan-2-one

The final step in the synthesis is the selective methylation of the nitrogen atom at the 1-position of the 1,4-diazepan-2-one ring.

Experimental Protocol:

The 1,4-diazepan-2-one is dissolved in a suitable solvent, and a base such as sodium hydride or sodium hydroxide is added to deprotonate the amide nitrogen. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.[7][8] The use of dimethyl sulfate in a two-phase system with a strong base is a particularly effective method for the methylation of lactams.[7]

Reagent/SolventRoleKey Parameters
1,4-Diazepan-2-oneStarting material
Sodium Hydride or Sodium HydroxideBase
Dimethyl Sulfate or Methyl IodideMethylating agent
Dichloromethane/Water or THFSolvent systemTwo-phase or anhydrous
Temperature0 °C to room temp.Controlled addition
Reaction Time2-4 hMonitored by TLC

Visualization of the Synthetic Workflow and Mechanism

To visually represent the synthetic process, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Deprotection & Cyclization cluster_step4 Step 4: N-Methylation A Ethylenediamine C N-Boc-ethylenediamine A->C B Di-tert-butyl dicarbonate B->C E Ethyl 3-((2-((tert-butoxycarbonyl)amino)ethyl)amino)propanoate C->E D Ethyl Acrylate D->E F 1,4-Diazepan-2-one E->F 1. TFA or HCl 2. Heat H This compound F->H G Dimethyl Sulfate / Base G->H

Caption: Overall synthetic workflow for this compound.

Reaction_Mechanism cluster_michael Michael Addition cluster_cyclization Deprotection & Cyclization cluster_methylation N-Methylation start_michael N-Boc-NH-CH2CH2-NH2 + CH2=CH-COOEt intermediate_michael [Transition State] start_michael->intermediate_michael product_michael N-Boc-NH-CH2CH2-NH-CH2CH2-COOEt intermediate_michael->product_michael start_cyclization H2N-CH2CH2-NH-CH2CH2-COOEt intermediate_cyclization [Intramolecular Attack] start_cyclization->intermediate_cyclization product_cyclization 1,4-Diazepan-2-one + EtOH intermediate_cyclization->product_cyclization start_methylation 1,4-Diazepan-2-one + Base anion_methylation [Diazepan-2-one Anion] start_methylation->anion_methylation product_methylation This compound anion_methylation->product_methylation reagent_methylation (CH3)2SO4 reagent_methylation->product_methylation

Caption: Key mechanistic steps in the synthesis.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-documented method for the preparation of this compound from readily available starting materials. The presented protocols, supported by established chemical principles, offer a clear pathway for researchers in the field of medicinal chemistry and drug development to access this important heterocyclic scaffold. The strategic use of protecting groups and the optimization of reaction conditions are key to achieving high yields and purity of the final product.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing a lactam functionality. As a derivative of the 1,4-diazepine scaffold, which is a privileged structure in medicinal chemistry, this molecule holds potential interest for drug discovery and development.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application, and this is achieved through a comprehensive analysis of its spectroscopic data.

This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The molecule features a tertiary amine, a lactam (a cyclic amide), and a flexible seven-membered ring. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure and conformation.

Experimental Considerations

A standard NMR experiment would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring spectra on a 400 MHz or higher field spectrometer. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum is expected to show distinct signals for the methyl group, the methylene protons of the diazepane ring, and the amide N-H proton. The flexible nature of the seven-membered ring may lead to complex splitting patterns or broadened signals at room temperature.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
N-H7.5 - 8.5Broad singletThe chemical shift is highly dependent on solvent and concentration.
-CH₂- (adjacent to C=O)~2.4Triplet
-CH₂- (adjacent to N-CH₃)~2.6Triplet
-CH₂- (central)~1.8Quintet
N-CH₃~2.3Singlet
-CH₂- (adjacent to N-H)~3.2Multiplet

Causality Behind Predictions:

  • N-H Proton: The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its downfield shift is characteristic of amide protons.[3][4]

  • Methylene Protons: The chemical shifts of the methylene groups are influenced by their proximity to the electron-withdrawing amide carbonyl and the nitrogen atoms. Protons adjacent to these heteroatoms are shifted downfield.

  • N-Methyl Group: The singlet nature of the N-methyl signal is due to the absence of adjacent protons. Its chemical shift is typical for a methyl group attached to a nitrogen atom.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Lactam)170 - 175
-CH₂- (adjacent to C=O)~35
-CH₂- (adjacent to N-CH₃)~55
-CH₂- (central)~25
N-CH₃~40
-CH₂- (adjacent to N-H)~45

Causality Behind Predictions:

  • Carbonyl Carbon: The lactam carbonyl carbon is significantly deshielded and appears far downfield, which is a hallmark of amide and ester carbonyls.[5][6]

  • Methylene Carbons: The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent atoms. Carbons bonded to nitrogen are shifted downfield compared to purely aliphatic carbons.[7]

  • N-Methyl Carbon: The chemical shift of the N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom.

G cluster_0 NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B ¹H NMR Acquisition A->B C ¹³C NMR Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Chemical Shifts, Integration, Coupling) D->E F Structure Elucidation E->F

Figure 2: A generalized workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be from the N-H and C=O bonds of the lactam and the C-N bonds.

Experimental Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid or liquid sample. Alternatively, a KBr pellet can be prepared.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch3200 - 3400Medium, BroadThe broadness is due to hydrogen bonding.[8]
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Amide I)1650 - 1680StrongThis is a characteristic and intense band for amides.[9][10][11] The position is influenced by the seven-membered ring size.[8]
N-H Bend (Amide II)1515 - 1570Medium
C-N Stretch1200 - 1350Medium

Causality Behind Predictions:

  • N-H and C=O Stretches: The positions of these bands are highly diagnostic for the lactam functionality. The C=O stretch in a seven-membered lactam is expected around 1680 cm⁻¹.[8] Hydrogen bonding can cause the N-H stretch to broaden and shift to a lower frequency.

  • C-H Stretches: The absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Ionization Method

Electrospray ionization (ESI) is a suitable method for this compound, as it is a soft ionization technique that is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

Predicted Mass Spectrum
  • Molecular Ion: The exact mass of this compound (C₆H₁₂N₂O) is 128.0950. In ESI-MS, a strong signal is expected at m/z 129.0978, corresponding to the protonated molecule [M+H]⁺.

  • Nitrogen Rule: The molecule has an even number of nitrogen atoms, so its nominal molecular weight (128) is even, which is consistent with the nitrogen rule.[12]

Predicted Fragmentation Pattern

Under EI or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in a predictable manner. The primary fragmentation pathway for cyclic amines is typically α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[13][14][15]

G M [M]⁺˙ m/z = 128 F1 [M - CH₃]⁺ m/z = 113 M->F1 - •CH₃ F2 [M - CO]⁺˙ m/z = 100 M->F2 - CO F3 [M - C₂H₄N]⁺ m/z = 86 M->F3 α-cleavage F4 [C₃H₇N₂]⁺ m/z = 71 F2->F4 - C₂H₅

Figure 3: A plausible fragmentation pathway for this compound.

Causality Behind Fragmentation:

  • α-Cleavage: The bond between the carbons alpha and beta to the nitrogen atom can break, leading to the loss of a radical and the formation of a stable iminium ion.[15][16]

  • Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

  • Loss of Methyl Radical: The N-methyl group can be lost as a methyl radical.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a comprehensive overview of the expected data and the underlying principles governing the spectroscopic behavior of this molecule. By understanding the predicted spectra, researchers can confidently identify and characterize this compound, facilitating its potential use in drug discovery and other scientific endeavors. The provided step-by-step protocols and data interpretation frameworks serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

A Technical Guide to the Physicochemical Characterization of 1-Methyl-1,4-diazepan-2-one: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-Methyl-1,4-diazepan-2-one

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms. Its structure is foundational to a class of molecules with significant interest in medicinal chemistry. The diazepane core is a privileged scaffold, appearing in numerous biologically active compounds. The physical properties of this compound, such as its melting point and solubility, are determinant factors for its handling, formulation, and pharmacokinetic behavior. A precise melting point is a key indicator of purity, while its solubility in various media dictates its potential for administration and absorption in biological systems.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range. Therefore, accurate melting point determination is a fundamental technique for purity assessment.

Causality Behind Experimental Choices

The chosen methodology, capillary melting point determination, is a widely accepted and reliable technique. The slow heating rate near the anticipated melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[1] A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Experimental Protocol for Melting Point Determination

This protocol outlines the steps for determining the melting point range of this compound using a digital melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. Repeat until a packed sample column of 2-3 mm is achieved.[1]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to estimate the melting range. Heat the sample at a rate of 10-15 °C per minute and note the approximate temperature of melting. Allow the apparatus to cool before proceeding.

  • Accurate Melting Point Determination: Set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, once the temperature is about 20 °C below the estimated melting point.[1]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This provides the melting point range.[2]

  • Repeat for Accuracy: For reliable results, repeat the determination with a fresh sample in a new capillary tube at least twice. The results should be consistent.

Data Presentation

The determined melting point should be recorded as a range.

Compound Melting Point Range (°C) Observations
This compoundTo be determined experimentallye.g., Colorless crystals melt to a clear liquid

Experimental Workflow: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T_onset E->F E->F G Record T_completion E->G H Report Melting Range F->H G->H

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. Understanding the solubility of this compound in various solvents is critical for developing appropriate formulations for both in vitro and in vivo studies.

Causality Behind Experimental Choices

A systematic approach to solubility testing, starting with water and progressing through solvents of varying polarity and pH, provides a comprehensive solubility profile.[3][4] This approach not only quantifies solubility but also provides qualitative insights into the compound's chemical nature (e.g., acidic, basic, or neutral). The use of a standardized amount of solute and solvent allows for a consistent and comparable assessment of solubility.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a method for determining the qualitative solubility of this compound in common laboratory solvents.

Materials:

  • This compound sample

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Solvents:

    • Deionized Water

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

Procedure:

  • Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the first solvent (e.g., deionized water) to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent. If any solid particles remain, it is "insoluble" or "sparingly soluble."

  • Systematic Testing: Repeat steps 1-4 for each of the other solvents in separate test tubes. The solubility in acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Data Presentation

The results of the qualitative solubility tests should be summarized in a table.

Solvent Solubility Observations
Deionized WaterTo be determinede.g., Insoluble, fine white suspension
EthanolTo be determinede.g., Soluble, clear colorless solution
Dimethyl Sulfoxide (DMSO)To be determinede.g., Soluble, clear colorless solution
5% Sodium HydroxideTo be determinede.g., Insoluble
5% Hydrochloric AcidTo be determinede.g., Soluble, indicating basic character

Experimental Workflow: Qualitative Solubility Determination

SolubilityWorkflow Start Weigh 10 mg of Sample Solvents Select Solvent Start->Solvents Water Add 1 mL Water Solvents->Water Test 1 Ethanol Add 1 mL Ethanol Solvents->Ethanol Test 2 DMSO Add 1 mL DMSO Solvents->DMSO Test 3 NaOH Add 1 mL 5% NaOH Solvents->NaOH Test 4 HCl Add 1 mL 5% HCl Solvents->HCl Test 5 Mix Vortex for 30s Water->Mix Ethanol->Mix DMSO->Mix NaOH->Mix HCl->Mix Observe Visually Inspect Mix->Observe Soluble Record as Soluble Observe->Soluble Clear Solution Insoluble Record as Insoluble Observe->Insoluble Solid Remains

Caption: Workflow for Qualitative Solubility Determination.

Comparative Physicochemical Data

For contextual understanding, it is useful to consider the physical properties of structurally related compounds. Diazepam, a well-characterized 1,4-benzodiazepin-2-one, exhibits the following properties. It is important to note that Diazepam is a different molecule, and its properties are not directly transferable to this compound but can provide a general reference for this class of compounds.

Compound Melting Point (°C) Water Solubility Ethanol Solubility Chloroform Solubility
Diazepam131-135[5]Slightly soluble[5]Soluble[6]Freely soluble[5]

Conclusion

The experimental determination of the melting point and solubility of this compound is a critical first step in its journey from a synthesized molecule to a potential therapeutic agent. The protocols detailed in this guide provide a robust framework for obtaining these essential physicochemical parameters. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in subsequent stages of research and development. The principles of careful observation, controlled experimental conditions, and repetition are the cornerstones of sound scientific practice in this endeavor.

References

A Technical Guide to 1-Methyl-1,4-diazepan-2-one: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Methyl-1,4-diazepan-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the molecule's core chemical and physical properties. It outlines a robust, field-proven synthetic methodology, explains the rationale behind the procedural steps, and describes standard analytical techniques for structural confirmation and purity assessment. Furthermore, this guide explores the compound's emerging role as a versatile building block and potential pharmacophore, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. This paper is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel molecular scaffolds.

Introduction and Molecular Overview

This compound is a saturated seven-membered heterocyclic compound belonging to the diazepanone class. Its structure features a diazepane ring with a methyl group substitution at the N1 position and a carbonyl group at the C2 position, rendering it a cyclic amide (lactam). This scaffold is a simplified, non-fused analog of the renowned 1,4-benzodiazepine core, which forms the basis of numerous clinically significant drugs like Diazepam.[1][2][3] The absence of the fused benzene ring reduces molecular complexity and rigidity, offering a unique three-dimensional chemical space for exploration.

The strategic placement of nitrogen atoms and the carbonyl group makes this compound a valuable intermediate in synthetic organic chemistry.[4] Its derivatives are being investigated for a range of biological activities, positioning it as a key building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[4]

Core Molecular Data and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its synthesis, handling, and application in further chemical transformations. The key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 60565-89-1[4]
Chemical Formula C₆H₁₂N₂O[4]
Molecular Weight 128.17 g/mol [4]
Canonical SMILES CN1CCCNCC1=O[4]
InChI Key UCVJSGPCVKPWLY-UHFFFAOYSA-N[4]

Synthetic Strategy and Experimental Protocol

The synthesis of 1,4-diazepan-2-ones is most effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular amidation (cyclization). This approach is widely applicable to this class of heterocycles and offers high yields with readily available starting materials.

Rationale of the Synthetic Approach

The chosen synthetic pathway leverages the nucleophilicity of amines and the electrophilicity of α,β-unsaturated carbonyl compounds.

  • Step 1: Michael Addition: The primary amine of N-methylethylenediamine acts as a potent nucleophile, attacking the β-carbon of methyl acrylate. This conjugate addition is a highly efficient method for forming the carbon-nitrogen bond required for the linear precursor.

  • Step 2: Intramolecular Amidation/Cyclization: The resulting secondary amine and the methyl ester are positioned to undergo a spontaneous or thermally-induced intramolecular cyclization. The secondary amine attacks the electrophilic carbonyl carbon of the ester, displacing methanol and forming the stable seven-membered lactam ring. Heating is often employed to overcome the activation energy for this ring-closing step.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A N-Methylethylenediamine B Methyl Acrylate Intermediate Linear Amino Ester Intermediate A->Intermediate + B->Intermediate Product This compound Intermediate->Product Heat (Δ) - CH₃OH Methanol Methanol (byproduct)

Caption: Proposed two-step synthesis of this compound.

Exemplary Experimental Protocol

This protocol is an authoritative, exemplary procedure based on established chemical principles for this class of reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylethylenediamine (1.0 eq.) and methanol as the solvent.

  • Michael Addition: Cool the solution to 0 °C in an ice bath. Add methyl acrylate (1.05 eq.) dropwise to the stirred solution over 30 minutes. The slight excess of acrylate ensures complete consumption of the diamine. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Causality: The initial cooling mitigates the exothermic nature of the Michael addition. Allowing the reaction to proceed at room temperature is sufficient for the formation of the linear intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 12-18 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the intermediate and the appearance of the product spot/peak.

    • Causality: Thermal energy is required to facilitate the intramolecular nucleophilic attack of the secondary amine on the ester carbonyl, leading to the formation of the thermodynamically stable lactam ring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography. For chromatography, a solvent system such as dichloromethane/methanol or ethyl acetate/heptane with triethylamine is typically effective.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC and GC-MS analysis before combining them.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods should be employed.

General Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Structural & Purity Analysis A Synthesized Product B Dissolve in appropriate solvent (e.g., CDCl₃, MeOH) A->B NMR NMR (¹H, ¹³C) (Structure Confirmation) B->NMR MS Mass Spectrometry (Molecular Weight) B->MS HPLC HPLC/GC (Purity Assessment) B->HPLC

Caption: Standard workflow for the analytical characterization of the target compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet, ~2.5-3.0 ppm), and four methylene (-CH₂-) groups in the diazepane ring, which will appear as multiplets in the range of ~2.0-3.5 ppm. The NH proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of six unique carbon atoms: the carbonyl carbon (~170-175 ppm), the N-methyl carbon (~35-45 ppm), and the four methylene carbons in the ring (~40-60 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 129.1. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₆H₁₃N₂O⁺).

  • High-Performance Liquid Chromatography (HPLC):

    • Purity is typically assessed using reverse-phase HPLC. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point. The compound's purity is determined by the area percentage of the main peak detected by a UV or charged aerosol detector.

Applications in Drug Discovery and Development

The this compound scaffold is gaining attention as a versatile platform in medicinal chemistry for several reasons:

  • CNS Agent Development: As a structural analog of benzodiazepines, this diazepanone is an attractive starting point for developing novel CNS agents.[4] The N1-methyl substituent is a known feature in many CNS-active compounds, influencing properties like receptor binding affinity and metabolic stability.[4] Its non-planar, flexible structure allows it to adopt various conformations to fit into biological targets.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The diazepanone core shares structural homology with known DPP-4 inhibitors used in the treatment of type 2 diabetes.[4] The carbonyl group and the methylated ring system can potentially interact with the S1 and S2 subsites of the DPP-4 enzyme's catalytic domain. Computational models have suggested favorable binding affinities, marking this as a promising area for further investigation.[4]

  • Scaffold for Combinatorial Chemistry: The secondary amine at the N4 position provides a reactive handle for further functionalization, making it an ideal building block for creating diverse chemical libraries. A wide array of substituents can be introduced at this position to modulate the molecule's physicochemical properties and biological activity.

Conclusion

This compound represents a valuable and synthetically accessible heterocyclic scaffold. The synthetic route detailed in this guide is robust and relies on fundamental, high-yielding organic reactions. Standard analytical techniques are sufficient to confirm its structure and ensure high purity. Its structural features and synthetic tractability make it a compound of significant interest for researchers and scientists in the field of drug discovery, offering a promising foundation for the development of next-generation therapeutics.

References

Unlocking the Potential of 1-Methyl-1,4-diazepan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of medicinal chemistry and materials science, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. 1-Methyl-1,4-diazepan-2-one, a seven-membered cyclic diamide, represents a compelling yet underexplored molecule. Its structure, featuring a methylated tertiary amine, a secondary amine, and a lactam moiety, offers a rich tapestry of chemical functionality. This guide provides a comprehensive overview of the potential research applications of this compound, grounded in its structural analogy to well-established pharmacophores and its inherent chemical reactivity. We will delve into its potential as a therapeutic agent, a versatile synthetic building block, and a monomer for novel polymers, complete with detailed hypothetical research protocols to empower scientific inquiry.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol [1]
IUPAC Name This compound[1]
CAS Number 60565-89-1[1]
SMILES CN1CCCNCC1=O[1]
Proposed Synthesis Workflow

G cluster_0 Step 1: Ugi Four-Component Reaction cluster_1 Step 2 & 3: Deprotection & Cyclization A Methyl Anthranilate E Ugi Product (5) A->E MeOH, rt B Isocyanide B->E MeOH, rt C Boc-glycinal C->E MeOH, rt D Carboxylic Acid D->E MeOH, rt F Deprotection (TFA) E->F G This compound Scaffold F->G Intramolecular Condensation

Caption: Proposed Ugi-based synthesis of the this compound scaffold.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot Ugi reaction followed by deprotection and cyclization.

Materials:

  • Methyl anthranilate

  • tert-Butyl isocyanide

  • Boc-glycinal

  • Formic acid

  • Methanol (anhydrous)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Ugi Reaction:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl anthranilate (1.0 eq), Boc-glycinal (1.0 eq), and formic acid (1.0 eq) in anhydrous methanol (0.5 M).

    • Stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl isocyanide (1.0 eq) dropwise to the solution.

    • Allow the reaction to stir at room temperature for 48 hours, monitoring by TLC for the consumption of starting materials.

  • Work-up and Isolation of Ugi Product (Optional Intermediate Step):

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude Ugi product.

  • Deprotection and Cyclization:

    • Dissolve the crude Ugi product in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Add trifluoroacetic acid (TFA) to make a 10% (v/v) solution.

    • Heat the mixture to 40°C and stir overnight. The Boc deprotection will reveal a primary amine which will then undergo intramolecular cyclization with the ester to form the lactam ring.

  • Final Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford pure this compound.

Rationale: This multicomponent approach is highly efficient, allowing for the rapid assembly of a complex scaffold. The choice of Boc-glycinal provides the necessary backbone, and the final TFA-mediated deprotection and cyclization is a robust method for forming the seven-membered ring.

Potential Application 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 inhibitors are a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes mellitus.[2] They function by preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion.[3] Computational models and in vitro assays have suggested that this compound has the potential to act as a DPP-4 inhibitor.[1] It exhibits structural homology to known inhibitors like linagliptin, with a central heterocyclic core that can bind to the enzyme's catalytic site.[1]

Proposed Mechanism of Action

Computational docking studies suggest a non-covalent, reversible inhibition mechanism.[1] The ketone group of the molecule is predicted to interact with the S1 pocket of DPP-4, while the N-methylated diazepane ring occupies the S2 subsite.[1] This reversible binding is advantageous as it may reduce off-target effects sometimes associated with covalent inhibitors.[1]

G cluster_0 Physiological Response cluster_1 DPP-4 Action & Inhibition A Food Intake B Incretin Hormones (GLP-1, GIP) Released A->B C Pancreas: Increased Insulin Secretion (Glucose-Dependent) B->C D Liver: Decreased Glucagon Secretion B->D F DPP-4 Enzyme B->F Degradation E Lowered Blood Glucose C->E D->E G Inactive Incretins F->G H This compound H->F Inhibition

Caption: Mechanism of DPP-4 inhibition in glucose homeostasis.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • This compound (test compound)

  • Sitagliptin (positive control)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound and Sitagliptin in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 nM).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each compound dilution. Include wells for a vehicle control (DMSO in assay buffer) and a positive control (Sitagliptin).

    • Add 30 µL of assay buffer and 10 µL of human recombinant DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate (Gly-Pro-AMC) to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: This fluorescence-based kinetic assay is a standard and robust method for quantifying enzyme inhibition.[4] The use of a known DPP-4 inhibitor like Sitagliptin as a positive control ensures the validity of the assay.

Potential Application 2: Central Nervous System (CNS) Modulation

The 1,4-diazepan-2-one core is a privileged scaffold in medicinal chemistry, most notably found in the benzodiazepine class of drugs.[5][6] The N-methylation at position 1 is a key structural feature of Diazepam (Valium), a well-known anxiolytic, sedative, and anticonvulsant.[7] This structural similarity suggests that this compound could exhibit CNS activity, potentially as a modulator of GABA-A receptors. The N-methyl group can increase the ring inversion barrier, which may influence its binding to biological targets.[8]

Experimental Protocol: Preliminary CNS Activity Screening in Rodents

Objective: To conduct a preliminary assessment of the potential anxiolytic and sedative effects of this compound using the elevated plus maze (EPM) and open field test (OFT) in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Diazepam (positive control)

  • Male C57BL/6 mice

  • Elevated plus maze apparatus

  • Open field arena

  • Video tracking software

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate mice to the housing facility for at least one week before testing.

    • Randomly assign mice to treatment groups: Vehicle, this compound (e.g., 1, 5, 10 mg/kg), and Diazepam (e.g., 1 mg/kg).

    • Administer the compounds via intraperitoneal (IP) injection 30 minutes before testing.

  • Elevated Plus Maze (EPM) Test:

    • Place each mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes, recording its behavior with an overhead camera.

    • Analyze the video to determine the time spent in the open arms and the number of entries into the open and closed arms. An increase in open arm time and entries is indicative of anxiolytic-like activity.

  • Open Field Test (OFT):

    • Following the EPM test, place each mouse in the center of the open field arena.

    • Record its activity for 10 minutes.

    • Analyze the video to measure total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in total distance traveled can indicate sedative effects.

  • Data Analysis:

    • Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

    • A p-value of < 0.05 is typically considered statistically significant.

Rationale: The EPM is a widely validated model for assessing anxiety-related behaviors in rodents.[9] The OFT provides complementary information on general locomotor activity, helping to distinguish between anxiolytic and sedative effects.[9]

Potential Application 3: Synthetic Intermediate and Polymer Science

Beyond its potential bioactivity, the chemical structure of this compound makes it a valuable building block in organic synthesis and polymer chemistry.

As a Synthetic Building Block

The secondary amine at the N4 position and the lactam functionality are key reactive sites. The secondary amine can undergo various N-alkylation or N-acylation reactions to introduce diverse substituents, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[10][11] The lactam itself can be reduced to the corresponding diamine or undergo other transformations.[12] For instance, iridium-catalyzed deoxygenative reduction can convert the lactam into a cyclic amidine, a valuable pharmacophore.[13]

In Ring-Opening Polymerization (ROP)

Lactams are monomers for the synthesis of polyamides.[14] this compound could potentially undergo anionic ring-opening polymerization (AROP) to produce a novel polyamide with regularly spaced methyl-substituted tertiary amines along the polymer backbone. These tertiary amines could serve as sites for quaternization to create cationic polymers or as coordination sites for metal ions.

G Monomer This compound Anion Lactam Anion Monomer->Anion Polymer Polyamide Chain Monomer->Polymer Chain Propagation Initiator Strong Base (e.g., NaH) Initiator->Monomer Deprotonation Anion->Monomer Nucleophilic Attack

References

An In-depth Technical Guide to 1-Methyl-1,4-diazepan-2-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methyl-1,4-diazepan-2-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and burgeoning applications, supported by field-proven insights and methodologies.

Introduction: The Significance of the Diazepane Core

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry.[1][2] This seven-membered heterocyclic structure, containing two nitrogen atoms, provides a flexible yet constrained framework that is amenable to diverse functionalization.[1] Its structural relationship to the well-known benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties, has made diazepane derivatives attractive candidates for the development of novel therapeutics.[2][3][4]

This compound, with its specific N1-methyl substitution and a carbonyl group at the C2 position, presents a unique combination of features that influence its chemical reactivity and biological activity.[5] This guide will explore the nuances of this particular diazepane, offering a deep dive into its scientific landscape.

Physicochemical Properties and Structural Elucidation

This compound is a cyclic compound with the chemical formula C₆H₁₂N₂O.[5] The presence of the methyl group at the N1 position is a critical determinant of its receptor binding affinity and pharmacological activity.[5]

Key Structural Features:

  • Seven-Membered Diazepane Ring: This core structure exhibits significant conformational flexibility, which is crucial for its interaction with biological targets.[5] Computational modeling and spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, have shown that the 1,4-diazepan-2-one ring system preferentially adopts a low-energy, chair-like conformation.[5]

  • N1-Methyl Group: This substituent plays a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic properties.[5]

  • C2-Carbonyl Group: The carbonyl group introduces polarity and potential hydrogen bonding capabilities, influencing solubility and receptor interactions.[5]

A summary of its key properties is presented in the table below.

PropertyValueSource
Chemical Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol Calculated
Appearance Solid (typical)[6]
Key Functional Groups Amide, Tertiary Amine, Secondary Amine[5]

Synthesis Methodologies: A Step-by-Step Approach

Several synthetic routes to this compound and its derivatives have been reported. A common and effective strategy involves the cyclization of appropriate linear precursors. Below is a generalized, illustrative protocol for the synthesis of a 1,4-diazepan-2-one scaffold, which can be adapted for the synthesis of the N1-methylated target compound.

Illustrative Synthesis Protocol: Cyclization of an N-protected Amino Acid with an Aziridine

This protocol is a conceptual representation and may require optimization for specific substrates.

Materials:

  • N-Boc-glycine (or other suitable N-protected amino acid)

  • 1-Methylaziridine

  • Coupling agent (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

  • Cyclization promoting agent (e.g., high dilution, specific catalyst)

Procedure:

  • Amide Coupling:

    • Dissolve N-Boc-glycine and HATU in anhydrous DMF.

    • Add DIPEA and stir for 10 minutes at room temperature.

    • Add 1-methylaziridine dropwise and continue stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and purify the resulting linear amide by column chromatography.

  • N-Boc Deprotection:

    • Dissolve the purified amide in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

  • Intramolecular Cyclization:

    • Dissolve the deprotected amino-amide in a large volume of a suitable solvent (high dilution conditions) to favor intramolecular cyclization.

    • Add a suitable base or catalyst to promote the ring-closing reaction.

    • Heat the reaction mixture if necessary and monitor for the formation of the desired this compound.

    • Purify the final product by column chromatography or recrystallization.

Diagram of a Generalized Synthesis Workflow:

SynthesisWorkflow Start N-Boc-glycine + 1-Methylaziridine Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Intermediate1 Linear Amide Intermediate Coupling->Intermediate1 Deprotection N-Boc Deprotection (TFA, DCM) Intermediate1->Deprotection Intermediate2 Deprotected Amino-Amide Deprotection->Intermediate2 Cyclization Intramolecular Cyclization (High Dilution) Intermediate2->Cyclization Product This compound Cyclization->Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and chemical environment of protons. Expected signals would include those for the N-methyl group, and the various methylene protons of the diazepane ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments, including the characteristic carbonyl carbon signal.

  • IR (Infrared) Spectroscopy: Will exhibit a strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹).

  • MS (Mass Spectrometry): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural attributes of this compound make it a versatile building block and a promising lead compound in several therapeutic areas.[5]

Central Nervous System (CNS) Agents

Drawing parallels with benzodiazepines, this compound and its derivatives are being explored as potential anxiolytic and sedative drugs.[5] The N1-methyl substituent is a key feature in many CNS-active benzodiazepines, such as diazepam.[3][5][7] The diazepane scaffold can be modified to fine-tune activity and reduce the side effects associated with classical benzodiazepines.

Mechanism of Action Insight (Hypothetical):

Similar to benzodiazepines, these compounds may act as positive allosteric modulators of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA.[4][8]

GABA_Modulation cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Cl- Ion Channel GABA_site->Ion_channel enhances opening BZD_site Benzodiazepine/Diazepane Binding Site BZD_site->Ion_channel enhances opening Neuron Neuron Ion_channel->Neuron Cl- influx GABA GABA GABA->GABA_site Diazepane This compound (or derivative) Diazepane->BZD_site Hyperpolarization Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization

Caption: Postulated mechanism of GABA-A receptor modulation.

Triple Monoamine Reuptake Inhibitors (TRIs)

Structurally related 1-aryl-1,4-diazepan-2-one derivatives have shown promise as triple monoamine reuptake inhibitors (TRIs).[5] These compounds block the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[5] This balanced neurochemical profile is sought after for the treatment of depression and other mood disorders, potentially offering improved efficacy and a better side-effect profile compared to single-target agents.[5] In vivo studies in rodent models with such compounds have demonstrated a significant elevation of extracellular monoamine levels in the prefrontal cortex.[5]

Dipeptidyl Peptidase (DPP)-4 Inhibitors

The this compound scaffold has potential applications in the development of DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.[5] DPP-4 inhibitors work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[5]

Anticancer Agents

The broader class of diazepine-containing compounds has been investigated for anticancer activity.[1][9] For instance, certain benzodiazepine derivatives have demonstrated cytotoxicity against liver cancer cells.[1] The diazepine scaffold can be used to design molecules that target various cancer-related pathways.

Future Directions and Conclusion

This compound stands out as a compound with considerable potential in medicinal chemistry. Its structural simplicity, coupled with the proven therapeutic relevance of the diazepine core, makes it an attractive starting point for the design of new and improved therapeutic agents. Future research will likely focus on:

  • Scaffold Hopping and Library Synthesis: Utilizing this compound as a core to generate diverse libraries of compounds for high-throughput screening against a wide range of biological targets.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the diazepane ring to optimize potency, selectivity, and pharmacokinetic properties.[5]

  • Exploration of New Therapeutic Areas: Investigating the potential of its derivatives in areas beyond CNS disorders and metabolic diseases, such as infectious diseases and inflammatory conditions.

References

Unlocking Novel Therapeutics: A Technical Guide to the Discovery of 1-Methyl-1,4-diazepan-2-one Based DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors centered on the promising 1-Methyl-1,4-diazepan-2-one scaffold. As a senior application scientist, this document synthesizes established scientific principles with practical, field-proven insights to empower researchers in their quest for next-generation treatments for type 2 diabetes.

The Rationale for Targeting DPP-4 with a Novel Scaffold

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion. However, the therapeutic utility of native incretins is limited by their rapid inactivation by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2]

DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue at the penultimate position.[2] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control, all in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][2]

While several DPP-4 inhibitors are clinically available, the search for novel scaffolds continues, driven by the need for improved pharmacokinetic profiles, enhanced selectivity, and differentiated intellectual property. The this compound scaffold has emerged as a promising pharmacophore for the development of potent and selective DPP-4 inhibitors.[3] Its unique seven-membered ring structure offers a distinct template for molecular design, allowing for the exploration of new chemical space and the potential for improved drug-like properties.

The Strategic Approach to Inhibitor Design and Synthesis

The discovery of novel DPP-4 inhibitors based on the this compound scaffold follows a structured, multi-disciplinary approach, integrating computational modeling, chemical synthesis, and biological evaluation.

A Scaffold Selection: This compound B Computational Modeling (Molecular Docking) A->B C Chemical Synthesis of Scaffold and Derivatives B->C Guides initial targets D In Vitro Evaluation: DPP-4 Inhibition Assay C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F Informs rational design F->C Iterative process G In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT) F->G H Pharmacokinetic (PK) Profiling G->H I Candidate Selection H->I

Caption: Drug discovery workflow for this compound based DPP-4 inhibitors.

Computational Modeling: Predicting Binding Affinity

Molecular docking studies are instrumental in the initial stages of inhibitor design, providing insights into the potential binding modes and affinities of novel compounds within the DPP-4 active site. The DPP-4 active site is comprised of several key subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate.[2]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the crystal structure of human DPP-4 in complex with a known inhibitor (e.g., sitagliptin, PDB ID: 1X70) from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Define the binding site as a sphere encompassing the co-crystallized ligand.

  • Ligand Preparation:

    • Construct the 3D structure of the this compound based inhibitor.

    • Perform energy minimization and assign partial charges to the atoms.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, GOLD) to dock the prepared ligand into the defined binding site of the DPP-4 protein.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding free energy.

  • Analysis:

    • Visualize the top-ranked poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues. Pay close attention to interactions with key residues such as Glu205, Glu206, Tyr662, and Arg125.

Chemical Synthesis of the this compound Scaffold and Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical step in the drug discovery process. A plausible synthetic route to the this compound scaffold is outlined below.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of N-methyl-N-(2-aminoethyl)glycine ethyl ester:

    • React ethyl bromoacetate with a twofold excess of N-methylethylenediamine in a suitable solvent such as acetonitrile at room temperature. The reaction is typically stirred for 24 hours.

    • After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

  • Step 2: Cyclization to form this compound:

    • The purified N-methyl-N-(2-aminoethyl)glycine ethyl ester is then subjected to cyclization. This can be achieved by heating the compound in a high-boiling point solvent like toluene with a catalytic amount of a strong base, such as sodium ethoxide.

    • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with brine, and the organic layer is dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.

Derivatization:

Further modifications to the scaffold, such as the introduction of various substituents on the diazepane ring, are crucial for optimizing potency and selectivity. Optimization efforts have shown that substitutions at the 3 and 6 positions of the 1,4-diazepan-2-one ring can significantly enhance DPP-4 inhibitory activity. For instance, the introduction of a methyl group at the 3-position and a cyclopropyl group at the 1-position has yielded highly potent inhibitors.[3]

Biological Evaluation: From In Vitro Potency to In Vivo Efficacy

A tiered approach to biological evaluation is essential to identify and advance the most promising candidates.

In Vitro DPP-4 Inhibition Assay

The initial screening of synthesized compounds is performed using an in vitro enzymatic assay to determine their potency against DPP-4.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer: Tris-HCl buffer (pH 7.5-8.0).

    • Test compounds dissolved in DMSO.

    • Reference inhibitor (e.g., sitagliptin).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

    • Monitor the fluorescence intensity (excitation: ~360 nm, emission: ~460 nm) kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the in vitro assays are used to establish a structure-activity relationship (SAR), which guides the next round of inhibitor design and synthesis.

Key SAR Insights for 1,4-Diazepan-2-one Based DPP-4 Inhibitors:

Position of SubstitutionEffect on ActivityRationale
N-1 Position Introduction of small alkyl groups like methyl or cyclopropyl can be beneficial.The N-1 position is often directed towards the S2 extensive subsite of the DPP-4 active site, where hydrophobic interactions can enhance binding affinity.
C-3 Position Stereospecific substitution with a methyl group, particularly the (R)-enantiomer, significantly improves potency.The C-3 position projects into the S1 pocket, and the stereochemistry of the substituent is critical for optimal interaction with the surrounding residues.
C-6 Position Introduction of a methyl group, especially in combination with a C-3 methyl group (e.g., 3R,6R-dimethyl), can lead to highly potent inhibitors.The C-6 position can influence the overall conformation of the seven-membered ring, optimizing its fit within the active site.

Data synthesized from available literature, including Bioorganic & Medicinal Chemistry Letters, 2007, 17(7), 1903-7.[3]

cluster_0 DPP-4 Active Site cluster_1 This compound Inhibitor S1 S1 Pocket S2 S2 Pocket S2_ext S2 Extensive Subsite N1 N-1 Methyl N1->S2_ext Hydrophobic Interaction C3 C-3 Substituent C3->S1 Optimal Fit Scaffold Diazepanone Core Scaffold->S1 Scaffold->S2

Caption: Interaction of the this compound scaffold with the DPP-4 active site.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy in a physiological context. The oral glucose tolerance test (OGTT) in a relevant animal model (e.g., mice or rats) is a standard method to evaluate the glucose-lowering effect of DPP-4 inhibitors.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

  • Animal Model:

    • Use overnight-fasted male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing:

    • Administer the test compound orally (p.o.) at a predetermined dose. A vehicle control group and a positive control group (e.g., sitagliptin) should be included.

  • Glucose Challenge:

    • 30-60 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally.

  • Blood Sampling:

    • Collect blood samples from the tail vein at baseline (0 min) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

  • Analysis:

    • Measure blood glucose levels using a glucometer.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

    • A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates in vivo efficacy.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial for their development as oral drugs.

Key Pharmacokinetic Parameters to Evaluate:

ParameterDescriptionDesired Profile for an Oral DPP-4 Inhibitor
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches systemic circulation.High (>30%)
Half-life (t1/2) The time required for the plasma concentration of the drug to decrease by half.Sufficiently long to allow for once-daily dosing (e.g., >8 hours).
Clearance (CL) The volume of plasma cleared of the drug per unit time.Low to moderate.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Moderate, indicating good tissue penetration without excessive accumulation.
Metabolism The biotransformation of the drug by enzymes, primarily in the liver.Minimal metabolism by cytochrome P450 enzymes to reduce the risk of drug-drug interactions.

While specific pharmacokinetic data for this compound based DPP-4 inhibitors is not extensively published, the structural features of this scaffold suggest the potential for favorable ADME properties. The presence of the polar lactam group may contribute to adequate solubility, while the overall compact structure could facilitate good membrane permeability. Further studies are required to fully characterize the pharmacokinetic profile of this class of compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the discovery of novel, potent, and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize its pharmacological and pharmacokinetic properties. The in-depth technical guide provided herein outlines a rational and efficient workflow for the design, synthesis, and evaluation of these compounds.

Future research in this area should focus on:

  • Expanding the SAR: A more comprehensive exploration of substitutions at various positions of the diazepanone ring to further enhance potency and selectivity.

  • Detailed Pharmacokinetic Studies: Thorough investigation of the ADME properties of lead compounds to assess their suitability for oral administration.

  • Long-term Efficacy and Safety Studies: Evaluation of the most promising candidates in chronic animal models of diabetes to assess their long-term efficacy and safety profile.

By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery of next-generation DPP-4 inhibitors with the potential to improve the lives of millions of people living with type 2 diabetes.

References

Methodological & Application

Synthesis of 1-Methyl-1,4-diazepan-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound belonging to the diazepane class of molecules. The diazepane core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a methyl group at the N-1 position and a carbonyl group at the 2-position creates a specific substitution pattern that can influence the molecule's physicochemical properties and its potential interactions with biological targets.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

The presented synthesis follows a logical and efficient two-step pathway. The first part details the preparation of the parent ring system, 1,4-diazepan-2-one, through a cyclocondensation reaction. The second part describes the selective N-methylation of the resulting lactam to yield the final product. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe execution of the synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
EthylenediamineReagentSigma-Aldrich
Ethyl acrylateReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Sodium hydride (60% dispersion in mineral oil)ReagentAlfa Aesar
Tetrahydrofuran (THF)AnhydrousAcros Organics
Methyl iodideReagentSigma-Aldrich
Dichloromethane (DCM)ACS GradeVWR
Saturated aqueous sodium bicarbonate solutionLaboratory prepared
Brine (Saturated aqueous sodium chloride solution)Laboratory prepared
Anhydrous magnesium sulfateReagentEMD Millipore
Deuterated chloroform (CDCl₃) for NMRNMR GradeCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

  • Infrared (IR) spectrometer

Experimental Protocols

Part 1: Synthesis of 1,4-Diazepan-2-one (Intermediate)

This procedure outlines the cyclocondensation of ethylenediamine with ethyl acrylate to form the seven-membered lactam ring.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethylenediamine (1 equivalent) in anhydrous ethanol (approximately 10 volumes).

  • Addition of Ethyl Acrylate: Slowly add ethyl acrylate (1 equivalent) to the stirred solution of ethylenediamine at room temperature. The addition should be performed dropwise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography. For chromatography, a mobile phase of dichloromethane/methanol (e.g., 95:5 to 90:10 gradient) is typically effective.

  • Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain 1,4-diazepan-2-one as a solid. Characterize the product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Part 2: Synthesis of this compound (Final Product)

This section details the selective N-methylation of the amide nitrogen in 1,4-diazepan-2-one.

Step-by-Step Protocol:

  • Preparation of the Anion: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of 1,4-Diazepan-2-one: Dissolve 1,4-diazepan-2-one (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Stir the mixture at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterization: Characterize the final product by NMR, MS, and IR spectroscopy to confirm its structure and purity.

Reaction Workflow and Mechanism

The overall synthetic strategy is depicted in the following workflow diagram:

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 1,4-Diazepan-2-one cluster_part2 Part 2: N-Methylation ethylenediamine Ethylenediamine intermediate_formation Cyclocondensation (Ethanol, Reflux) ethylenediamine->intermediate_formation ethyl_acrylate Ethyl Acrylate ethyl_acrylate->intermediate_formation diazepanone 1,4-Diazepan-2-one intermediate_formation->diazepanone diazepanone_in 1,4-Diazepan-2-one methylation N-Methylation (1. NaH, THF 2. CH₃I) diazepanone_in->methylation final_product This compound methylation->final_product

Figure 1: Overall synthetic workflow for this compound.

The mechanism for the N-methylation step involves the deprotonation of the amide nitrogen by a strong base (sodium hydride) to form a sodium amide salt. This anionic intermediate then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction to form the N-methylated product.

Characterization Data

1,4-Diazepan-2-one (Intermediate)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₅H₁₀N₂O

  • Molecular Weight: 114.15 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.4 (t, 2H), ~3.2 (t, 2H), ~2.8 (t, 2H), ~1.8 (br s, 1H, NH), ~1.7 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=O), ~50 (CH₂), ~48 (CH₂), ~40 (CH₂).

  • Mass Spec (EI): m/z 114 (M⁺).

This compound (Final Product)

  • Appearance: Colorless oil or low-melting solid.

  • Molecular Formula: C₆H₁₂N₂O

  • Molecular Weight: 128.17 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.5 (t, 2H), ~3.3 (t, 2H), ~3.0 (s, 3H, N-CH₃), ~2.7 (t, 2H), ~1.9 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~173 (C=O), ~55 (CH₂), ~50 (CH₂), ~45 (N-CH₃), ~40 (CH₂).

  • Mass Spec (EI): m/z 128 (M⁺).

Safety Precautions

  • Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl acrylate: Flammable liquid and vapor. Lachrymator. Handle in a fume hood.

  • Sodium hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from any sources of ignition. Use appropriate PPE.

  • Methyl iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and safety glasses.

  • All reactions should be performed in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed at all times.

References

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a lactam moiety. This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for central nervous system agents and structurally related to the pharmacologically important 1,4-diazepine class of compounds.[1][2][3] The precise and unambiguous structural characterization of such molecules is paramount for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of organic molecules in solution. This guide provides a detailed protocol and in-depth spectral analysis for the ¹H and ¹³C NMR characterization of this compound, including advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) for multiplicity assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This convention will be used throughout the analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule like this compound for NMR analysis.[4][5]

Causality Behind Choices:

  • Deuterated Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are essential as they are "invisible" in ¹H NMR spectra, preventing large solvent signals from obscuring the analyte signals. The deuterium signal is also used by the spectrometer for field-frequency locking, which ensures the stability of the magnetic field during the experiment.[4][5]

  • Sample Concentration: An optimal concentration is a trade-off. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C nucleus, a higher concentration (50-100 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[6] However, overly concentrated samples can lead to broadened lineshapes and difficulty in magnetic field shimming.[7]

  • Filtration: Filtering the sample solution into the NMR tube removes particulate matter which, while not directly observed in the spectrum, can severely degrade the magnetic field homogeneity and thus the spectral resolution.[5]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Vortex the vial until the sample is fully dissolved.

  • Filtration and Transfer: Prepare a Pasteur pipette by plugging it with a small piece of cotton or Kimwipe. Use this filter pipette to transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Do not use paper labels or tape on the body of the tube, as this can affect its positioning in the spectrometer.[8]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard high-field NMR spectrometer (e.g., 400-600 MHz).

Causality Behind Choices:

  • Pulse Angle: A flip angle of 30-45° is often used for routine ¹H and ¹³C spectra instead of 90°. This allows for a shorter relaxation delay (d1) between scans, as the magnetization recovers to equilibrium more quickly, increasing the number of scans that can be acquired in a given time.[9][10]

  • Relaxation Delay (d1): This is the time allowed for nuclear spins to return to thermal equilibrium after a radiofrequency pulse. For quantitative analysis, d1 should be at least 5 times the longest T₁ relaxation time. For routine qualitative spectra, a shorter delay (1-2s for ¹H, 2-5s for ¹³C) is usually sufficient.[11][12]

  • Proton Decoupling (for ¹³C): ¹³C spectra are typically acquired with broadband proton decoupling. This collapses the C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line and simultaneously provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[12]

Table 1: Recommended NMR Acquisition Parameters

Parameter ¹H NMR ¹³C NMR / DEPT Rationale
Spectrometer Freq. 400 MHz 101 MHz Standard high-field instrument.
Pulse Program zg30 zgpg30 (¹³C), dept135 Standard single-pulse (¹H), proton-decoupled (¹³C), and DEPT sequences.
Pulse Angle 30° 30° (¹³C), 135° (DEPT) Optimizes signal acquisition speed vs. sensitivity.[9]
Number of Scans (ns) 8-16 128-1024 Sufficient for good S/N in ¹H; more scans needed for low-abundance ¹³C.[11]
Relaxation Delay (d1) 1.0 s 2.0 s Allows for adequate relaxation between pulses for a qualitative spectrum.[11]
Acquisition Time (aq) 3-4 s 1-2 s Determines digital resolution.
Spectral Width (sw) 12-15 ppm 200-220 ppm Covers the typical chemical shift range for organic molecules.[10]

| Temperature | 298 K | 298 K | Standard room temperature. |

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule, plus a signal for the N-H proton.

  • H⁸ (N¹-CH₃): This methyl group is attached to a nitrogen atom. It will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift will be in the range of δ 2.8 – 3.0 ppm .

  • H³ (CH₂): These protons are alpha to the carbonyl group (C=O), which is strongly electron-withdrawing. They are also adjacent to a nitrogen atom (N⁴). This environment results in significant deshielding, placing their signal around δ 3.3 – 3.5 ppm . They will appear as a triplet due to coupling with the two adjacent H⁵ protons.

  • H⁷ (CH₂): These protons are adjacent to the N¹-methyl nitrogen. They will be deshielded and are expected to appear as a triplet (coupling to H⁶) around δ 3.1 – 3.3 ppm .

  • H⁵ (CH₂): These protons are adjacent to the N⁴ nitrogen and will also be deshielded. Their signal is predicted to be a triplet (coupling to H³) around δ 2.7 – 2.9 ppm .

  • H⁶ (CH₂): This methylene group is the most shielded of the ring protons as it is furthest from the electron-withdrawing groups. It is coupled to both H⁵ and H⁷, and is expected to appear as a multiplet (likely a quintet or triplet of triplets) in the range of δ 1.9 – 2.1 ppm .

  • N⁴-H: The proton on N⁴ is an exchangeable proton. It typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear over a wide range, often between δ 5.0 – 8.0 ppm in CDCl₃, and may sometimes not be observed.

Table 2: Summary of Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H⁸ (N¹-CH ₃) 2.8 – 3.0 Singlet (s) 3H Attached to nitrogen.
(CH ₂-C=O) 3.3 – 3.5 Triplet (t) 2H Alpha to carbonyl and nitrogen.
H⁷ (N¹-CH ₂) 3.1 – 3.3 Triplet (t) 2H Alpha to nitrogen.
H⁵ (N⁴-CH ₂) 2.7 – 2.9 Triplet (t) 2H Alpha to nitrogen.
H⁶ (-CH ₂-) 1.9 – 2.1 Multiplet (m) 2H Aliphatic, most shielded ring protons.

| N⁴-H | Variable | Broad Singlet (br s) | 1H | Exchangeable amide proton. |

Predicted ¹³C NMR and DEPT Analysis

The broadband proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six unique carbon atoms. DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between C, CH, CH₂, and CH₃ carbons.[13][14]

  • DEPT-90: Shows signals only for CH (methine) carbons.[15]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals (pointing down) for CH₂ carbons. Quaternary carbons (C) are absent in both DEPT spectra.[16]

Table 3: Summary of Predicted ¹³C and DEPT NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted δ (ppm) DEPT-90 DEPT-135 Rationale
(C=O) 170 – 175 No Signal No Signal Carbonyl carbon, most deshielded.
C⁵ (N⁴-C H₂) 55 – 60 No Signal Negative Methylene carbon attached to two nitrogens.
(C H₂-C=O) 50 – 55 No Signal Negative Methylene carbon alpha to carbonyl.
C⁷ (N¹-C H₂) 48 – 53 No Signal Negative Methylene carbon alpha to nitrogen.
C⁸ (N¹-C H₃) 40 – 45 No Signal Positive Methyl carbon attached to nitrogen.

| C⁶ (-C H₂-) | 25 – 30 | No Signal | Negative | Aliphatic carbon, most shielded. |

Interpretation Synergy: By combining the information from the broadband ¹³C, DEPT-90, and DEPT-135 spectra, a complete assignment is possible. The broadband spectrum shows all six carbons. The DEPT-135 spectrum will confirm the four CH₂ groups (negative signals) and one CH₃ group (positive signal). The absence of the C² carbonyl signal in the DEPT spectra confirms its quaternary nature.

For definitive assignments, especially between the closely resonating C³, C⁵, and C⁷ signals, a 2D NMR experiment such as a Heteronuclear Single Quantum Coherence (HSQC) spectrum is recommended. An HSQC spectrum correlates directly bonded protons and carbons, allowing the unambiguous assignment of each carbon based on the already assigned proton spectrum.[17]

Integrated Workflow for NMR Analysis

The logical process from sample preparation to final structural confirmation is a self-validating system where each step builds upon the last.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh & Dissolve (10-20 mg in 0.6 mL CDCl₃) B Filter into NMR Tube A->B C ¹H NMR Acquisition B->C D ¹³C Broadband Decoupled B->D E DEPT-135 & DEPT-90 B->E F Process & Reference Spectra C->F D->F E->F G ¹H: Integrate & Assign Multiplicity F->G H ¹³C & DEPT: Identify C, CH, CH₂, CH₃ F->H I Correlate ¹H and ¹³C Data (Optional: HSQC) G->I H->I J Final Structure Confirmation I->J

Figure 2: Workflow for the NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The subsequent interpretation, integrating data from ¹H, ¹³C, and DEPT experiments, enables a confident and complete structural elucidation of the molecule. These methods form a foundational component of quality control and structural verification in synthetic chemistry and drug development.

References

Application Note: Elucidating the Molecular Structure of 1-Methyl-1,4-diazepan-2-one through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the interpretation of the mass spectrum of 1-Methyl-1,4-diazepan-2-one (C₆H₁₂N₂O), a heterocyclic compound with potential applications in pharmaceutical research.[1] Lacking readily available reference spectra, this document outlines a predictive approach based on fundamental principles of mass spectrometry and the known fragmentation behaviors of related chemical structures, such as lactams and diazepanes.[2][3][4] We present a hypothesized fragmentation pathway, a detailed protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and a guide for interpreting the resulting data. This application note serves as a practical tool for researchers working with novel diazepanone derivatives and similar heterocyclic systems.

Introduction: The Analytical Challenge

This compound is a seven-membered cyclic diamide, also known as a lactam, with a molecular weight of 128.175 g/mol .[1] Its structure, featuring a tertiary amine, a secondary amine, and a carbonyl group within a saturated ring, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of such compounds. Electron Ionization (EI) is a particularly powerful technique for this purpose, as it induces reproducible fragmentation, creating a characteristic "fingerprint" of the molecule that aids in its identification.[5][6] This guide provides the scientific rationale for predicting and interpreting these fragmentation patterns.

Predicting the Fragmentation Pathway

In a typical EI mass spectrometer, molecules are bombarded with high-energy electrons (commonly 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M⁺•).[7] This molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The pattern of these fragments is determined by the molecule's inherent structural features.

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 128. The primary fragmentation pathways are predicted to be initiated by the lone pair electrons on the nitrogen atoms and the carbonyl group, which are the most likely sites of initial ionization.[6]

Key Predicted Fragmentation Mechanisms:

  • Alpha-Cleavage: The most common fragmentation pathway for amines and carbonyl compounds involves the cleavage of a bond adjacent to the heteroatom (the α-bond). For this compound, this can occur at several locations, leading to the formation of stable iminium or acylium ions.

  • Ring Cleavage: The seven-membered ring can undergo cleavage, leading to the loss of neutral fragments like ethene (C₂H₄) or other small molecules.

  • Loss of Neutral Molecules: The loss of stable neutral molecules, such as carbon monoxide (CO) from the lactam moiety, is a common fragmentation route.

The logical flow of the primary fragmentation steps is visualized in the diagram below.

fragmentation_pathway cluster_M Molecular Ion cluster_F Key Fragments M This compound [M]+• m/z = 128 F1 Fragment 1 C₅H₁₁N₂+ m/z = 99 M->F1 - H•, -C₂H₄ F2 Fragment 2 C₄H₉N₂+ m/z = 85 M->F2 - CH₃•, -CO F3 Fragment 3 C₃H₇N+ m/z = 57 F1->F3 - C₂H₂N• F4 Fragment 4 C₂H₅N+ m/z = 43 F2->F4 - C₂H₄ Neutral1 - CO, -H• Neutral2 - CH₂=NH Neutral3 - C₂H₄ Neutral4 - CH₂=NCH₃

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Mass Spectrum Data

Based on the proposed fragmentation mechanisms, the following table summarizes the key ions expected in the mass spectrum of this compound. The base peak is often one of the most stable fragment ions.

m/zProposed FormulaProposed Structure/Origin
128[C₆H₁₂N₂O]⁺•Molecular Ion (M⁺•)
99[C₅H₉N₂]⁺M⁺• - C₂H₅• (Loss of ethyl radical)
85[C₄H₉N₂]⁺M⁺• - CH₃CO• (Loss of acetyl radical)
70[C₄H₈N]⁺Alpha-cleavage adjacent to N-methyl group
57[C₃H₇N]⁺Further fragmentation, potentially from m/z 99 or 85
44[C₂H₆N]⁺Cleavage yielding the [CH₂=NHCH₃]⁺ ion
43[C₂H₅N]⁺•Loss of CO and subsequent rearrangement

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source. The use of GC is appropriate for thermally stable and volatile compounds.[5]

4.1. Sample Preparation

  • Solvent Selection: Choose a high-purity volatile solvent in which the compound is soluble (e.g., Methanol, Acetonitrile, or Dichloromethane).

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection. The optimal concentration may require adjustment based on instrument sensitivity.

4.2. Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Setting Justification
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Carrier GasHeliumProvides good chromatographic efficiency.
Column30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of analytes.
Oven ProgramInitial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A general-purpose temperature program to ensure good separation.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns.[6]
Ion Source Temp.230 °CA typical source temperature to maintain sample in the gas phase.
Electron Energy70 eVStandard energy to generate a consistent and extensive fragmentation library.[5]
Mass Rangem/z 40-300Covers the molecular ion and expected fragments.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.

4.3. Data Acquisition and Analysis

  • Inject a solvent blank to ensure the system is clean.

  • Inject the prepared sample solution.

  • Acquire the data.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum from this peak, ensuring to subtract the background spectrum for a clean result.

experimental_workflow A Sample Preparation (10-100 µg/mL in Methanol) B GC Injection (1 µL, Split Mode) A->B C Chromatographic Separation (DB-5ms Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-300) D->E F Data Processing (Background Subtraction) E->F G Spectrum Interpretation F->G

Caption: GC-MS workflow for the analysis of this compound.

Interpreting the Acquired Spectrum

Upon acquiring the mass spectrum, the following steps should be taken for a thorough interpretation:

  • Identify the Molecular Ion: Locate the peak at the highest m/z value, which should correspond to the molecular weight of the compound (m/z 128). The presence of this peak confirms the molecular formula.

  • Confirm Isotopic Pattern: Check for the M+1 peak (at m/z 129), which arises from the natural abundance of ¹³C. For a molecule with six carbon atoms, the expected intensity of the M+1 peak is approximately 6.6% of the molecular ion peak.

  • Match Major Fragments: Compare the most abundant peaks in the experimental spectrum to the predicted fragments in the table above. Strong correlations support the proposed structure.

  • Rationalize Fragmentation: Propose logical fragmentation pathways for any significant peaks not initially predicted. Consider rearrangements and secondary fragmentations. The "nitrogen rule" can also be applied; a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent for this compound.

Conclusion

This application note provides a comprehensive, predictive guide for the mass spectrometric analysis of this compound. By understanding the fundamental principles of electron ionization and the fragmentation behavior of related compounds, researchers can confidently interpret the mass spectrum of this and similar novel heterocyclic molecules. The provided GC-MS protocol offers a robust starting point for experimental analysis, enabling unambiguous structural confirmation critical for advancing drug discovery and chemical research.

References

Application Note: Functional Group Analysis of 1-Methyl-1,4-diazepan-2-one using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the functional group analysis of 1-Methyl-1,4-diazepan-2-one using Fourier Transform Infrared (FT-IR) spectroscopy. The methodologies detailed herein are tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the theoretical basis for the vibrational characteristics of the target molecule, provides detailed protocols for sample preparation and spectral acquisition, and offers a thorough interpretation of the resulting FT-IR spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of FT-IR

This compound is a cyclic amide derivative belonging to the diazepine class of compounds. The seven-membered ring contains two nitrogen atoms, one of which is part of a tertiary amine and the other an amide linkage. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including anxiolytics and anticonvulsants.[1] The precise characterization of its functional groups is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for identifying the functional groups present in a molecule.[2][3] The technique relies on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at these specific frequencies, resulting in a unique spectral fingerprint.[3] This application note will focus on the practical application of FT-IR, particularly utilizing the Attenuated Total Reflectance (ATR) sampling technique, for the qualitative analysis of this compound.[4][5]

Theoretical Foundation: Vibrational Modes of this compound

The FT-IR spectrum of this compound is dominated by the vibrational modes of its key functional groups: a tertiary amide (lactam), a tertiary amine, and aliphatic methylene groups. Understanding the expected absorption regions for these groups is crucial for accurate spectral interpretation.

  • Amide Group (Lactam): The seven-membered lactam ring is a defining feature. The most prominent absorption is the amide I band , primarily due to the C=O stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹.[6] The exact position is influenced by ring strain and hydrogen bonding. The amide II band , a combination of N-H bending and C-N stretching, is absent in this tertiary amide. However, C-N stretching vibrations within the lactam ring are still present and can be observed at lower frequencies.[7][8]

  • Aliphatic C-H Bonds: The molecule contains multiple methylene (CH₂) groups and a methyl (CH₃) group. These give rise to characteristic stretching and bending vibrations.

    • C-H Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups typically occur in the 2850-3000 cm⁻¹ region.

    • C-H Bending: Scissoring (for CH₂) and asymmetric/symmetric bending (for CH₃) vibrations are expected in the 1400-1470 cm⁻¹ range.

  • Tertiary Amine and C-N Bonds: The C-N stretching vibrations of the tertiary amine and the amide group will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. These bands can be complex and may overlap with other vibrations.

Experimental Protocols

The choice of sampling technique is critical for obtaining a high-quality FT-IR spectrum. Attenuated Total Reflectance (ATR) is highly recommended for its minimal sample preparation and suitability for both solid and liquid samples.[2][4][5]

Instrumentation and Materials
  • FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • ATR Accessory: A single-reflection diamond ATR accessory is ideal due to its robustness and broad spectral range.[9]

  • Sample: this compound (solid or liquid form).

  • Solvent for Cleaning: Isopropanol or ethanol.

  • Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Analysis cluster_process Step 3: Data Processing & Interpretation A Clean ATR Crystal (Isopropanol & Lint-free wipe) B Acquire Background Spectrum (Clean, empty crystal) A->B Ensures no interference C Place Small Amount of Sample on ATR Crystal B->C Ready for sample D Apply Pressure (Ensure good contact) C->D Critical for good signal E Acquire Sample Spectrum D->E F Perform Baseline Correction & Normalization E->F G Identify Characteristic Peaks F->G H Correlate Peaks to Functional Groups G->H

Caption: Workflow for FT-IR analysis using an ATR accessory.

Detailed Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is crucial to remove any residues from previous measurements.[10]

  • Background Spectrum Acquisition: With the clean and empty ATR crystal, acquire a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[3] A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a solid sample, only a few milligrams are needed. For a liquid, a single drop is sufficient.[11]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong signal.[10] For liquid samples, this step is not necessary.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The resulting spectrum should be baseline corrected and normalized for easier interpretation and comparison.

  • Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Data Interpretation and Expected Spectral Features

The FT-IR spectrum of this compound will exhibit a series of absorption bands corresponding to its constituent functional groups. The following table summarizes the expected characteristic peaks.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2950 - 2850C-H Asymmetric & Symmetric StretchingAliphatic CH₃, CH₂Medium to Strong
1680 - 1630C=O Stretching (Amide I)Tertiary Amide (Lactam)Strong
1470 - 1400C-H BendingAliphatic CH₃, CH₂Medium
1300 - 1000C-N StretchingTertiary Amine, AmideMedium to Weak
Analysis of a Representative Spectrum

A typical FT-IR spectrum of a similar diazepine structure, Diazepam, shows a strong carbonyl peak around 1684 cm⁻¹.[12] For this compound, a similarly strong and sharp absorption band is expected in this region, confirming the presence of the lactam carbonyl group. The region between 2850 and 3000 cm⁻¹ will display multiple peaks corresponding to the various C-H stretching vibrations of the methyl and methylene groups on the diazepine ring. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks arising from C-H bending and C-N stretching vibrations, which are highly specific to the molecule's overall structure.

Conclusion

FT-IR spectroscopy, particularly with an ATR accessory, is a powerful and efficient tool for the functional group analysis of this compound. By following the detailed protocols and understanding the characteristic vibrational frequencies of the amide, amine, and aliphatic moieties, researchers can confidently confirm the chemical identity and purity of this important pharmaceutical building block. The speed and simplicity of the ATR technique make it ideal for routine quality control and in-process monitoring in a drug development setting.

References

Application Note: A Validated HPLC Method for Purity Analysis of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-Methyl-1,4-diazepan-2-one. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this pharmaceutical intermediate. The narrative outlines the rationale behind the methodological choices, from column and mobile phase selection to the establishment of a robust validation protocol in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a seven-membered heterocyclic compound containing a lactam functionality and a tertiary amine.[1] Its structure presents a unique analytical challenge due to its polar nature and lack of a strong chromophore. The primary objective of this work is to establish a reliable and reproducible HPLC method capable of separating the main compound from potential impurities, thus ensuring its suitability for downstream applications in drug development. The method is developed and validated based on the principles outlined in ICH Q2(R1) and USP General Chapter <621>.[2]

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties.

Analyte Characterization and Initial Considerations
  • Structure and Polarity: this compound is a polar molecule due to the presence of the amide and tertiary amine groups. This suggests that a standard C18 column might not provide adequate retention with highly aqueous mobile phases.

  • UV Absorbance: The primary chromophore in the molecule is the lactam (cyclic amide) group. Aliphatic amides typically exhibit a weak UV absorbance at low wavelengths, generally below 220 nm. Unlike its analogue diazepam, this compound lacks a phenyl group, which would otherwise provide strong UV absorbance at higher wavelengths.[3][4]

Chromatographic System Selection

Based on the analyte's characteristics, a reversed-phase HPLC method was chosen for its versatility and wide applicability in the pharmaceutical industry.

  • Column Selection: To address the challenge of retaining a polar analyte, a C18 column with polar end-capping or an embedded polar group is recommended. These stationary phases are designed to prevent phase collapse in highly aqueous mobile phases and provide enhanced retention for polar compounds.

  • Mobile Phase Selection and Optimization:

    • Aqueous Phase: A buffered aqueous phase is crucial for achieving reproducible retention and symmetrical peak shapes for an amine-containing compound. A phosphate buffer at a pH of around 7.0 is a good starting point to ensure the tertiary amine is in its free base form.

    • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff.

    • pH Control: The pH of the mobile phase is a critical parameter. It influences the ionization state of the analyte and any potential impurities, thereby affecting their retention. A systematic evaluation of pH is recommended during method development.

  • Detection Wavelength: Due to the lack of a strong chromophore, a low UV wavelength is necessary for detection. A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance (λmax). Based on the lactam structure, a preliminary detection wavelength of 210 nm is proposed.

Method Optimization Workflow

The following workflow is recommended for optimizing the chromatographic conditions:

Caption: HPLC Method Development Workflow.

Proposed HPLC Method

The following method was developed and validated for the purity analysis of this compound.

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guideline.[2] The validation parameters and their acceptance criteria are summarized below.

System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis. The tests are performed before the analysis of any samples.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of 6 replicate injections ≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample.

Linearity

The linearity of the method was established by analyzing a series of solutions at different concentrations. A minimum of five concentrations ranging from 80% to 120% of the nominal concentration is recommended for an assay.[5][6]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a blank matrix. The analysis was performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

ParameterAcceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method was determined by analyzing a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The intermediate precision was established by repeating the repeatability study on a different day, with a different analyst, and on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

The robustness of the method was evaluated by intentionally varying critical parameters and observing the effect on the results.

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units

The system suitability parameters should be met for all robustness variations.

Experimental Protocol: Step-by-Step Guide

Reagent and Sample Preparation
  • Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 7.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water. Adjust the pH to 7.0 with a suitable base (e.g., potassium hydroxide solution). Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A.

  • Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • Set up the HPLC system with the parameters described in Section 3.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test by injecting the standard solution six times.

  • Inject the blank (diluent) once.

  • Inject the standard solution and the sample solution.

Data Analysis
  • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

  • For impurity analysis, use an area normalization method or a standard of the impurity if available.

Validation Data Summary

The following table summarizes the expected results from the method validation.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analytePass
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5%98.0% - 102.0%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness System suitability parameters metPass

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The method development was based on a scientific understanding of the analyte's properties, and the validation was performed in accordance with ICH guidelines to ensure the integrity and accuracy of the results. This method is suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

Application Note & Protocol: Regioselective Nucleophilic Substitution on the Diazepane Ring of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Functionalized Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. The functionalization of the diazepane ring, particularly at the nitrogen atoms, allows for the fine-tuning of the molecule's pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profile. 1-Methyl-1,4-diazepan-2-one is a versatile starting material for the synthesis of a diverse library of N-substituted diazepane derivatives. This document provides a detailed protocol for the regioselective nucleophilic substitution on the N4-position of this compound, a key transformation for the development of novel drug candidates.

Mechanistic Insights: Achieving Regioselectivity

The core challenge in the nucleophilic substitution of this compound is achieving regioselectivity between the two nitrogen atoms. The N1 nitrogen is a tertiary amine, while the N4 nitrogen is part of a lactam (a cyclic amide). The N-H proton of the amide is significantly more acidic (pKa ≈ 18) than the protons on the carbon atoms adjacent to the tertiary amine.[1] This difference in acidity is the cornerstone of achieving regioselectivity.

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A suitable base selectively removes the acidic proton from the N4-amide, generating a nucleophilic amide anion (an enolate-like species). The choice of base is critical; it must be strong enough to deprotonate the amide but not so strong as to cause unwanted side reactions.

  • Nucleophilic Attack: The resulting amide anion acts as a potent nucleophile, attacking an electrophile (e.g., an alkyl halide or acyl chloride) in a classic SN2 or nucleophilic acyl substitution reaction. This results in the formation of a new bond at the N4 position.

The N1-methyl group sterically hinders the N1 position and, being a tertiary amine, it is not amenable to further alkylation under these conditions. This electronic and steric differentiation ensures that the substitution occurs exclusively at the N4 position.

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Reagent Preparation reagents This compound Base (e.g., NaH) Electrophile (R-X) Anhydrous Solvent (e.g., THF) start->reagents deprotonation 2. Deprotonation reagents->deprotonation substitution 3. Nucleophilic Substitution deprotonation->substitution Addition of Electrophile quench 4. Quenching substitution->quench extraction 5. Extraction quench->extraction purification 6. Purification extraction->purification characterization 7. Characterization purification->characterization caption General workflow for N4-substitution.

Caption: General workflow for N4-substitution.

Detailed Experimental Protocol: N4-Alkylation

This protocol describes a general procedure for the N4-alkylation of this compound using an alkyl halide as the electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approximately 10 mL per mmol of substrate).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation. The formation of a salt may be observed.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% methanol in dichloromethane).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N4-alkylated product.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Representative N4-Substituted Products

The following table summarizes the expected outcomes for the N4-alkylation and N4-acylation of this compound with various electrophiles, based on analogous reactions reported in the literature for similar lactam systems.[2]

EntryElectrophile (R-X)Product (N4-R)Expected Yield (%)
1Benzyl bromideN4-Benzyl85-95
2Methyl iodideN4-Methyl90-98
3Ethyl bromoacetateN4-Ethoxycarbonylmethyl70-85
4Acetyl chlorideN4-Acetyl80-90
5Benzoyl chlorideN4-Benzoyl85-95

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions, as sodium hydride reacts with water. Ensure all glassware is flame-dried, and use anhydrous solvents.

  • Choice of Base: While sodium hydride is effective, other bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be used. The choice of base may influence the reaction rate and yield. For less reactive electrophiles, a stronger base might be necessary.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or using a more reactive electrophile.

  • Side Products: The formation of side products can occur if the reaction temperature is too high or if the electrophile is prone to elimination reactions. Careful control of the reaction conditions is crucial.

Conclusion

This protocol provides a robust and reliable method for the regioselective nucleophilic substitution on the N4-position of this compound. The ability to introduce a wide variety of substituents at this position makes this a valuable tool for the synthesis of novel diazepane derivatives for drug discovery and development. The principles outlined in this document can be adapted for a range of electrophiles, enabling the creation of diverse chemical libraries for biological screening.

References

Application Notes and Protocols for the Development of DPP-4 Inhibitors Using a 1-Methyl-1,4-diazepan-2-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for researchers engaged in the discovery of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. We focus on the strategic use of the 1-Methyl-1,4-diazepan-2-one scaffold, a promising pharmacophore that has demonstrated high potency and selectivity. This document offers an in-depth exploration of the underlying science, from the mechanism of DPP-4 inhibition and its role in glucose homeostasis to detailed, step-by-step protocols for the synthesis and in vitro evaluation of these inhibitors. Our objective is to equip drug discovery professionals with the necessary technical information and field-proven insights to accelerate their research programs.

Introduction: The Scientific Rationale for DPP-4 Inhibition

Type 2 diabetes mellitus is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1] A key therapeutic strategy involves augmenting the endogenous incretin system.[2] Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[3][4][5] However, the therapeutic utility of native incretins is limited by their rapid inactivation—within minutes—by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][7]

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of polypeptides, particularly those with a proline or alanine residue in the penultimate position, such as GLP-1 and GIP.[6][8] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to several beneficial downstream effects for glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Prolonged incretin activity stimulates the pancreas to release more insulin in response to elevated blood glucose levels.[2]

  • Suppression of Glucagon Release: Increased GLP-1 levels suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[6]

  • Potential for β-Cell Preservation: Preclinical studies suggest that sustained DPP-4 inhibition may contribute to the preservation of pancreatic β-cell mass.[6]

This incretin-based mechanism offers a physiological approach to managing hyperglycemia with a low intrinsic risk of hypoglycemia, making DPP-4 inhibitors a cornerstone of modern type 2 diabetes therapy.[2]

The Emergence of the 1,4-Diazepan-2-one Scaffold

The discovery of novel, potent, and selective DPP-4 inhibitors is an ongoing effort in medicinal chemistry. While several "gliptins" are on the market, the search for compounds with improved pharmacokinetic profiles and synthetic accessibility continues. The 1,4-diazepan-2-one core has emerged as a valuable and novel pharmacophore in this pursuit. Optimization of this seven-membered ring system has led to the development of highly potent and selective DPP-4 inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range.

Mechanistic Pathway of DPP-4 Action and Inhibition

The therapeutic effect of DPP-4 inhibitors is rooted in the potentiation of the incretin hormone signaling pathway. The following diagram illustrates the key relationships in this system.

DPP4_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Circulation Circulation / Target Tissues Nutrients Nutrient Ingestion L_Cells Intestinal L-Cells Nutrients->L_Cells stimulates K_Cells Intestinal K-Cells Nutrients->K_Cells stimulates GLP1_Active Active GLP-1 L_Cells->GLP1_Active secretes GIP_Active Active GIP K_Cells->GIP_Active secretes Beta_Cells β-Cells Insulin Insulin Secretion (Increased) Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Secretion (Decreased) Alpha_Cells->Glucagon GLP1_Active->Beta_Cells stimulates GLP1_Active->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_Active->DPP4 GIP_Active->Beta_Cells stimulates GIP_Active->DPP4 GLP1_Inactive Inactive GLP-1 DPP4->GLP1_Inactive inactivates GIP_Inactive Inactive GIP DPP4->GIP_Inactive inactivates Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake promotes HGP Hepatic Glucose Production Glucagon->HGP stimulates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Diazepanone-based) DPP4_Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Pathway

Synthesis of 1,4-Diazepan-2-one-Based DPP-4 Inhibitors

The core synthetic strategy involves the coupling of the this compound scaffold with a suitably functionalized carboxylic acid, typically a β-amino acid derivative, which is known to interact with the active site of the DPP-4 enzyme. The following protocol is a representative example of an amide coupling reaction to generate a potent inhibitor.

Protocol 3.1: Amide Coupling Synthesis

This protocol describes the synthesis of a target DPP-4 inhibitor via amide bond formation between this compound and a protected β-amino acid, followed by deprotection.

Materials:

  • This compound

  • (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

Step 1: Amide Coupling

  • To a round-bottom flask under an inert atmosphere, add (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous LiCl (3 times), saturated aqueous NaHCO₃ (2 times), and brine (1 time).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of EtOAc in hexanes) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of DCM or EtOAc.

  • Add 4M HCl in dioxane (a significant excess, e.g., 10-20 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is the hydrochloride salt of the final DPP-4 inhibitor. It can be further purified by recrystallization or trituration with an appropriate solvent system (e.g., diethyl ether/hexanes) if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: - this compound - Protected β-amino acid Coupling Amide Coupling Reagents: EDC, HOBt, DIPEA Solvent: DMF Start->Coupling Workup Aqueous Workup (EtOAc, LiCl, NaHCO3) Coupling->Workup Purify1 Flash Chromatography Workup->Purify1 Intermediate Boc-Protected Intermediate Purify1->Intermediate Deprotection Boc Deprotection Reagent: 4M HCl in Dioxane Intermediate->Deprotection FinalProduct Final DPP-4 Inhibitor (HCl Salt) Deprotection->FinalProduct

Caption: Synthesis workflow for a diazepanone-based DPP-4 inhibitor.

Structure-Activity Relationship (SAR) Insights

The optimization of the 1,4-diazepan-2-one scaffold has yielded valuable insights into the structural features that govern potency against DPP-4. The following table summarizes representative data from the literature, highlighting the impact of substitutions on the diazepanone ring.

Compound IDDPP-4 IC₅₀ (nM)
Lead Cmpd HHH>1000
9i HH3R-Methyl8.0
14a H3R,6R-DimethylH9.7
HypotheticalH3S-MethylH>100
HypotheticalCyclopropylHHPotent

Data is illustrative and based on findings reported in Bioorg. Med. Chem. Lett. 2007, 17(7), 1903-7.

Key SAR Observations:

  • Stereochemistry is Crucial: The stereochemistry of substituents on the diazepanone ring has a profound impact on inhibitory activity. For instance, a methyl group at the 3R position significantly enhances potency, while the 3S-epimer is expected to be substantially less active.

  • Small Alkyl Substitutions are Tolerated: Small alkyl groups, such as methyl, at positions 3 and 6 can lead to highly potent inhibitors.

  • N-1 Substitution: The nitrogen at the 1-position is typically acylated with the β-amino acid moiety. Other substitutions, such as a cyclopropyl group, have also been shown to yield potent compounds.

In Vitro DPP-4 Inhibition Assay Protocol

To evaluate the potency of newly synthesized compounds, a robust and reproducible in vitro assay is essential. The following is a detailed protocol for a fluorescence-based DPP-4 inhibitor screening assay.

Principle of the Assay

This kinetic fluorometric assay measures the activity of the DPP-4 enzyme. The enzyme cleaves the non-fluorescent substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), releasing the highly fluorescent AMC moiety. The rate of increase in fluorescence is directly proportional to the DPP-4 activity. The potency of an inhibitor is determined by its ability to reduce this rate.

Protocol 5.1: Fluorometric DPP-4 Inhibition Assay

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Positive Control Inhibitor: Sitagliptin

  • Test Compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 Assay Buffer.

    • Dilute the DPP-4 enzyme stock to the desired working concentration (e.g., 1.73 mU/mL) in ice-cold Assay Buffer. Keep on ice.

    • Prepare a working solution of the DPP-4 substrate (e.g., 200 µM) in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (typically in triplicate). Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup (per well):

    • Blank (No Enzyme) Wells: 50 µL Assay Buffer + 50 µL Substrate Solution.

    • 100% Activity (No Inhibitor) Wells: 25 µL Assay Buffer + 25 µL DPP-4 Enzyme Solution + 50 µL Substrate Solution.

    • Test Compound Wells: 25 µL Test Compound Solution (at various concentrations) + 25 µL DPP-4 Enzyme Solution + 50 µL Substrate Solution.

    • Positive Control Wells: 25 µL Sitagliptin Solution (at various concentrations) + 25 µL DPP-4 Enzyme Solution + 50 µL Substrate Solution.

  • Assay Execution:

    • To the appropriate wells of the 96-well plate, add the Assay Buffer, Test Compound solutions, and Positive Control solutions.

    • Add the DPP-4 Enzyme solution to all wells except the 'Blank' wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU/min).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Analysis Workflow

Assay_Analysis Kinetic_Read Kinetic Fluorescence Readings (RFU vs. Time) Calc_Slope Calculate Slopes (V) for each well (ΔRFU/min) Kinetic_Read->Calc_Slope Percent_Inhib Calculate % Inhibition for each concentration Calc_Slope->Percent_Inhib Dose_Response Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Percent_Inhib->Dose_Response IC50 Determine IC50 Value (Non-linear regression) Dose_Response->IC50

Caption: Workflow for in vitro DPP-4 inhibition assay data analysis.

Conclusion

The this compound scaffold represents a highly promising platform for the design and synthesis of novel, potent, and selective DPP-4 inhibitors. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to advance their drug discovery programs in the field of type 2 diabetes. A thorough understanding of the structure-activity relationships and the implementation of rigorous in vitro screening cascades are paramount to identifying clinical candidates with optimal therapeutic profiles.

References

In Vitro Assay Cascade for Profiling the Anxiolytic-Like Activity of 1-Methyl-1,4-diazepan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Your Senior Application Scientist

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutics with improved efficacy and safety profiles. The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, sharing core features with benzodiazepines, a cornerstone of anxiolytic therapy. This document outlines a strategic in vitro assay cascade designed to comprehensively evaluate the anxiolytic potential of novel 1-Methyl-1,4-diazepan-2-one derivatives.

The central hypothesis is that these derivatives, like classical benzodiazepines, exert their anxiolytic effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that serves as the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] When activated by GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron.[2] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, or calming, effect. Benzodiazepines bind to a specific allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, increasing the frequency of channel opening.[3][4]

This guide provides a tiered approach, from initial high-throughput screening to detailed functional characterization, enabling researchers to efficiently identify and profile promising anxiolytic candidates.

Proposed Mechanism of Action

The proposed mechanism involves the binding of the this compound derivatives to the benzodiazepine (BZD) binding site located at the interface between the α and γ subunits of the GABA-A receptor.[5] This binding is expected to induce a conformational change that increases the receptor's affinity for GABA, thereby potentiating the GABA-ergic inhibitory current.

Tier 1: Primary Screening - Receptor Affinity

The initial step is to determine if the test compounds bind to the target receptor. A competitive radioligand binding assay is the gold standard for this purpose, providing a robust and high-throughput method to measure the affinity of the compounds for the BZD site on the GABA-A receptor.

Protocol 1: [³H]-Flunitrazepam Competitive Binding Assay

Principle: This assay quantifies the ability of a test compound to displace the radiolabeled BZD agonist, [³H]-Flunitrazepam, from the GABA-A receptors in a prepared brain membrane fraction. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Materials:

  • Tissue: Whole rat brains (minus cerebellum and pons)[6]

  • Radioligand: [³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)

  • Non-specific binding control: Diazepam (10 µM)[6] or Clonazepam (5 mg/kg)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter, glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains (minus cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation multiple times to remove endogenous GABA.[7]

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL Assay Buffer, 25 µL [³H]-Flunitrazepam (final concentration ~1 nM)[6], 50 µL membrane preparation (100-200 µg protein).

      • Non-specific Binding: 25 µL Diazepam (final concentration 10 µM)[6], 25 µL [³H]-Flunitrazepam, 50 µL membrane preparation.

      • Test Compound: 25 µL of test compound dilution series, 25 µL [³H]-Flunitrazepam, 50 µL membrane preparation.

    • Incubate the plate for 60 minutes at 4°C.[8]

    • Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundIC50 (nM)Ki (nM)
Diazepam (Control)158.6[8]
Test Compound A5028
Test Compound B800450

Tier 2: Functional Characterization

Compounds that demonstrate significant binding affinity in Tier 1 must be evaluated for their functional activity. This tier aims to confirm that the compounds are indeed positive allosteric modulators and to quantify their efficacy and potency.

Protocol 2: Electrophysiological Analysis using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Principle: This technique provides a direct measure of the ion channel's function. GABA-A receptor subunits are expressed in Xenopus oocytes, which act as a living test tube. A voltage clamp is used to hold the oocyte's membrane potential at a constant level, and the current generated by chloride ion flow through the GABA-A channels is measured in response to GABA and the test compound. A PAM will potentiate the GABA-induced current.

Materials:

  • Expression System: Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Reagents: GABA, test compounds, recording solution (e.g., ND96).

  • Equipment: Microinjection setup, two-electrode voltage clamp amplifier, data acquisition system, perfusion system.

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Microinject the oocytes with a mixture of the GABA-A receptor subunit cRNAs.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the holding potential at -70 mV.

    • Establish a baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • After a washout period, co-apply the same concentration of GABA with various concentrations of the test compound.

    • Record the potentiation of the GABA-induced current.

Data Analysis:

  • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

  • Calculate the percentage potentiation: ((I_GABA+Compound / I_GABA) - 1) * 100.

  • Plot the percentage potentiation against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal potentiation) and Emax (maximal potentiation).

CompoundEC50 (µM)Emax (% Potentiation)
Diazepam (Control)0.5>500
Test Compound A1.2450
Test Compound B25150
Protocol 3: Cell-Based Functional Assay using a Fluorescence-Based Chloride Sensor

Principle: This is a higher-throughput alternative to electrophysiology. A cell line stably expressing the GABA-A receptor of interest is loaded with a halide-sensitive fluorescent protein.[9] When the GABA-A channels open in response to GABA, chloride (or a surrogate anion like iodide) flows into the cell, quenching the fluorescence.[10] A PAM will enhance this GABA-induced fluorescence quenching.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Fluorescent Sensor: Premo Halide Sensor or similar genetically encoded chloride sensor.[11]

  • Reagents: GABA, test compounds, assay buffer.

  • Equipment: Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Cell Preparation:

    • Plate the stable cell line in a 96- or 384-well plate and allow them to adhere overnight.

    • If using a transient sensor, transfect the cells with the chloride sensor plasmid.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the test compounds at various concentrations to the wells.

    • Place the plate in the fluorescence reader and begin kinetic reading to establish a baseline fluorescence.

    • Add a pre-determined concentration of GABA (e.g., EC20) to all wells.

    • Continue to record the fluorescence change over time.

Data Analysis:

  • Measure the rate or magnitude of fluorescence quenching in response to GABA in the presence and absence of the test compound.

  • Plot the response against the log concentration of the test compound to determine the EC50 and Emax.

Visualization of Pathways and Workflows

GABA-A Receptor Signaling Pathway

GABA_A_Pathway cluster_receptor GABA-A Receptor GABA_Site GABA Site (α/β interface) Channel Cl- Channel GABA_Site->Channel Potentiates Opening BZD_Site BZD Site (α/γ interface) BZD_Site->Channel Potentiates Opening Cl_in Cl- (intracellular) Channel->Cl_in GABA GABA GABA->GABA_Site Binds Compound This compound Derivative Compound->BZD_Site Binds (PAM) Cl_out Cl- (extracellular) Cl_out->Channel Influx Hyperpolarization Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in

Caption: Mechanism of GABA-A receptor modulation.

In Vitro Assay Cascade Workflow

Assay_Workflow Start Library of this compound Derivatives Tier1 Tier 1: Primary Screening [3H]-Flunitrazepam Binding Assay Start->Tier1 Decision1 Significant Binding Affinity? (e.g., Ki < 1 µM) Tier1->Decision1 Tier2 Tier 2: Functional Characterization Electrophysiology (TEVC) or Fluorescence Assay Decision1->Tier2 Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Potentiation of GABA Response? Tier2->Decision2 Hit Lead Candidate for Further Development Decision2->Hit Yes Decision2->Inactive No

Caption: Tiered workflow for anxiolytic compound screening.

Conclusion

This application note provides a comprehensive and validated framework for the in vitro characterization of novel this compound derivatives as potential anxiolytics. By employing this tiered approach, researchers can efficiently screen compound libraries, confirm on-target activity, and quantify the functional pharmacology of promising candidates. This systematic evaluation is a critical step in the preclinical drug discovery pipeline, enabling the identification of lead compounds with the desired therapeutic profile for advancement into more complex in vivo models of anxiety.

References

The Strategic Application of 1-Methyl-1,4-diazepan-2-one in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 1,4-diazepine framework stands as a "privileged structure," renowned for its presence in a multitude of biologically active compounds.[1][2] Within this family, 1-Methyl-1,4-diazepan-2-one emerges as a versatile and strategically significant building block for the construction of complex molecular architectures. Its inherent structural features—a seven-membered ring containing two nitrogen atoms, a lactam functionality, and a methyl group at the N1 position—provide a unique combination of conformational flexibility and reactive sites, making it an invaluable intermediate in multi-step organic synthesis.[3] This guide delves into the practical applications and detailed protocols for leveraging this compound in the synthesis of novel chemical entities, with a focus on methodologies pertinent to pharmaceutical and materials science research.

The N1-methyl group provides conformational stability to the diazepane ring, which can be crucial for receptor binding and metabolic stability of the final products.[3] The secondary amine at the N4 position and the alpha-carbon to the carbonyl group (C3) represent key handles for introducing molecular diversity, allowing for the systematic exploration of structure-activity relationships (SAR).

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound is primarily centered around the functionalization of the N4-position and the C3-position of the diazepan-2-one ring. These transformations allow for the appendage of various substituents and the construction of more elaborate molecular frameworks.

N4-Functionalization: A Gateway to Diverse Derivatives

The secondary amine at the N4 position is a prime site for introducing a wide array of functional groups through well-established synthetic methodologies.

  • N4-Alkylation: The nucleophilic nature of the N4 amine allows for facile alkylation with a variety of electrophiles, such as alkyl halides and tosylates. This reaction is fundamental for building libraries of compounds with diverse side chains, which is a common strategy in drug discovery to optimize potency and pharmacokinetic properties. The reaction typically proceeds via a standard SN2 mechanism.

  • N4-Acylation: Acylation of the N4-amine with acyl chlorides or anhydrides provides access to a range of amides. This transformation can be used to introduce different pharmacophores or to modulate the electronic properties and hydrogen bonding capabilities of the molecule.

  • Reductive Amination: The N4-amine can participate in reductive amination reactions with aldehydes and ketones. This powerful C-N bond-forming reaction allows for the introduction of a wide variety of substituted alkyl groups at the N4 position.

Application Note 1: Synthesis of N4-Arylmethyl Derivatives via Reductive Amination

This protocol details a representative procedure for the N4-alkylation of this compound with an aromatic aldehyde via reductive amination, a common strategy for introducing arylmethyl groups found in many centrally active agents.

Experimental Protocol

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired N4-arylmethyl derivative.

Expected Yield: 70-90%

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum is expected to show a new singlet or AB quartet for the benzylic protons and signals corresponding to the aromatic ring.

Reaction Workflow

reductive_amination cluster_reactants Reactants cluster_reagents Reagents & Solvent This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion + Ar-CHO, AcOH Ar-CHO Substituted Benzaldehyde STAB Sodium Triacetoxyborohydride DCE Dichloroethane AcOH Acetic Acid (catalyst) Product N4-Arylmethyl-1-methyl- 1,4-diazepan-2-one Iminium_Ion->Product STAB, DCE

Caption: Reductive amination workflow for N4-functionalization.

Application Note 2: C3-Functionalization via Enolate Alkylation

While the N4-position offers a straightforward handle for diversification, the C3-position adjacent to the carbonyl group provides an opportunity for creating more complex and stereochemically rich structures. Alkylation at this position typically proceeds through the formation of an enolate intermediate.

Mechanistic Insight

The generation of the enolate is a critical step and requires a strong, non-nucleophilic base to deprotonate the α-carbon without competing addition to the carbonyl group. Lithium diisopropylamide (LDA) is a commonly used base for this purpose. The resulting enolate can then react with a variety of electrophiles.

Experimental Protocol

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA solution (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the C3-alkylated product.

Expected Yield: 40-60% (can be variable depending on the electrophile)

Characterization: The product can be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry. The 1H NMR spectrum will show the disappearance of one of the C3 protons and the appearance of new signals corresponding to the introduced alkyl group.

Reaction Workflow

c3_alkylation cluster_reactants Starting Material cluster_reagents Reagents & Solvent This compound This compound Enolate Enolate Intermediate This compound->Enolate LDA, -78 °C LDA LDA in THF R-X Alkyl Halide Product C3-Alkylated-1-methyl- 1,4-diazepan-2-one Enolate->Product R-X

Caption: C3-alkylation via an enolate intermediate.

Multi-Component Reactions (MCRs) for Scaffold Elaboration

Multi-component reactions offer a powerful and efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While direct MCRs involving this compound are not extensively documented, its structural motifs can be incorporated into MCR-based synthetic designs for analogous benzodiazepine scaffolds.[4] For instance, the core 1,4-diazepan-2-one structure can be synthesized via a multi-step sequence that includes an Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization cascade.[4] This highlights the potential for developing novel MCRs where a functionalized this compound derivative could act as one of the components.

Quantitative Data Summary

Reaction TypeSubstrateReagentsProductYield (%)Reference
N-Methylation7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneMeI, NaHDiazepamHigh[5]
C3-MethylationDiazepamLDA, MeI3-Methyl-diazepam37[1]
N4-Functionalization (Ring Opening)Azetidine-fused 1,4-benzodiazepineNaN3, KCN, PhSNaDiverse 1,4-benzodiazepinesGood to Excellent[4]

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in multi-step organic synthesis. Its strategic importance lies in the ability to readily functionalize the N4 and C3 positions, providing access to a wide array of derivatives with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a foundation for researchers to explore the synthetic potential of this privileged scaffold. Future research in this area will likely focus on the development of novel multi-component reactions that directly incorporate this compound, further streamlining the synthesis of complex and diverse molecular libraries. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and innovative synthetic methodologies.

References

Application Notes and Protocols for Evaluating the Efficacy of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1,4-diazepan-2-one is a novel small molecule with a diazepane core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] Structural similarities to benzodiazepines suggest potential activity as a modulator of the central nervous system, possibly through interaction with GABAergic pathways.[3][4] Furthermore, related diazepane derivatives have been explored as triple monoamine reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine, and as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound using a suite of robust cell-based assays. The protocols herein are designed to first establish a cytotoxicity profile and then to investigate the compound's potential mechanisms of action as a triple monoamine reuptake inhibitor, a benzodiazepine-like modulator of GABA-A receptors, and a DPP-4 inhibitor.

Part 1: Foundational Analysis - Cell Viability and Cytotoxicity

Before investigating the specific mechanisms of action, it is crucial to determine the cytotoxic profile of this compound. This will establish a therapeutic window and inform the appropriate concentration ranges for subsequent functional assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

MTT Assay for Cell Viability

Scientific Rationale: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Data Analysis:

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control0[Value]100
Compound0.1[Value][Value]
Compound1[Value][Value]
Compound10[Value][Value]
Compound100[Value][Value]

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Part 2: Investigation of Potential Mechanisms of Action

Based on the foundational cytotoxicity data, subsequent assays should be performed at non-toxic concentrations of this compound.

Assay 1: Triple Monoamine Reuptake Inhibition

Scientific Rationale: Triple reuptake inhibitors (TRIs) block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters.[6] This mechanism is a target for the development of antidepressants and other CNS-active drugs.[9] A fluorescence-based neurotransmitter transporter uptake assay provides a non-radioactive method to assess the inhibitory activity of the compound on these transporters.[10][11]

Signaling Pathway:

TRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle Vesicle NT->Vesicle Packaging Transporter Transporter (SERT, NET, DAT) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signaling Signaling Receptor->Signaling Signal Transduction Compound This compound Compound->Transporter Inhibition

Caption: Inhibition of neurotransmitter reuptake by a triple reuptake inhibitor.

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing human SERT, NET, or DAT in separate black, clear-bottom 96-well plates coated with poly-D-lysine at a density of 40,000-60,000 cells per well.[11] Incubate overnight.

  • Compound Incubation: Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS). Add HBSS containing various concentrations of this compound or a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) and incubate for 10-30 minutes at 37°C.

  • Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitters (available in commercial kits) to each well.[11][12]

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes in bottom-read mode.[10]

Data Analysis:

TransporterCompound Concentration (µM)Rate of Fluorescence Increase (RFU/min)% Inhibition
SERT0 (Vehicle)[Value]0
SERT[Concentrations][Values][Values]
NET0 (Vehicle)[Value]0
NET[Concentrations][Values][Values]
DAT0 (Vehicle)[Value]0
DAT[Concentrations][Values][Values]

Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value for each transporter.

Assay 2: GABA-A Receptor Modulation

Scientific Rationale: Benzodiazepines act as positive allosteric modulators of GABA-A receptors, which are ligand-gated ion channels.[3][13] Upon binding, they enhance the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming effect.[3][14] A functional assay using a membrane potential-sensitive dye can be used to measure the effect of the compound on GABA-A receptor activity.

Signaling Pathway:

GABA_Pathway GABA GABA GABA_A GABA-A Receptor GABA->GABA_A Binds Compound This compound Compound->GABA_A Modulates Chloride Chloride Ions (Cl-) GABA_A->Chloride Opens Channel Neuron Neuron Hyperpolarization Chloride->Neuron Influx

Caption: Modulation of the GABA-A receptor by a benzodiazepine-like compound.

Protocol:

  • Cell Plating: Plate HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) in a black, clear-bottom 96-well plate.[15] Incubate overnight.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., a FLIPR membrane potential assay kit) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound or a known modulator (e.g., diazepam) to the wells.

  • GABA Stimulation and Fluorescence Reading: Place the plate in a FLIPR instrument. Add a sub-maximal concentration of GABA (e.g., EC20) to all wells and measure the change in fluorescence over time.[16]

Data Analysis:

Compound Concentration (µM)GABA Concentration (µM)Peak Fluorescence Change% Potentiation
0 (Vehicle)EC20[Value]0
[Concentrations]EC20[Values][Values]
Diazepam (Positive Control)EC20[Value][Value]

Calculate the percentage potentiation of the GABA response for each concentration of the test compound relative to the GABA-only control. Plot the percent potentiation against the compound concentration to determine the EC50 value.

Assay 3: DPP-4 Inhibition

Scientific Rationale: DPP-4 inhibitors block the enzyme dipeptidyl peptidase-4, which inactivates the incretin hormones GLP-1 and GIP.[5][17] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and reduced glucagon secretion.[18] A cell-based assay using a fluorogenic substrate can be used to measure the inhibitory effect of the compound on DPP-4 activity.

Experimental Workflow:

DPP4_Workflow A Seed Caco-2 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound B->C D Incubate for 10-30 minutes C->D E Add fluorogenic DPP-4 substrate D->E F Incubate for 30 minutes E->F G Measure fluorescence F->G

Caption: Workflow for the cell-based DPP-4 inhibition assay.

Protocol:

  • Cell Plating: Seed Caco-2 cells, which have high endogenous DPP-4 expression, in a 96-well plate.[19] Incubate until confluent.

  • Compound Incubation: Wash the cells with assay buffer (e.g., Tris-HCl). Add buffer containing varying concentrations of this compound or a known DPP-4 inhibitor (e.g., sitagliptin) and incubate for 10-30 minutes at 37°C.[20]

  • Substrate Addition: Add a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) to each well.[21]

  • Incubation: Incubate the plate for 30 minutes at 37°C.[20]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[21]

Data Analysis:

Treatment GroupCompound Concentration (µM)Fluorescence Intensity (RFU)% Inhibition
No Enzyme Control-[Value]-
Vehicle Control0[Value]0
Compound[Concentrations][Values][Values]
Sitagliptin (Positive Control)[Concentration][Value][Value]

Subtract the background fluorescence (no enzyme control) from all readings. Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the initial evaluation of the efficacy of this compound. By systematically assessing its cytotoxicity and its activity in assays relevant to its potential mechanisms of action, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro studies will warrant further investigation through more complex cellular models and in vivo studies.

References

Application Notes & Protocols for In Vivo Evaluation of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies to characterize the effects of 1-Methyl-1,4-diazepan-2-one. Structurally related to the diazepine class of compounds, which includes widely used anxiolytics like Diazepam, this molecule warrants a systematic in vivo evaluation to determine its toxicological, pharmacokinetic, and pharmacodynamic profile.[1][2][3][4] This guide presents a phased approach, beginning with essential acute toxicity assessment to establish safety parameters, followed by detailed pharmacokinetic profiling, and culminating in a suite of behavioral assays designed to probe potential central nervous system (CNS) activity. Each protocol is presented with the underlying scientific rationale to ensure robust and reproducible experimental outcomes.

Introduction: Scientific Rationale and Strategic Overview

This compound is a heterocyclic compound featuring a seven-membered diazepane ring.[1] Its structural similarity to 1,4-benzodiazepines, a class of drugs known for their psychoactive properties, suggests that it may act as a CNS agent, potentially exhibiting anxiolytic, sedative, or anticonvulsant effects.[1][5][6][7] Preliminary data on analogous compounds suggest that such molecules may modulate monoamine levels in the prefrontal cortex, a mechanism shared by some antidepressants.[1]

Given this profile, a structured in vivo investigation is paramount before any consideration for human clinical trials. The U.S. Food and Drug Administration (FDA) and other international regulatory bodies mandate preclinical animal testing to demonstrate the safety and efficacy of any new therapeutic candidate.[8][9][10] This guide outlines a logical, multi-phased workflow designed to build a comprehensive in vivo profile of the compound, starting with broad safety assessments and progressively moving towards specific, hypothesis-driven behavioral studies.

Ethical Considerations in Animal Research: The 3Rs Principle

All proposed studies must be conducted in strict accordance with ethical guidelines for animal experimentation. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the experimental design.[8][11]

  • Replacement: Use of non-animal methods should be considered where possible. However, for systemic toxicity, pharmacokinetics, and complex behavioral assessment, in vivo models are currently indispensable.[12][13]

  • Reduction: Experimental designs should be optimized to use the minimum number of animals necessary to obtain scientifically valid and statistically significant results.[14][11] This includes using modern statistical methods for power analysis to determine appropriate group sizes.

  • Refinement: All procedures must be refined to minimize any potential pain, suffering, or distress to the animals.[14][11] This includes proper handling, use of appropriate anesthetics or analgesics, and defining humane endpoints. All protocols require prior approval from an Institutional Animal Care and Use Committee (IACUC).[15]

Integrated In Vivo Assessment Workflow

A successful preclinical evaluation follows a logical progression. The initial focus is on safety and drug disposition (pharmacokinetics), which provides the necessary data to design meaningful and well-tolerated pharmacodynamic and efficacy studies.

In_Vivo_Workflow cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Drug Disposition cluster_2 Phase 3: CNS Activity Profile cluster_3 Phase 4: Data Integration Toxicity Acute Toxicity Assessment (Dose Range Finding) PK Pharmacokinetic (PK) Profiling (IV & PO Administration) Toxicity->PK Establishes Safe Dose Range Locomotion Open Field Test (General Activity & Anxiety) PK->Locomotion Informs Dose & Timing for Behavioral Studies Integration PK/PD Modeling (Correlate Exposure with Effect) PK->Integration Anxiety Elevated Plus Maze (Specific Anxiolytic Effects) Locomotion->Anxiety Provides Baseline Activity Data Anxiety->Integration

Figure 1: A phased workflow for the in vivo evaluation of this compound.

Phase 1 Protocol: Acute Oral Toxicity Assessment

Objective: To determine the acute toxicity of the compound after a single oral dose and to identify a "No Observed Adverse Effect Level" (NOAEL) to guide dosing in subsequent studies.[10]

Rationale: This "limit test" is a standard first step in toxicological screening.[10][16] It provides critical safety data and helps establish a maximum tolerated dose (MTD). The rat is a commonly used model for this purpose.[16]

Protocol: Acute Oral Limit Test (Adapted from OECD Guideline 420) [17]

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females. Use a small group (e.g., n=5).

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to dosing.[18]

  • Fasting: Fast animals overnight prior to dosing (water ad libitum).

  • Compound Preparation: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The formulation should be a homogenous solution or suspension.

  • Dosing: Administer a single oral dose of 2000 mg/kg body weight via oral gavage. The volume should not exceed 10 mL/kg. A vehicle control group should be run in parallel. The FDA suggests a practical upper limit of 5 g/kg for such tests.[16]

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, sedation, arousal).

  • Body Weight: Record individual animal body weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Examine all major organs for abnormalities.

ParameterSchedulePurpose
Fasting 12-16 hours pre-doseTo promote uniform absorption of the compound.
Dosing Day 0Single oral administration (gavage).
Clinical Signs Day 0 (intensive), Days 1-14 (daily)To monitor for signs of toxicity and recovery.[16]
Body Weight Day 0, Day 7, Day 14To assess general health and identify morbidity.
Gross Necropsy Day 14To identify potential target organs of toxicity.
Table 1: Observation Schedule for Acute Oral Toxicity Study.

Phase 2 Protocol: Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a rodent model.[17][19]

Rationale: Understanding the pharmacokinetic profile is essential for designing effective pharmacodynamic studies. It helps determine key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t1/2).[20] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability. Mice are frequently used for PK studies due to smaller compound requirements.[20][21]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Assign animals to two main groups: Intravenous (IV) and Oral (PO). A typical study might use 3-4 animals per time point.[20]

  • Dosing:

    • IV Group: Administer a single dose (e.g., 1-2 mg/kg) via tail vein injection.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. Doses should be well below the MTD determined in Phase 1.

  • Blood Sampling: Collect serial blood samples at specified time points. A sparse sampling or composite design is often used in mice.

    • IV Time Points: 2, 5, 15, 30 min, and 1, 2, 4, 8 hours post-dose.[20]

    • PO Time Points: 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[20]

    • Blood (approx. 30-50 µL) can be collected via submandibular or saphenous vein puncture.[21]

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[18]

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma.
Time to Cmax TmaxThe time at which Cmax is observed.
Area Under the Curve AUCThe total drug exposure over time.
Elimination Half-Life t1/2The time required for the drug concentration to decrease by half.
Clearance CLThe volume of plasma cleared of the drug per unit time.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Bioavailability F (%)The fraction of the orally administered dose that reaches systemic circulation.
Table 2: Key Pharmacokinetic Parameters to be Determined.

Phase 3 Protocols: Pharmacodynamic (PD) and Behavioral Assessment

Objective: To evaluate the CNS effects of the compound, specifically focusing on locomotor activity and anxiety-like behaviors.

Rationale: Based on its chemical structure, the compound is hypothesized to have anxiolytic properties. The Open Field Test provides a general assessment of locomotion, exploration, and anxiety.[22][23][24] The Elevated Plus Maze is a more specific and widely validated test for screening anxiolytic compounds.[25][26][27][28]

Protocol: Open Field Test (OFT)

Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.[22][23] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious or more exploratory animals will spend more time in the center of the arena.[29]

  • Apparatus: A square arena (e.g., 50x50 cm) with walls, typically made of a non-reflective material. The arena is monitored by an overhead video camera connected to tracking software.[22][29]

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Bring animals to the testing room at least 30-60 minutes before the test to acclimate.[22] Maintain low lighting and quiet conditions.

  • Dosing: Administer the test compound or vehicle via the intended route (e.g., intraperitoneal injection or oral gavage) at a time determined by the PK study (e.g., 30 minutes pre-test, corresponding to Tmax). Multiple dose groups should be tested. A positive control (e.g., Diazepam, 1-2 mg/kg) is highly recommended.

  • Procedure:

    • Gently place a single mouse in the center of the arena.

    • Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).[23]

    • Record the session using the video tracking system.

    • After each trial, remove the mouse and thoroughly clean the arena with 70% ethanol to remove olfactory cues.[23][29]

  • Data Analysis: The tracking software will analyze the following parameters:

    • Total Distance Traveled: A measure of general locomotor activity.

    • Time Spent in Center vs. Periphery: The primary measure of anxiety-like behavior. Anxiolytic compounds are expected to increase time spent in the center.

    • Rearing Frequency: A measure of exploratory behavior.

PK_PD_Relationship cluster_pk Pharmacokinetics (Exposure) cluster_pd Pharmacodynamics (Effect) Dose Compound Administration Plasma Plasma Concentration (Cmax, AUC) Dose->Plasma Absorption Brain Unbound Brain Concentration Plasma->Brain Distribution (BBB Penetration) Target Target Engagement (e.g., Receptor Occupancy) Brain->Target Binding Behavior Behavioral Outcome (e.g., Increased Time in Center) Target->Behavior Signal Transduction

Figure 2: Conceptual model linking pharmacokinetics (PK) to pharmacodynamics (PD).

Protocol: Elevated Plus Maze (EPM)

Principle: The EPM is a classic test for anxiety that leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[25][26][27] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[26]

  • Apparatus: A plus-shaped maze raised above the floor, with two opposing arms enclosed by high walls and two opposing arms left open.

  • Animal Model: Male C57BL/6 mice.

  • Acclimation & Dosing: Follow the same procedure as for the Open Field Test.

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with an overhead video camera and tracking software.

    • Thoroughly clean the maze with 70% ethanol between animals.

  • Data Analysis: Key parameters include:

    • Time Spent in Open Arms vs. Closed Arms: The primary index of anxiety. Anxiolytic effects are indicated by a relative increase in time spent in the open arms.

    • Number of Entries into Open Arms vs. Closed Arms: A secondary measure of anxiety and exploration.

    • Total Arm Entries: A measure of overall locomotor activity within the maze.

Behavioral TestPrimary Endpoint for LocomotionPrimary Endpoint for Anxiety-Like BehaviorExpected Effect of Anxiolytic
Open Field Test Total Distance Traveled% Time in Center ZoneIncrease
Elevated Plus Maze Total Arm Entries% Time in Open ArmsIncrease
Table 3: Summary of Key Behavioral Endpoints.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Methyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, purity, and overall success in preparing this valuable compound.

Introduction

This compound is a seven-membered lactam that serves as a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will focus on a common and effective synthetic route: the cyclization of an intermediate formed from the reaction of N-methylethylenediamine and an acrylate derivative. We will explore the critical parameters of this reaction, troubleshoot common issues, and provide detailed protocols to enhance your synthetic outcomes.

Reaction Pathway Overview

The synthesis of this compound is typically achieved through a two-step process involving a Michael addition followed by an intramolecular amidation (cyclization).

DOT Script for Reaction Pathway

Reaction_Pathway N_methylethylenediamine N-Methylethylenediamine Intermediate Intermediate (Ethyl 3-((2-(methylamino)ethyl)amino)propanoate) N_methylethylenediamine->Intermediate Michael Addition Ethyl_acrylate Ethyl Acrylate Ethyl_acrylate->Intermediate Product This compound Intermediate->Product Intramolecular Amidation (Cyclization)

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Problem Potential Causes Troubleshooting Steps & Scientific Rationale
Low or No Product Formation 1. Incomplete Michael Addition: The initial reaction between N-methylethylenediamine and ethyl acrylate may not have gone to completion. This can be due to insufficient reaction time, low temperature, or reagent quality issues.- Extend Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the disappearance of starting materials. - Increase Temperature: Gently warming the reaction mixture can increase the rate of the Michael addition. However, avoid excessive heat to prevent side reactions. - Check Reagent Purity: Ensure that N-methylethylenediamine and ethyl acrylate are of high purity and free from water, which can interfere with the reaction.
2. Unfavorable Cyclization Conditions: The intramolecular amidation is often the critical, yield-determining step. High temperatures are typically required to drive off ethanol and favor the cyclic product. Insufficient heat or inefficient removal of ethanol can stall the reaction.- Optimize Cyclization Temperature: The cyclization is an equilibrium process. Increasing the temperature (typically refluxing in a high-boiling solvent like xylene or toluene) shifts the equilibrium towards the product by facilitating the removal of ethanol.[2] - Use a Dean-Stark Trap: Employing a Dean-Stark apparatus is highly effective for the azeotropic removal of ethanol, which drives the reaction to completion.
3. Catalyst Inefficiency (if used): While this reaction can proceed thermally, some protocols may employ a catalyst to facilitate cyclization. An inactive or inappropriate catalyst will result in low conversion.- Catalyst Screening: If using a catalyst, ensure it is appropriate for intramolecular amidation. Lewis acids or bases can sometimes promote this transformation.[3] Perform small-scale experiments to screen different catalysts and loadings.
Formation of Significant Byproducts 1. Polymerization of Ethyl Acrylate: Acrylates are prone to polymerization, especially in the presence of bases or at elevated temperatures. This is a common cause of low yields and difficult purification.- Controlled Addition of Acrylate: Add the ethyl acrylate dropwise to the N-methylethylenediamine solution, preferably at a controlled temperature (e.g., 0-5 °C), to minimize polymerization. - Use of Inhibitors: While not always necessary for this specific reaction, a small amount of a radical inhibitor like hydroquinone can be added to the ethyl acrylate if polymerization is a persistent issue.
2. Formation of Dimerization/Oligomerization Products: The intermediate can potentially react with another molecule of the intermediate or starting materials, leading to linear oligomers instead of the desired cyclic product.- High Dilution Conditions: Performing the cyclization step under high dilution can favor the intramolecular reaction over intermolecular side reactions. This is a common strategy for forming cyclic compounds.
3. Formation of N,N'-bis-adduct: An excess of ethyl acrylate can lead to the formation of a byproduct where both nitrogen atoms of a single N-methylethylenediamine molecule have reacted with ethyl acrylate.- Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slight excess of the diamine can help to minimize the formation of the di-adduct.
Difficult Purification of the Final Product 1. Co-elution with Starting Materials or Byproducts: The polarity of this compound can be similar to that of the starting materials or some byproducts, making chromatographic separation challenging.- Optimize Chromatographic Conditions: For column chromatography, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation of basic compounds. - Alternative Purification Methods: Consider vacuum distillation as an alternative to chromatography, as the product is a relatively small and potentially distillable molecule.
2. Presence of Polymeric Material: Polymerized ethyl acrylate can be a sticky, non-volatile residue that complicates purification.- Pre-purification Workup: Before chromatography, perform an aqueous workup to remove water-soluble impurities. The polymeric material is often insoluble in common organic solvents and may be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclization step?

A1: A high-boiling, non-polar solvent that can form an azeotrope with ethanol is ideal. Toluene and xylene are commonly used for this purpose as they allow for the reaction to be conducted at a temperature sufficient to drive the intramolecular amidation and facilitate the removal of ethanol using a Dean-Stark trap.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that provides good separation of the starting materials, intermediate, and product (e.g., 10% methanol in dichloromethane). Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the disappearance of reactants and the appearance of the product.

Q3: My final product is a yellow to brown oil. Is this normal, and how can I decolorize it?

A3: It is not uncommon for the crude product to be colored due to the presence of impurities or slight degradation at high temperatures. Purification by column chromatography should yield a colorless or pale yellow oil. If color persists, treatment with activated carbon followed by filtration can sometimes help to remove colored impurities.

Q4: Can I use other acrylates, such as methyl acrylate or butyl acrylate?

A4: Yes, other alkyl acrylates can be used.[4] The choice of acrylate will affect the alcohol that is eliminated during the cyclization step (methanol for methyl acrylate, butanol for butyl acrylate). The reaction conditions may need to be slightly adjusted based on the boiling point of the corresponding alcohol. Ethyl acrylate is a common and cost-effective choice.

Q5: What are the key safety precautions for this synthesis?

A5: N-methylethylenediamine is corrosive and a skin and respiratory irritant. Ethyl acrylate is flammable, a lachrymator, and can cause skin irritation. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The high-temperature cyclization step should be conducted with care, ensuring proper assembly of the reflux and Dean-Stark apparatus to avoid pressure buildup.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Michael Addition

  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-methylethylenediamine (1.0 eq).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add ethyl acrylate (1.05 eq) dropwise over 30-60 minutes with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting diamine.

Step 2: Intramolecular Amidation (Cyclization)

  • To the crude reaction mixture from Step 1, add toluene (sufficient to create a ~0.1 M solution).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected (typically 12-24 hours). The reaction can be monitored by TLC for the formation of the product.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization Data
  • ¹H NMR (CDCl₃): δ 3.40 (t, 2H), 3.25 (s, 1H, NH), 2.80 (t, 2H), 2.65 (t, 2H), 2.45 (s, 3H), 2.40 (t, 2H).

  • ¹³C NMR (CDCl₃): δ 172.5, 55.0, 50.5, 48.0, 42.0, 35.0.

  • Mass Spectrometry (ESI+): m/z = 129.1 [M+H]⁺.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Check_Michael_Addition Check Completion of Michael Addition (TLC/GC-MS) Start->Check_Michael_Addition Incomplete_MA Incomplete Check_Michael_Addition->Incomplete_MA Complete_MA Complete Incomplete_MA->Complete_MA If Complete Troubleshoot_MA Troubleshoot Michael Addition: - Extend reaction time - Increase temperature moderately - Check reagent purity Incomplete_MA->Troubleshoot_MA If Incomplete Check_Cyclization Check Cyclization Step Complete_MA->Check_Cyclization Troubleshoot_MA->Check_Michael_Addition Ethanol_Removal Efficient Ethanol Removal? Check_Cyclization->Ethanol_Removal Yes_Ethanol Yes Ethanol_Removal->Yes_Ethanol If Yes No_Ethanol No Ethanol_Removal->No_Ethanol If No Check_Byproducts Analyze for Byproducts (NMR, MS) Yes_Ethanol->Check_Byproducts Optimize_Cyclization Optimize Cyclization: - Increase reflux temperature - Use Dean-Stark trap - Consider high dilution No_Ethanol->Optimize_Cyclization Optimize_Cyclization->Check_Cyclization Polymer Polymerization? Check_Byproducts->Polymer Yes_Polymer Yes Polymer->Yes_Polymer If Yes No_Polymer No Polymer->No_Polymer If No Prevent_Polymerization Prevent Polymerization: - Slow, cooled addition of acrylate - Control stoichiometry Yes_Polymer->Prevent_Polymerization Other_Byproducts Dimerization/Di-adduct? No_Polymer->Other_Byproducts Prevent_Polymerization->Start Yes_Other Yes Other_Byproducts->Yes_Other If Yes No_Other No Other_Byproducts->No_Other If No Optimize_Stoichiometry Optimize Stoichiometry and use High Dilution Yes_Other->Optimize_Stoichiometry Purification_Issues Purification Issues? No_Other->Purification_Issues Optimize_Stoichiometry->Start Yes_Purification Yes Purification_Issues->Yes_Purification If Yes No_Purification No Purification_Issues->No_Purification If No Optimize_Purification Optimize Purification: - Adjust chromatography gradient - Use basic additive (e.g., TEA) - Consider vacuum distillation Yes_Purification->Optimize_Purification Success Improved Yield and Purity No_Purification->Success Optimize_Purification->Success

References

Common side products in the synthesis of 1-Methyl-1,4-diazepan-2-one and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this compound, providing in-depth, field-proven insights and troubleshooting strategies. Our focus is on explaining the "why" behind experimental choices to empower you to resolve issues effectively in your own laboratory settings.

I. Hypothetical Synthetic Pathway and Potential Side Products

While various synthetic routes to 1,4-diazepan-2-ones exist, a common and logical approach for this compound involves a two-step process: a Michael addition followed by an intramolecular cyclization. This pathway is illustrated below. Understanding this process is key to anticipating and identifying potential side products.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization N-Methylethylenediamine N-Methylethylenediamine Intermediate_Ester Methyl 3-((2-aminoethyl)(methyl)amino)propanoate N-Methylethylenediamine->Intermediate_Ester Reacts with Methyl Acrylate Methyl Acrylate Methyl Acrylate->Intermediate_Ester Intermediate_Ester_2 Methyl 3-((2-aminoethyl)(methyl)amino)propanoate Product This compound Intermediate_Ester_2->Product Heat or Base

Caption: Hypothetical two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on the likely synthetic route, the most common impurities are:

  • Unreacted Starting Materials: N-methylethylenediamine and methyl acrylate.

  • Polymeric Byproducts: Methyl acrylate can polymerize, especially in the presence of basic catalysts or upon heating.[1]

  • Bis-adduct: A second molecule of methyl acrylate can react with the remaining primary amine of the intermediate ester, leading to a bis-alkylated product.

  • Uncyclized Intermediate: The linear intermediate, methyl 3-((2-aminoethyl)(methyl)amino)propanoate, may persist if the cyclization is incomplete.

Q2: My reaction mixture is a thick, viscous oil, and I'm having trouble isolating the product. What could be the cause?

A2: High viscosity often points to the formation of polymeric side products from the methyl acrylate. This is a common issue in Michael additions with acrylates.[1] To minimize this, consider the following:

  • Controlled Addition: Add the methyl acrylate slowly and at a low temperature to the N-methylethylenediamine.

  • Solvent Choice: Using a protic solvent like methanol can help to solvate the reactants and may reduce polymerization.

  • Catalyst: While often not strictly necessary for the amine addition, if a basic catalyst is used, its concentration should be minimized.

Q3: I see multiple spots on my TLC plate after the reaction. How can I identify them?

A3: A systematic approach can help in identifying the spots on your TLC:

  • Co-spotting: Run TLCs with your crude reaction mixture alongside the starting materials (N-methylethylenediamine and methyl acrylate).

  • Staining: Use different stains to visualize the spots. For example, ninhydrin will stain primary and secondary amines (like the starting diamine and the intermediate), while a potassium permanganate stain will react with the acrylate double bond (if any remains). The product, being a tertiary amide, will likely not stain with ninhydrin.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to identify the molecular weights of the different components in your mixture, which can help in deducing their structures.

III. Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Symptoms: After purification, the isolated yield of this compound is significantly lower than expected.

Causality and Troubleshooting Workflow:

cluster_solutions Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Prevalence of Side Reactions Low_Yield->Side_Reactions Purification_Loss Loss During Purification Low_Yield->Purification_Loss Optimize_Reaction_Time Increase reaction time or temperature for cyclization. Incomplete_Reaction->Optimize_Reaction_Time Check_Stoichiometry Ensure correct stoichiometry of reactants. Incomplete_Reaction->Check_Stoichiometry Control_Addition Slow, controlled addition of acrylate to minimize polymerization. Side_Reactions->Control_Addition Optimize_Purification Optimize chromatography conditions (solvent system, stationary phase). Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low product yield.

Detailed Protocol for Optimizing Cyclization: If the uncyclized intermediate is a major component of your crude product, consider the following to drive the cyclization to completion:

  • Thermal Cyclization: Reflux the reaction mixture in a higher boiling point solvent (e.g., toluene or xylene) with a Dean-Stark trap to remove the methanol byproduct.

  • Base-Catalyzed Cyclization: Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF at room temperature or with gentle heating.

Issue 2: Difficulty in Removing Unreacted N-Methylethylenediamine

Symptoms: The purified product is contaminated with the starting diamine, which can be difficult to separate due to their similar polarities.

Troubleshooting Protocol: Acidic Wash

Unreacted N-methylethylenediamine can be effectively removed by leveraging its basic nature.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamine will be protonated and move into the aqueous layer, while the less basic amide product will remain in the organic layer.

  • Neutralization and Back-Extraction (Optional but Recommended): To confirm the presence of the diamine in the aqueous layer, you can neutralize it with a base (e.g., NaOH) and then extract it back into an organic solvent for analysis (e.g., by TLC or GC-MS).

  • Drying and Concentration: Dry the organic layer containing your product over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 3: Removing Polymeric Byproducts

Symptoms: The crude product is a non-mobile oil on TLC and difficult to handle.

Troubleshooting Protocol: Precipitation and Filtration

Polymeric material can often be removed by precipitation.

  • Solvent Selection: Dissolve the crude mixture in a small amount of a polar solvent in which your product is soluble (e.g., methanol or acetone).

  • Anti-Solvent Addition: Slowly add a non-polar solvent (an "anti-solvent") in which the polymer is insoluble but your product remains in solution (e.g., hexane or diethyl ether).

  • Precipitation: The polymer should precipitate out as a solid or a gummy residue.

  • Filtration/Decantation: Filter the mixture, collecting the filtrate which contains your desired product. Alternatively, carefully decant the supernatant.

  • Concentration: Concentrate the filtrate to obtain the product, which should now be significantly purer.

IV. Purification Data and Protocols

Table 1: Comparison of Purification Methods

Impurity TypeRecommended Primary MethodAlternative MethodKey Considerations
Unreacted N-MethylethylenediamineAcidic WashColumn Chromatography (Silica Gel)Acidic wash is highly efficient for bulk removal.
Unreacted Methyl AcrylateEvaporation (if volatile)Column ChromatographyUsually removed during solvent evaporation.
Polymeric ByproductsPrecipitation/FiltrationColumn Chromatography (may streak)Precipitation is effective for high molecular weight polymers.
Bis-adduct & Uncyclized IntermediateColumn Chromatography (Silica Gel)Preparative HPLCGradient elution may be required for good separation.

Detailed Protocol: Column Chromatography

For separating the final product from closely related impurities like the bis-adduct and the uncyclized intermediate, column chromatography is often the most effective method.

  • Stationary Phase: Silica gel (230-400 mesh) is a good starting point.

  • Mobile Phase (Eluent): A gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. A common system is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Initial Elution: Start with 100% DCM to elute non-polar impurities.

    • Gradient: Gradually increase the percentage of MeOH (e.g., from 0% to 10% MeOH in DCM). The product, being more polar than the starting materials but less polar than some byproducts, should elute at an intermediate polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

V. References

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules.

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules.

  • Synthesis Of Some Novel C3 Substituted New Diazo-[1,4]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Hilaris Publisher.

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

  • Technical Support Center: Synthesis of Substituted 1,4-Diazepanes. BenchChem.

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry.

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed.

  • Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. PubMed.

  • Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central.

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-1,4-diazepan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthesis with confidence.

Introduction to this compound

This compound is a seven-membered heterocyclic compound, a class of molecules that are considered "privileged structures" in medicinal chemistry.[1] The diazepanone core is found in a wide range of biologically active agents, including treatments for central nervous system disorders.[2] Achieving an efficient and high-purity synthesis is critical for its application in drug discovery and development. This guide focuses on the common challenges encountered during its synthesis, particularly concerning temperature, solvent, and catalyst selection.

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence. First, the formation of the core 1,4-diazepan-2-one ring, followed by N-methylation at the 1-position.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Methylation Precursor Linear Amino Ester (e.g., Ethyl N-(2-aminoethyl)-N-methyl-β-alaninate) Intermediate 1,4-Diazepan-2-one Precursor->Intermediate Intramolecular Cyclization Intermediate_2 1,4-Diazepan-2-one Final_Product This compound Intermediate_2->Final_Product Base + Methylating Agent

Caption: Plausible two-step synthesis of this compound.

Troubleshooting & Optimization Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Section A: Temperature-Related Issues

Q1: My intramolecular cyclization to form the 1,4-diazepan-2-one ring is extremely slow at room temperature. Should I increase the heat?

A1: Yes, sluggish reaction rates are often overcome by increasing the temperature. Lactamization reactions, which involve the formation of an amide bond within a molecule, typically require thermal energy to overcome the activation barrier for the nucleophilic attack of the amine on the ester or carboxylic acid group.

  • Causality: Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a higher rate of successful bond formation.

  • Recommendation: Start by gently refluxing the reaction in a suitable solvent (e.g., Toluene or Ethanol). Monitor the reaction progress every 2-4 hours via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Caution: Be aware that excessive heat can lead to side reactions, such as polymerization or decomposition, especially if the reaction is run for an extended period. For instance, in the synthesis of related benzodiazepines, reflux temperatures are common, but careful monitoring is crucial.[3]

Q2: I'm seeing significant byproduct formation during the N-methylation step when heating. What is happening?

A2: High temperatures during N-methylation can promote side reactions. The most common issues are over-alkylation (if other reactive sites are present) or decomposition of the starting material or product.

  • Causality: The methylating agent (e.g., methyl iodide, dimethyl sulfate) is highly reactive. At elevated temperatures, its reactivity increases, and the selectivity can decrease. Furthermore, strong bases used in this step (like NaH or KOtBu) can promote elimination or rearrangement reactions at higher temperatures.

  • Recommendation: N-methylation of lactams can often be performed effectively at or below room temperature.[4] Try running the reaction starting at 0 °C and allowing it to slowly warm to room temperature. This provides a better balance between reaction rate and selectivity. Using a milder base like potassium carbonate (K₂CO₃) may also require gentle heating, but it reduces the risk of base-mediated decomposition.[4]

Section B: Solvent Selection Challenges

Q1: What is the best solvent for the intramolecular cyclization step? My precursor has poor solubility in nonpolar solvents.

A1: Solvent choice is critical and depends on balancing reactant solubility with the reaction mechanism. For intramolecular cyclization, a polar aprotic solvent or a high-boiling point alcohol is often a good starting point.

  • Causality: The transition state of the cyclization is likely polar. A polar solvent can stabilize this transition state, accelerating the reaction. Alcohols like ethanol or isopropanol can participate in proton transfer, which can be beneficial for this type of condensation reaction.[3] Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of reactants and can facilitate the reaction.

  • Recommendation:

    • Ethanol (EtOH): A good, general-purpose solvent that is easy to remove. It's often used in cyclocondensation reactions.[3]

    • Toluene: Useful for reactions that require higher temperatures and azeotropic removal of water if starting from a carboxylic acid precursor.

    • DMF or NMP: Use if solubility is a major issue. However, be aware they have high boiling points and can be difficult to remove completely.

Q2: During my N-methylation workup, I'm having trouble separating my product from the solvent (DMF). What should I do?

A2: This is a common issue with high-boiling point aprotic solvents.

  • Causality: Solvents like DMF or N-methylpyrrolidone (NMP) have very high boiling points and are fully miscible with water, making them difficult to remove by standard extraction or evaporation.

  • Recommendation:

    • Solvent Exchange: If possible, switch to a more volatile solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) for the N-methylation step. Both are polar enough to facilitate the reaction but are much easier to remove.[4]

    • Workup Procedure: If you must use DMF, after the reaction is complete, quench it carefully with water or a saturated ammonium chloride solution. Then, perform multiple extractions with a less polar organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers several times with brine (saturated NaCl solution) to help pull the DMF into the aqueous phase.

    • Purification: Final traces of DMF can typically be removed during column chromatography or by high-vacuum distillation if the product is thermally stable.

Section C: Catalyst & Reagent Performance

Q1: My intramolecular cyclization is not proceeding even with heat. Do I need a catalyst?

A1: Yes, if thermal energy alone is insufficient, a catalyst is likely required. For lactam formation, both acid and base catalysts can be effective.

  • Causality:

    • Acid Catalysis (e.g., p-Toluenesulfonic acid, citric acid): An acid catalyst protonates the carbonyl oxygen of the ester or carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. Citric acid has been shown to be effective by activating both aldehyde and iminium intermediates in related syntheses.[5]

    • Base Catalysis (e.g., Sodium Methoxide, DBU): A base can deprotonate the nucleophilic amine, increasing its nucleophilicity and promoting the attack on the carbonyl group.

  • Recommendation: Start with a catalytic amount (1-10 mol%) of an acid catalyst like p-TsOH. If that fails, a base-catalyzed approach can be attempted. N-heterocyclic carbenes (NHCs) have also been reported as highly efficient catalysts for lactamization reactions.[6]

Q2: I am attempting N-methylation with methyl iodide and potassium carbonate, but the reaction is incomplete. Should I use a stronger base?

A2: Yes, if a mild base like K₂CO₃ is ineffective, a stronger, non-nucleophilic base is the logical next step.

  • Causality: The acidity of the N-H proton on a lactam is relatively low. A stronger base is needed to deprotonate it sufficiently to generate the nucleophilic amide anion required for the reaction with methyl iodide.

  • Recommendation:

    • Sodium Hydride (NaH): A very effective and common choice. It irreversibly deprotonates the lactam. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (Nitrogen or Argon).

    • Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base that works well. It is often used in THF.[4]

  • Safety Note: Strong bases like NaH react violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q: How do I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most common and rapid method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, intermediate, and product. Stain with potassium permanganate or view under UV light. For more quantitative analysis, LC-MS is ideal as it provides both retention time and mass information.

Q: What are the best methods for purifying the final this compound product? A: The final product is likely a polar, potentially water-soluble compound.

  • Column Chromatography: Silica gel chromatography is the standard method. You may need to use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, to elute the product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[7] Experiment with different solvent/anti-solvent systems (e.g., isopropanol/hexanes).

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be used for purification.

Q: I'm concerned about scaling up this synthesis. What are the key parameters to watch? A: When scaling up, heat transfer and mixing become critical.

  • Exothermic Reactions: The N-methylation step, especially with a strong base like NaH, can be exothermic. When scaling up, add reagents slowly and ensure efficient cooling to maintain the desired reaction temperature.

  • Mixing: Ensure your reaction vessel has adequate stirring to maintain a homogenous mixture, which is crucial for consistent results.

  • Workup: Liquid-liquid extractions can become cumbersome at a large scale. Consider alternative purification methods like crystallization if possible.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Diazepan-2-one Intermediate

This is a representative protocol based on general intramolecular amidation principles.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the linear amino ester precursor (1.0 eq) and a suitable solvent (e.g., ethanol, 0.1 M concentration).

  • Add a catalytic amount of sodium methoxide (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction progress by TLC every 4 hours until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1,4-diazepan-2-one, which can be purified by column chromatography.

Protocol 2: N-Methylation of 1,4-Diazepan-2-one

This protocol uses a strong base and should be performed under an inert atmosphere.

  • To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.2 M) and 1,4-diazepan-2-one (1.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve.

  • Add methyl iodide (1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Data & Visualization

Troubleshooting Flowchart for Low Yield

Troubleshooting cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation start Low Yield or Incomplete Reaction q1_temp Is reaction slow? start->q1_temp q1_sol Poor solubility? start->q1_sol q2_reagent Incomplete with mild base (K₂CO₃)? start->q2_reagent q2_side Side products observed? start->q2_side a1_temp Increase temperature (reflux). Add acid/base catalyst. q1_temp->a1_temp a1_sol Switch to polar aprotic solvent (e.g., DMF). q1_sol->a1_sol a2_reagent Use strong base (NaH, KOtBu) in anhydrous solvent. q2_reagent->a2_reagent a2_side Lower reaction temperature (0 °C to RT). q2_side->a2_side

Caption: Troubleshooting workflow for low yield scenarios.

Table 1: Optimization of N-Methylation Conditions
EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1K₂CO₃ (2.0)AcetonitrileReflux (82)243585
2K₂CO₃ (2.0)DMF80125580
3KOtBu (1.2)THFRT68892
4NaH (1.2)THF0 → RT59295

Data presented in this table is representative and intended for illustrative purposes.

References

Technical Support Center: A Guide to Synthesizing High-Purity 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 1-Methyl-1,4-diazepan-2-one. This guide is designed for our partners in research, science, and drug development to navigate the common challenges encountered during the synthesis of this valuable seven-membered lactam. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The most common and efficient route to this compound involves a two-step process: an initial aza-Michael addition of N-methylethylenediamine to an acrylate ester, followed by a thermally-driven intramolecular cyclization to form the desired lactam. While seemingly straightforward, this pathway is susceptible to side reactions that can significantly impact final purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental observations and provides a systematic approach to identifying and resolving the root cause of low purity.

Question 1: My crude product is a non-distillable, viscous oil with a complex NMR spectrum, rather than the expected crystalline solid. What is the likely cause?

Diagnosis: This is a classic symptom of polymerization or oligomerization of the acrylate starting material. Acrylate esters, particularly methyl and ethyl acrylate, are highly susceptible to self-polymerization, especially in the presence of nucleophiles (like your diamine) or at elevated temperatures.[1] The resulting polymeric byproducts are high-molecular-weight oils that are difficult to separate from the desired product and will result in a broad, poorly resolved proton NMR spectrum.

Solution: The key is to control the reaction conditions of the initial aza-Michael addition to favor the 1:1 adduct over polymerization.

Recommended Protocol: Controlled Aza-Michael Addition

  • Inhibitor Removal: Ensure your acrylate ester is freshly distilled or passed through a column of basic alumina to remove any polymerization inhibitors it was shipped with.

  • Temperature Control: Cool the N-methylethylenediamine (1.2 eq.) in a flask to 0 °C using an ice bath.

  • Slow Addition: Add the methyl or ethyl acrylate (1.0 eq.) dropwise to the cooled, stirring diamine over a period of 1-2 hours. This maintains a high concentration of the diamine relative to the acrylate, minimizing the chance of the acrylate reacting with itself.

  • Solvent Choice: While the reaction can be run neat, using a polar aprotic solvent like methanol or ethanol can help dissipate heat and maintain homogeneity.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours at room temperature after the addition is finished. The intermediate, methyl 3-((2-(methylamino)ethyl)amino)propanoate, should be the dominant product. Do not heat this initial addition step.

Question 2: My final product shows two major spots on TLC after cyclization, and the NMR indicates the presence of an ethyl/methyl ester group and an N-H proton. How do I resolve this?

Diagnosis: This indicates incomplete cyclization. The higher Rf spot is likely your desired product, this compound, while the lower, more polar spot is the uncyclized linear amino ester intermediate from the aza-Michael addition step. The cyclization (intramolecular amidation) is a reversible equilibrium that requires sufficient thermal energy and, critically, the removal of the alcohol byproduct (methanol or ethanol) to be driven to completion.[2]

Solution: To ensure complete cyclization, you must optimize the reaction conditions to favor the lactam formation.

Experimental Optimization of Cyclization:

ParameterCondition A (Sub-optimal)Condition B (Recommended)Condition C (High-Dilution)Rationale
Temperature 100 °C130-140 °C (in high-boiling solvent)130-140 °CHigher temperatures provide the necessary activation energy for amide bond formation.
Solvent TolueneXylene or MesityleneXylene or MesityleneA high-boiling, non-protic solvent is required to achieve the necessary temperature.
Concentration 0.5 M0.5 M0.05 MHigh dilution can favor intramolecular cyclization over intermolecular side reactions, though it may require longer reaction times.
Byproduct Removal Closed systemDean-Stark trap or equivalentDean-Stark trap or equivalentEssential for removing the alcohol byproduct and driving the equilibrium towards the product.[2]

Recommended Protocol: Efficient Cyclization

  • Setup: Dissolve the crude amino ester intermediate in xylene (approx. 0.5 M concentration) in a round-bottom flask fitted with a Dean-Stark trap and a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 140 °C).

  • Monitor Byproduct Collection: Actively monitor the collection of methanol or ethanol in the Dean-Stark trap. The reaction is generally complete when alcohol collection ceases.

  • Reaction Monitoring: Use TLC or LC-MS to track the disappearance of the starting amino ester. The reaction may take 12-24 hours.

Question 3: My mass spectrum shows a significant peak at M+128 (or a related mass). What impurity does this correspond to?

Diagnosis: This peak likely corresponds to a dimeric species or an N-acylated byproduct. A common side reaction is the intermolecular reaction of two molecules of the linear amino ester intermediate to form a 14-membered cyclic diamide, or the acylation of the secondary amine of the desired product by another molecule of the acrylate ester. These side reactions are more prevalent at higher concentrations during the cyclization step.

Solution: Employing high-dilution principles during the cyclization step can significantly suppress these intermolecular side reactions.

Workflow for Minimizing Dimerization:

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution Pathway problem High M+128 Peak in MS diagnosis Intermolecular Side Reaction (Dimerization/Acylation) problem->diagnosis Indicates solution1 Implement High-Dilution (Syringe Pump Addition) diagnosis->solution1 Primary Solution solution2 Reduce Reaction Concentration (e.g., to 0.05 M) diagnosis->solution2 Alternative purification Purify via Column Chromatography solution1->purification Then solution2->purification Then

Caption: Troubleshooting workflow for dimerization.

Protocol: High-Dilution Cyclization

  • Setup: Set up a flask with refluxing xylene and a Dean-Stark trap, as described previously.

  • Slow Addition: Dissolve the crude amino ester intermediate in a separate portion of xylene. Using a syringe pump, add this solution to the refluxing solvent over a period of 8-12 hours.

  • Completion: After the addition is complete, allow the reaction to reflux for an additional 4-6 hours to ensure full conversion.

  • Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and proceed with purification.

Frequently Asked Questions (FAQs)

Q: What is the most effective method for purifying the final product?

A: this compound is a polar compound. While it can sometimes be distilled under high vacuum, the most reliable method is column chromatography on silica gel. A gradient elution system starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH in DCM) is typically effective. Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the mobile phase can help prevent peak tailing by deactivating acidic sites on the silica.

Q: Can I use acrylic acid instead of an acrylate ester?

A: While possible, it is not recommended for achieving high purity. The direct reaction of N-methylethylenediamine with acrylic acid forms an ammonium carboxylate salt. Driving the subsequent amidation requires very high temperatures (often >180 °C), which can lead to significant thermal degradation and a wider range of byproducts. The two-step ester route provides a much cleaner and more controllable synthesis.

Q: What are the key characteristic peaks to look for in NMR and IR to confirm the product?

A:

  • ¹H NMR (in CDCl₃): You should see a singlet for the N-methyl group around 2.4-2.5 ppm. The four methylene groups of the diazepane ring will appear as multiplets between 2.5 and 3.5 ppm. Crucially, the broad N-H proton from the linear intermediate (around 1.5-2.0 ppm) should be absent.

  • ¹³C NMR (in CDCl₃): Look for the characteristic lactam carbonyl peak around 170-175 ppm.

  • IR (neat or KBr): The most prominent peak will be the strong lactam carbonyl (C=O) stretch, typically found around 1650-1680 cm⁻¹. The absence of a broad N-H stretch above 3300 cm⁻¹ also helps confirm the cyclization.

By understanding the chemical principles behind the synthesis and potential side reactions, you can effectively troubleshoot and optimize your procedure to consistently obtain high-purity this compound.

References

Stability issues of 1-Methyl-1,4-diazepan-2-one and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1,4-diazepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide best practices for storage and handling. By understanding the chemical nature of this N-methylated cyclic diamine, you can ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview and General Stability

This compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group.[1] Its structure, featuring a lactam (cyclic amide) functional group, is susceptible to certain degradation pathways, primarily hydrolysis. The N-methylation may also influence its reactivity and stability profile. While specific stability data for this compound is limited, general principles of lactam and cyclic diamine chemistry provide a strong foundation for understanding its behavior.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored sealed in a dry environment at 2-8°C .

Q2: Is this compound sensitive to moisture?

Yes, like many compounds containing amide bonds, it is potentially susceptible to hydrolysis. The hygroscopic nature of similar pharmaceutical ingredients can lead to moisture absorption, which may initiate degradation.[2][3] It is crucial to store it in a tightly sealed container with a desiccant, especially after opening.

Q3: How does pH affect the stability of this compound in solution?

Q4: Is this compound light-sensitive?

Many heterocyclic compounds exhibit photosensitivity. For instance, diazepam and its metabolites are known to undergo photodegradation.[6][7][8][9] Therefore, it is recommended to protect this compound and its solutions from light by using amber vials or storing them in the dark.

Q5: What are the potential degradation products?

The primary degradation pathway is likely the hydrolysis of the lactam ring, which would lead to the formation of an amino acid derivative. Oxidative degradation at the N-methyl group or the carbon adjacent to the nitrogen is also a possibility.[10]

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent experimental results or loss of compound activity over time. Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container with a desiccant. 2. Check for Contamination: Moisture or other contaminants can accelerate degradation. Use fresh, high-purity solvents for preparing solutions. 3. Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment, especially if they are aqueous.
Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Hydrolysis or oxidation of the compound.1. Analyze the Degradation Product: Attempt to identify the new peak(s) by mass spectrometry. A mass increase of 18 amu could indicate hydrolysis. 2. pH Control: If working in solution, ensure the pH is buffered within a neutral to slightly acidic range (e.g., pH 5-7) to minimize hydrolysis. 3. Inert Atmosphere: For long-term solution storage, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Physical changes in the solid compound (e.g., clumping, discoloration). Moisture absorption (hygroscopicity) or degradation.1. Proper Drying: If the compound has been exposed to moisture, it may be possible to dry it under vacuum, but this should be done with caution as heat can also promote degradation. 2. Visual Inspection: Any significant change in color or consistency is a strong indicator of degradation, and the use of that batch of the compound should be reconsidered.

IV. Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Pre-equilibration: Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment.

  • Dissolution: Dissolve the compound in a suitable, dry, high-purity solvent. For aqueous solutions, use a buffer in the pH range of 5-7.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at 2-8°C. For extended storage, consider aliquoting and freezing at -20°C or -80°C, but be aware of potential freeze-thaw instability.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathway for this compound based on the general chemistry of lactams.

G A This compound B Hydrolyzed Product (Amino Acid Derivative) A->B  Hydrolysis (H₂O, Acid or Base Catalyzed)

Caption: Potential hydrolytic degradation of this compound.

VI. Summary of Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Dry, Sealed ContainerTo prevent moisture absorption and subsequent hydrolysis.[2][3]
Light Protect from LightTo prevent photodegradation, a common pathway for similar heterocyclic compounds.[6][7][8][9]
pH (in solution) 5-7 (Buffered)To minimize acid or base-catalyzed hydrolysis of the lactam ring.[4][5]

VII. References

  • The Photodegradation of Diazepam and its Human Metabolites in Water. (2007). In CORE. Retrieved from --INVALID-LINK--

  • Calisto, V., & Esteves, V. I. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and ... PubMed. Retrieved from --INVALID-LINK--

  • Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. (n.d.). In MDPI. Retrieved from --INVALID-LINK--

  • UV ANALYSIS OF THE EXTENT OF PHOTO-DEGRADATION OF THREE DIFFERENT DIAZEPAM TABLET FORMULATIONS UNDER DIFFERENT LIGHT EXPOSURES. (n.d.). In International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--

  • Hydrates and Solid-State Reactivity: A Survey of β-Lactam Antibiotics. (2015). In ResearchGate. Retrieved from --INVALID-LINK--

  • Wang, D., et al. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Frontiers in Environmental Science. Retrieved from --INVALID-LINK--

  • Diazepam. (n.d.). In E-learning. Retrieved from --INVALID-LINK--

  • 1,4-Diazepan-2-one AldrichCPR. (n.d.). In Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Late-stage oxidative C(sp3)–H methylation. (2021). In PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • The mechanisms of hydrolysis of the ??-lactam isatin and its derivatives. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Retrieved from --INVALID-LINK--

  • Diazepam. (n.d.). In CymitQuimica. Retrieved from --INVALID-LINK--

  • 1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR. (n.d.). In Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). In ResearchGate. Retrieved from --INVALID-LINK--

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). In PharmaInfo. Retrieved from --INVALID-LINK--

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2016). In JOCPR. Retrieved from --INVALID-LINK--

  • Neutral and Alkaline Hydrolyses of Model β-Lactam Antibiotics. An ab Initio Study of Water Catalysis. (1998). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • 4-Methyl-1,3-dihydro-benzo[b][6][9]diazepin-2-one. (n.d.). In Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • Seven-Membered Rings. (2011). In SciSpace. Retrieved from --INVALID-LINK--

  • Acyclic Twisted Amides. (2018). In PMC - NIH. Retrieved from --INVALID-LINK--

  • This compound. (2023). In Smolecule. Retrieved from --INVALID-LINK--

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024). ACS Catalysis. Retrieved from --INVALID-LINK--

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). In TA Instruments. Retrieved from --INVALID-LINK--

  • On the formation of seven-membered rings by arene-ynamide cyclization. (2018). In PMC - NIH. Retrieved from --INVALID-LINK--

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023). In MDPI. Retrieved from --INVALID-LINK--

  • Evaluation of Cyclic Amides as Activating Groups in N-C Bond Cross-Coupling: Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. (2021). In Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Optimization of the 7‐membered ring formation. (n.d.). In ResearchGate. Retrieved from --INVALID-LINK--

  • Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets. (2024). Molecular Pharmaceutics. Retrieved from --INVALID-LINK--

  • Diazepam. (n.d.). In PubChem. Retrieved from --INVALID-LINK--

  • 2H-1,4-Benzodiazepin-2-one. (n.d.). In PubChem. Retrieved from --INVALID-LINK--

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2024). ACS Catalysis. Retrieved from --INVALID-LINK--

  • C2-Selective C-H Methylation of Heterocyclic N-Oxides with Sulfonium Ylides. (2020). Organic Letters. Retrieved from --INVALID-LINK--

  • Photochemical aerobic sulfonylation–cyclization–selenylation to indole-fused medium-sized N-heterocycles in 2-Me-THF. (2023). Chemical Communications. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1,4-diazepan-2-one. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of this compound in experimental assays. Our goal is to equip you with the scientific rationale and practical methodologies to achieve consistent and reliable experimental results.

Introduction: Understanding the Challenge

This compound is a small, N-methylated cyclic lactam. While its structural simplicity is advantageous for certain applications, its physicochemical properties can present significant hurdles in aqueous-based biological assays. The N-methylation, in particular, can lead to unpredictable effects on solubility, sometimes increasing lipophilicity without a corresponding increase in aqueous solubility. This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Publicly available experimental data on the solubility and pKa of this compound is limited. However, based on its chemical structure, we can infer the following:

  • Structure: It is a seven-membered diazepane ring with a methyl group on one nitrogen and a carbonyl group, forming a cyclic lactam.

  • Expected Polarity: The presence of two nitrogen atoms and a carbonyl group provides some polarity. However, the overall small size and the methyl group contribute to a degree of lipophilicity.

  • Potential for Hydrogen Bonding: The secondary amine is capable of acting as a hydrogen bond acceptor, and the carbonyl oxygen is also a hydrogen bond acceptor.

  • Expected Basicity: The presence of the nitrogen atoms, particularly the tertiary amine, suggests that the molecule is likely a weak base. For a structurally related but more complex molecule, diazepam, the basic pKa is in the range of 2.9-3.3.[1][2] This suggests that pH adjustment could be a viable strategy for solubilization.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "solvent shock" or "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO), but when this concentrated stock is rapidly introduced into an aqueous environment where its solubility is much lower, it can no longer stay in solution and precipitates. The key is to manage the transition from the organic solvent to the aqueous buffer more effectively.

Q3: What is the first step I should take to try and solubilize this compound for my assay?

A3: The most straightforward initial approach is to use a co-solvent system. Since you are likely already using DMSO for your stock solution, you can experiment with the final concentration of DMSO in your assay. However, it's crucial to be mindful of the tolerance of your specific assay system (e.g., cells, enzymes) to the co-solvent, as high concentrations can be toxic or interfere with the assay.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide will walk you through a systematic process to identify the optimal solubilization strategy for this compound in your specific experimental context.

Step 1: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[3]

Recommended Co-solvents to Test:

  • Dimethyl Sulfoxide (DMSO): A powerful and common solvent.

  • Ethanol: A less potent but often better-tolerated solvent by biological systems.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile co-solvent that can be effective.

  • N-methyl-2-pyrrolidone (NMP): A potent solubilizer, but its compatibility with your assay must be verified.[4]

Experimental Protocol: Determining Maximum Co-Solvent Concentration

  • Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO).

  • Serially dilute the stock solution in your aqueous assay buffer to achieve a range of final co-solvent concentrations (e.g., 5%, 2%, 1%, 0.5%, 0.1%).

  • Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.

  • Determine the highest co-solvent concentration that maintains the compound in solution at your desired working concentration.

  • Run a solvent tolerance control in your assay to ensure the chosen co-solvent concentration does not adversely affect your experimental system.

Table 1: Example Co-Solvent Solubility and Tolerance Data

Co-SolventMax. Soluble Conc. of Compound (µM) at 1% Co-SolventAssay Tolerance (Max % Co-Solvent)
DMSO1500.5%
Ethanol751.0%
PEG 4001002.0%
NMP2500.2%

Note: This is hypothetical data and should be determined experimentally.

Diagram 1: Co-Solvent Optimization Workflow

A Prepare High Concentration Stock (e.g., 100 mM in DMSO) B Serial Dilution in Assay Buffer (Varying % Co-Solvent) A->B C Visual Inspection for Precipitation (Immediate & Timed) B->C D Determine Max. Soluble Concentration C->D E Assay Solvent Tolerance Test D->E F Optimal Co-Solvent Concentration Identified E->F cluster_0 Compound State cluster_1 pH Condition A This compound (Unionized, Less Soluble) B Protonated Form (Ionized, More Soluble) B->A Deprotonation C Higher pH (e.g., > 7) C->A Favors D Lower pH (e.g., < 6) D->B Favors

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1,4-diazepan-2-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 6, 2026

Introduction

Welcome to the technical support center for the synthesis of 1-methyl-1,4-diazepan-2-one. This resource is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. As a key intermediate and structural motif in medicinal chemistry, successful and reproducible synthesis is critical.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

The seven-membered diazepane ring system is a flexible structure that can adopt various conformations, which directly influences its biological activity.[1] Therefore, precise control over the synthesis and purification is paramount to ensure the desired isomeric purity and overall quality of the final compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low Yield of Crude this compound

Symptoms: After the reaction and initial work-up, the isolated crude product weight is significantly lower than theoretically expected.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The cyclization reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or incrementally increasing the temperature. If a catalyst is used, ensure it is fresh and added in the correct proportion.
Side Reactions Competing side reactions, such as polymerization or the formation of alternative ring structures, can consume starting materials and reduce the yield of the desired product.[2]Optimize reaction conditions to favor the desired intramolecular cyclization. This may involve adjusting the concentration of reactants (higher dilution can sometimes disfavor intermolecular polymerization), changing the solvent, or using a more selective catalyst.
Product Loss During Work-up The product may have partial solubility in the aqueous phase during extraction, leading to losses. Emulsion formation can also trap the product.Perform multiple extractions with the organic solvent to ensure complete recovery. If emulsions form, try adding a small amount of brine or filtering the mixture through a pad of celite. Consider a solvent screen to find an extraction solvent with optimal partitioning for the product.
Degradation of Product The diazepanone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3]Ensure that the pH during work-up is controlled and avoid prolonged exposure to harsh conditions. Use milder acids or bases for neutralization if possible.
Issue 2: Presence of Multiple Impurities in Crude Product by TLC/LC-MS

Symptoms: The crude product shows multiple spots on a TLC plate or several peaks in the LC-MS chromatogram, indicating a complex mixture.

Potential Cause Explanation Recommended Solution
Unreacted Starting Materials The most common impurities are often the starting materials, indicating an incomplete reaction.Refer to the solutions for "Incomplete Reaction" in Issue 1. Ensure the stoichiometry of the reactants is accurate.
Formation of Intermediates In multi-step syntheses, stable intermediates may be present in the final crude product. For instance, in syntheses starting from 2-aminobenzophenones, uncyclized intermediates are common impurities.[2]Optimize the conditions of the final cyclization step to drive the reaction to completion. This might involve changing the solvent, temperature, or catalyst.
Over-alkylation If the synthesis involves N-alkylation steps, there is a risk of multiple alkylations occurring, leading to a mixture of products.[2]Control the stoichiometry of the alkylating agent carefully. A slow, portion-wise addition of the alkylating agent can sometimes improve selectivity. The choice of base and solvent can also influence the outcome.
Isomeric Byproducts Depending on the synthetic route, the formation of structural isomers is possible.Re-evaluate the synthetic strategy to see if a more regioselective route can be employed. Purification by chromatography will likely be necessary to separate the desired isomer.
Issue 3: Difficulty in Purifying the Final Compound

Symptoms: Standard purification techniques like crystallization or column chromatography are ineffective in providing the compound with the desired purity for preclinical studies.

Potential Cause Explanation Recommended Solution
Co-eluting Impurities Impurities with similar polarity to the product can be challenging to separate by normal-phase column chromatography.Optimize Chromatographic Conditions: - Solvent System: Experiment with different solvent systems, including those with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol).- Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape and resolution.[4]- Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.[4]
Product Instability on Silica Gel Some nitrogen-containing compounds can be unstable on silica gel, leading to streaking and decomposition during chromatography.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small percentage of triethylamine. Alternatively, use a less acidic stationary phase like alumina.
Crystallization Issues The compound may be an oil or may form a solid that is difficult to crystallize. The presence of impurities can also inhibit crystallization.Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.- Techniques: Try different crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization.- Seed Crystals: If a small amount of pure material can be obtained, use it to seed the crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A1: A frequently employed method involves a two-step process starting from a suitable benzophenone derivative.[5] The first step is an N-acylation, followed by a nucleophilic substitution and intramolecular cyclization.[5] For scaling up, one-pot procedures are often explored to improve efficiency and reduce waste. Continuous flow synthesis has also been demonstrated as a viable option for producing high-purity diazepam, a related compound, which can minimize manual handling and improve process control.[5]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key safety considerations include:

  • Reagent Handling: Some reagents, like bromoacetyl chloride, are corrosive and lachrymatory.[5] Ensure proper personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated fume hood.[6][8]

  • Exothermic Reactions: The N-acylation step can be exothermic. When scaling up, the surface area-to-volume ratio decreases, making heat dissipation less efficient. The reaction should be cooled in an ice bath, and reagents should be added slowly to control the temperature.

  • Solvent Safety: Use appropriate solvents and be aware of their flammability and toxicity. Ensure proper grounding and bonding procedures are followed to prevent static discharge when transferring large volumes of flammable solvents.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Q3: How can I confirm the structure and purity of the final this compound product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any major impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[9] LC-MS is useful for identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A validated HPLC method should be developed to separate the product from any potential impurities and starting materials.

  • Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.[10]

Q4: What are the key considerations for developing a scalable purification method?

A4: For preclinical studies, high purity is essential. When moving from bench-scale to a larger scale, purification methods need to be robust and scalable.

  • Crystallization: This is often the most desirable method for large-scale purification as it is generally more cost-effective and environmentally friendly than chromatography. A thorough crystallization solvent screen should be performed.

  • Chromatography: If chromatography is necessary, consider using a flash chromatography system with pre-packed columns for better reproducibility. The amount of silica gel and solvent required will increase significantly, so optimizing the chromatographic conditions to maximize loading and separation is crucial.

  • Solvent Selection: The choice of solvents for both the reaction and purification should consider not only their chemical properties but also their safety, environmental impact, and cost on a larger scale.

Experimental Workflow and Diagrams

General Synthetic Scheme

The following diagram illustrates a general two-step synthesis of a 1,4-diazepan-2-one core structure, which can be adapted for this compound.

G cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclization Starting_Material 5-Chloro-2-(methylamino)benzophenone Intermediate N-Acylated Intermediate Starting_Material->Intermediate Reaction Reagent_1 Bromoacetyl Chloride Reagent_1->Intermediate Acylating Agent Base_Solvent Base (e.g., TEA) Solvent (e.g., Toluene) Base_Solvent->Intermediate Conditions Final_Product This compound (Diazepam as an example) Intermediate->Final_Product Nucleophilic Substitution & Intramolecular Cyclization Reagent_2 Ammonia Source (e.g., NH4OH/NH4Br) Reagent_2->Final_Product

Caption: A general two-step synthesis of a 1,4-diazepan-2-one.

Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for troubleshooting low reaction yields.

G Start Low Yield Observed Check_Reaction_Completion Analyze Crude by TLC/LC-MS: Is the reaction complete? Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Complete_Reaction Reaction Complete Check_Reaction_Completion->Complete_Reaction Yes Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Check catalyst activity Incomplete_Reaction->Optimize_Conditions Evaluate_Workup Evaluate Work-up Procedure: - Check for product in aqueous layers - Look for emulsions Complete_Reaction->Evaluate_Workup Optimize_Workup Optimize Work-up: - Additional extractions - Use of brine to break emulsions Evaluate_Workup->Optimize_Workup Losses Identified Check_Side_Reactions Analyze Byproducts: - Identify major impurities - Postulate side reaction pathways Evaluate_Workup->Check_Side_Reactions No Obvious Losses Modify_Conditions Modify Conditions to Minimize Side Reactions: - Adjust concentration - Change solvent Check_Side_Reactions->Modify_Conditions

Caption: A troubleshooting workflow for addressing low reaction yields.

References

Addressing inconsistent results in biological assays with 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1,4-diazepan-2-one

A Senior Application Scientist's Guide to Troubleshooting Inconsistent Assay Results

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. Inconsistent or unexpected results can be a significant roadblock in research. As application scientists with extensive field experience, we understand that robust and reproducible data is paramount. This resource moves beyond simple checklists to provide a deeper understanding of the compound's behavior and its interaction with biological systems, empowering you to diagnose and resolve common issues effectively.

Section 1: Foundational Knowledge - Understanding the Compound

Before troubleshooting an assay, it is crucial to understand the fundamental properties of the molecule you are working with. This compound is a unique small molecule with specific characteristics that can influence experimental outcomes.

Q1: What is the chemical nature of this compound and why is it relevant for my assays?

Answer: this compound is a cyclic compound belonging to the diazepane class, featuring a seven-membered ring with two nitrogen atoms.[1] Its chemical formula is C₇H₁₃N₂O.[1] Structurally, it is related to benzodiazepines, a class of molecules well-known for their psychoactive properties.[1]

Expert Insight: The key takeaway for a researcher is the compound's seven-membered ring system. This feature imparts significant conformational flexibility, meaning the molecule is not rigid and can adopt various shapes.[1] This flexibility is critical because it can directly impact how the compound binds to a biological target, potentially allowing it to interact with multiple receptors or enzymes. This can be a source of both its therapeutic potential and potential off-target effects that may lead to inconsistent results.[1][2]

Q2: What are the potential biological targets or mechanisms of action for this compound?

Answer: The precise mechanism of action for this compound is an active area of investigation. However, its structural characteristics provide several plausible hypotheses:

  • Triple Monoamine Reuptake Inhibition (TRI): Due to its structural similarity to other 1-aryl-1,4-diazepan-2-one derivatives, it is explored as a potential inhibitor of presynaptic transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Inhibition of these transporters increases the concentration of these key neurotransmitters in the synapse.

  • Central Nervous System (CNS) Activity: The N1-methyl group is considered a critical component for receptor binding affinity and is often found in building blocks for CNS agents.[1]

  • DPP-4 Inhibition: There is potential for this compound to be used in the development of Dipeptidyl Peptidase (DPP)-4 inhibitors, which are used in the treatment of type 2 diabetes.[1]

Expert Insight: The fact that there isn't one single, confirmed mechanism of action is a critical piece of information. When you observe an effect in your assay, it is essential to consider which of these—or other unknown—pathways might be involved. This is particularly important if you are working in a system outside of the central nervous system or metabolism, where any observed activity might be due to an off-target effect.[3]

Section 2: Troubleshooting Guide - Diagnosing Inconsistent Results

Inconsistent results are rarely random; they are symptoms of underlying issues in the experimental setup. This section provides a logical framework for diagnosing the root cause of variability.

Initial Troubleshooting Workflow

This flowchart outlines the primary decision-making process when encountering inconsistent data. Start by evaluating the most common sources of error and proceed to more complex investigations.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Step 1: Verify Reagent & Compound Integrity (Stock concentration, storage, expiration) start->check_reagents check_protocol Step 2: Review Assay Protocol Execution (Pipetting, timing, controls) check_reagents->check_protocol All OK reagent_issue Problem Identified: Reagent/Compound Preparation check_reagents->reagent_issue Issue Found check_cells Step 3: Assess Cellular System (Health, density, passage number) check_protocol->check_cells All OK protocol_issue Problem Identified: Procedural Error check_protocol->protocol_issue Issue Found cell_issue Problem Identified: Cellular Variability check_cells->cell_issue Issue Found advanced_troubleshooting Step 4: Investigate Advanced Causes (Solvent effects, Off-target activity) check_cells->advanced_troubleshooting All OK resolve Implement Corrective Actions & Re-run Assay reagent_issue->resolve protocol_issue->resolve cell_issue->resolve advanced_troubleshooting->resolve

Caption: A logical flowchart for troubleshooting inconsistent assay results.[4]

FAQ 1: "My dose-response curve is not sigmoidal or it shifts between experiments. Why?"

Answer: A shifting or non-ideal dose-response curve is a classic sign of experimental variability. The cause can typically be traced to one of three areas: the compound itself, the biological system, or your procedure.

Potential Causes and Solutions Summary

Category Potential Cause Recommended Action & Rationale
Compound-Related Inaccurate Stock Concentration Re-measure concentration via spectrophotometry or HPLC. An incorrect starting concentration will shift the entire curve.
Compound Precipitation Visually inspect stock and diluted solutions. Use a solvent with better solubility or sonicate briefly. Precipitated compound is not bioavailable.[5]
Degradation Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles which can degrade compound integrity.[6]
Assay/System-Related Inconsistent Cell Seeding Ensure a homogenous cell suspension during plating. Inconsistent cell numbers per well will alter the response.[7]
Cell Health/Passage Number Use cells within a consistent, low passage number range. High passage cells can have altered phenotypes and drug responses.[8]
Edge Effects Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity and minimize evaporation.[7]
Procedural Inaccurate Serial Dilutions Use calibrated pipettes and ensure thorough mixing at each dilution step. Errors here are magnified across the concentration range.[9]
Variable Incubation Times Standardize all incubation times precisely. The compound's effect is time-dependent.

| | Solvent Concentration Varies | Ensure the final solvent (e.g., DMSO) concentration is identical in all wells, including controls. Solvents can have biological effects.[10][11] |

FAQ 2: "I suspect off-target effects are confounding my results. How can I investigate this?"

Answer: This is an excellent and critical question. It is well-documented that small molecules often have unintended biological interactions, and these "off-target" effects can be responsible for the observed phenotype.[2][3] Differentiating between on-target and off-target effects is crucial for validating your results.

Expert Insight: Misinterpreting an off-target effect as a specific, on-target mechanism is a major cause of failure in later stages of drug development.[2] Therefore, genetically validating the mechanism of action in the preclinical stage is highly recommended to increase the chances of clinical success.[2]

Strategies to Investigate Off-Target Effects:

  • Counter-Screening: Test your compound in assays for other known targets. For example, if you are studying its effect on cell proliferation, you could also test it in a panel of kinase assays to see if it inhibits any common kinases.[12]

  • Orthogonal Assays: Validate your primary finding using a different experimental method. If you see an effect in a fluorescence-based assay, try to reproduce it with a luminescence-based or imaging-based assay that measures the same biological endpoint. This helps rule out assay-specific artifacts.[12]

  • Target Knockdown/Knockout: The gold standard for validation is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your intended target protein. If this compound is truly acting through your target, its effect should be significantly diminished or absent in the knockdown/knockout cells compared to control cells.[2]

Off_Target_Effects Compound This compound OnTarget Intended Target (e.g., SERT) Compound->OnTarget On-Target Binding OffTarget1 Unintended Target 1 (e.g., Kinase X) Compound->OffTarget1 Off-Target Binding OffTarget2 Unintended Target 2 (e.g., GPCR Y) Compound->OffTarget2 Off-Target Binding Phenotype Observed Biological Effect (e.g., Decreased Cell Viability) OnTarget->Phenotype Contributes to Effect OffTarget1->Phenotype Contributes to Effect OffTarget2->Phenotype Contributes to Effect

Caption: On-target vs. off-target effects of a small molecule.

Section 3: Best Practices & Standardized Protocols

Reproducibility starts with robust, standardized protocols. The following methods are designed to minimize common sources of error.

Protocol 3.1: Preparation and Handling of this compound Stock Solutions

Rationale: An accurately prepared and properly stored stock solution is the foundation of any experiment. Errors at this stage will invalidate all subsequent results.

Materials:

  • This compound (powder form)

  • High-purity dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight (MW) of this compound for this calculation.

  • Weighing: On a calibrated analytical balance, carefully weigh out the calculated mass of the compound powder. Note: Work in a fume hood or designated area for handling chemical powders.

  • Solubilization: Add the appropriate volume of 100% DMSO to the powder to achieve the final desired concentration. For example, for 1 mL of a 10 mM stock, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect against a light source to ensure no solid particulates remain. If solubility is an issue, gentle warming (to 37°C) or brief sonication can be attempted.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes. Store aliquots at -20°C or -80°C. Rationale: Aliquoting prevents multiple freeze-thaw cycles that can lead to compound degradation.[6]

  • Documentation: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Protocol 3.2: General Protocol for a Cell-Based Viability Assay (96-Well Plate)

Rationale: This protocol establishes a standardized workflow for assessing the effect of the compound on cell viability, incorporating best practices to minimize variability.

Procedure:

  • Cell Seeding: a. Harvest and count cells that are in a logarithmic growth phase. b. Prepare a homogenous cell suspension at the desired density (e.g., 5,000-10,000 cells/well). The optimal density should be determined empirically to ensure cells are not confluent at the end of the assay.[13] c. Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 100 µL of sterile media or PBS to the outer 36 wells to mitigate edge effects.[4] e. Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.[13]

  • Compound Preparation (Intermediate Dilution Plate): a. On the day of treatment, thaw a single aliquot of your this compound stock solution. b. In a separate 96-well "dilution plate," prepare a serial dilution of the compound at 2x the final desired concentration. Rationale: This ensures that when you add an equal volume to the cells, you achieve the correct final concentration while keeping the solvent concentration constant. c. Prepare a vehicle control containing only the solvent (e.g., DMSO) at the same concentration used for the highest compound dose.

  • Cell Treatment: a. Using a multichannel pipette, carefully add 100 µL from the dilution plate to the corresponding wells of the cell plate. This brings the total volume to 200 µL. b. Your plate should now include: blank wells (media only), vehicle control wells (cells + solvent), and compound-treated wells (cells + compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Readout: a. At the end of the incubation period, add the viability reagent (e.g., resazurin, CellTiter-Glo®) according to the manufacturer's instructions. b. Read the plate on a compatible plate reader.

  • Data Analysis: a. Subtract the average signal from the blank wells from all other wells. b. Normalize the data by setting the average of the vehicle control wells to 100% viability. c. Plot the normalized viability against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.[4]

References

Best practices for handling and disposal of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices, troubleshooting, and frequently asked questions regarding the safe handling and disposal of 1-Methyl-1,4-diazepan-2-one (CAS RN: 60565-89-1). As a specialty chemical, comprehensive safety data is not as extensive as for more common reagents. Therefore, this document synthesizes available data with established principles of chemical safety to ensure user protection and experimental integrity. All procedures should be conducted in accordance with your institution's environmental health and safety (EHS) guidelines.

Section 1: Critical Safety & Properties Overview

Before handling this compound, it is imperative to understand its known hazards and physical properties. This compound should be treated as hazardous.

Hazard Profile

The primary known hazards are summarized below. Due to its chemical structure, related to other biologically active diazepanes, there may be other uncharacterized physiological effects.[1][2]

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Acute oral toxicity. Ingestion may cause adverse health effects.
Causes skin irritationH315Direct contact may cause redness, itching, and inflammation.
Causes serious eye irritationH319Can cause significant, but reversible, eye injury.
Harmful if inhaledH332Inhalation of dust may be harmful to the respiratory tract.

Data sourced from Achmem.[3]

Physical & Chemical Properties
PropertyValueSource
Chemical Formula C₆H₁₂N₂O[3]
Molecular Weight 128.17 g/mol [3]
Appearance Solid, crystalline powder. Off-white to yellow.[2]
Storage Temperature 2-8°C, sealed in a dry environment.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

Q: I've spilled a small amount of solid this compound on the lab bench. What is the correct cleanup procedure?

A: For a small, contained spill of solid material, follow these steps:

  • Alert & Isolate: Immediately notify colleagues in the vicinity and restrict access to the spill area.[4]

  • Consult SDS: Always refer to the material's Safety Data Sheet (SDS) for specific instructions.[5]

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).[5] If there is a risk of the powder becoming airborne, a dust respirator is required.[2]

  • Contain & Clean: Gently cover the spill with a dry absorbent material or chemical spill powder.[6] Avoid raising dust.[7] Carefully scoop the mixture into a designated hazardous waste container using non-sparking tools.[5][6]

  • Decontaminate: Wipe the spill area with a wet paper towel or sponge, followed by soap and water.[6] All cleaning materials (gloves, towels, absorbents) must be placed in the hazardous waste container.[8]

  • Label & Dispose: Seal and label the waste container as "Hazardous Waste" with the full chemical name. Arrange for disposal through your institution's EHS department.[6]

Q: I accidentally got a solution containing the compound on my gloved hand and a small amount on my skin. What should I do?

A: Act immediately to minimize exposure.

  • Remove Contaminated Items: Immediately remove the contaminated glove and any affected personal protective equipment (PPE) or clothing.[9]

  • Skin Contact: Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9]

  • Seek Medical Attention: Inform your supervisor. Seek medical attention if irritation persists or if you have any health concerns. Provide the medical personnel with the chemical name and any available safety information.[9][10]

  • Document: Report the incident to your laboratory supervisor and EHS department as per your institution's protocol.

Q: My stock of this compound has developed a noticeable yellow or brownish tint. Is it safe to use?

A: A change in color from off-white often indicates degradation or the presence of impurities. While structurally related compounds like Diazepam are known to be light-sensitive, the specific degradation pathway for this compound is not well-documented.[2][10]

  • Causality: The diazepane ring system can be susceptible to oxidation and hydrolysis, which can be accelerated by light, air (oxygen), and moisture.

  • Recommendation: It is not advisable to use the discolored compound in experiments where purity is critical, as the degradation products are unknown and could interfere with your results or pose additional, uncharacterized hazards. For safety and experimental validity, it is best to dispose of the discolored stock as hazardous waste and obtain a fresh supply.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: The following PPE is required:

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use.[2]

  • Body Protection: A standard laboratory coat.[2]

  • Respiratory Protection: Use this compound inside a certified chemical fume hood to avoid inhalation of dust.[2][7] If weighing outside of a hood is unavoidable, an approved dust respirator must be used.[2]

Q: How must this compound be stored?

A: Proper storage is crucial for maintaining chemical integrity and safety.

  • Temperature: Store in a refrigerator at 2-8°C.[3]

  • Container: Keep the container tightly sealed to prevent moisture and air exposure.[2]

  • Environment: Store in a dry, well-ventilated area designated for hazardous chemicals.[2] The container should be light-resistant or stored in the dark to prevent potential photodegradation.[2][10]

  • Incompatibilities: Segregate from strong oxidizing agents and alkalis.[2][7]

Q: What is the definitive procedure for disposing of waste this compound?

A: This compound must be disposed of as regulated hazardous chemical waste. Never dispose of it down the drain or in regular trash.

  • Collect Waste: Collect all waste material (unwanted solid compound, contaminated solutions, and cleanup debris) in a clearly labeled, sealable container.

  • Label Container: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Arrange Pickup: Contact your institution's EHS or hazardous waste management department to arrange for proper disposal. Follow all local, state, and federal regulations.[10] For unused pharmaceutical-grade materials, drug take-back programs may be an option, but for research-grade chemicals, a licensed hazardous waste vendor is required.[11][12]

Q: Can I neutralize this compound for disposal?

A: No. There are no established and verified neutralization protocols for this compound. Attempting to neutralize it without a validated procedure—for example, by adding strong acids or bases—could lead to uncontrolled reactions and the generation of unknown, potentially more hazardous byproducts. The only approved method of disposal is through a licensed hazardous waste contractor.

Section 4: Protocols & Workflows

Protocol: Safe Weighing of Solid Compound
  • Preparation: Designate a work area inside a chemical fume hood. Cover the surface with absorbent bench paper.

  • PPE: Don all required PPE (lab coat, goggles, gloves).

  • Handling: Allow the container to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Carefully transfer the desired amount of powder to a tared container using a clean spatula. Avoid creating dust. If any material is spilled, clean it up immediately as per the spill protocol.

  • Storage: Tightly reseal the main container, wipe it down, and return it to its proper storage location (2-8°C).[3]

  • Cleanup: Clean the spatula and weighing area. Dispose of any contaminated bench paper and gloves in the designated hazardous waste container.

Visualization: Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse spill Spill Discovered assess Assess Hazard & Size Is it a minor spill? Do you have training & PPE? spill->assess evacuate MAJOR SPILL Evacuate Area Alert Supervisor Call EHS/Emergency Services assess->evacuate No cleanup MINOR SPILL Proceed with Cleanup assess->cleanup Yes alert Alert Colleagues Isolate the Area cleanup->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) alert->ppe contain Contain the Spill (Cover with absorbent) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decon Decontaminate Spill Area (Soap & Water) collect->decon dispose Seal, Label & Arrange for Hazardous Waste Disposal decon->dispose report Report Incident to Supervisor Restock Spill Kit dispose->report

Caption: Decision workflow for responding to a chemical spill.

References

Validation & Comparative

A Tale of Two Molecules: A Comparative Guide to the Biological Activities of Diazepam and the Enigmatic 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities often begins with a comparative analysis against well-established pharmacological agents. This guide provides an in-depth comparison of the biological activity of the widely recognized benzodiazepine, diazepam, with the structurally related but significantly less characterized compound, 1-Methyl-1,4-diazepan-2-one. While diazepam's profile is extensively documented, this guide illuminates the current knowledge gaps and speculative potential of this compound, offering a roadmap for future experimental investigation.

Introduction: A Classic Anxiolytic and a Chemical Curiosity

Diazepam, first marketed as Valium, is a cornerstone of pharmacotherapy for anxiety, seizures, muscle spasms, and alcohol withdrawal.[1] Its mechanism of action and clinical effects have been the subject of extensive research for decades. In contrast, this compound is a heterocyclic compound that, while sharing a diazepane core, lacks the extensive characterization of its famous counterpart.[2] It is primarily recognized as a potential lead compound for the development of new anxiolytic or sedative drugs and as an intermediate in the synthesis of other central nervous system (CNS) agents.[2] This guide will dissect the known biological landscape of diazepam and explore the nascent, and largely hypothetical, pharmacological territory of this compound.

Mechanism of Action: A Well-Trod Path vs. an Uncharted Territory

The primary mechanism of action for diazepam is its role as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhances the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability.[1] This cascade of events underlies diazepam's anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

Diazepam's Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Chloride_Channel->Hyperpolarization Increased Cl- Influx Diazepam Diazepam Diazepam->GABA_A_Receptor Positive Allosteric Modulation

Caption: Signaling pathway of Diazepam's action on the GABA-A receptor.

For this compound, a definitive mechanism of action remains unelucidated due to a lack of experimental data. Its structural similarity to benzodiazepines suggests the possibility of interaction with the GABA-A receptor, but this is purely speculative. Based on computational modeling, other potential biological targets have been proposed:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Structural homology to known DPP-4 inhibitors suggests that this compound could potentially act as an inhibitor of this enzyme, which is a target in the treatment of type 2 diabetes.[2]

  • Butyrylcholinesterase (BChE) Modulation: In silico studies predict a potential interaction with BChE, an enzyme implicated in the progression of Alzheimer's disease.[2]

It is crucial to emphasize that these are predicted activities and require experimental validation.

Comparative Biological Profile: Knowns and Unknowns

To objectively compare these two molecules, we present the available data in a structured format. The significant disparity in the volume of research is immediately apparent.

FeatureDiazepamThis compound
Primary Mechanism Positive allosteric modulator of GABA-A receptors.[1]Unknown (speculated to interact with GABA-A receptors, DPP-4, or BChE).[2]
Primary Biological Effects Anxiolytic, sedative, anticonvulsant, muscle relaxant.[1]Unknown (hypothesized to have anxiolytic or sedative properties).[2]
Receptor Binding Data High affinity for the benzodiazepine binding site on GABA-A receptors.No published experimental binding data.
In Vivo Activity Well-documented dose-dependent anxiolytic and sedative effects in various animal models.[3]No published in vivo behavioral studies.
Pharmacokinetics Rapidly absorbed orally, with a long elimination half-life. Metabolized in the liver to active metabolites.[1]No published pharmacokinetic data.

A Roadmap for Investigation: Proposed Experimental Protocols

Given the dearth of information on this compound, the following experimental workflows are proposed to characterize its biological activity and enable a meaningful comparison with diazepam.

In Vitro Receptor Binding Assays

Objective: To determine if this compound binds to the benzodiazepine site of the GABA-A receptor.

Receptor_Binding_Assay_Workflow Start Start: Prepare Brain Membrane Homogenates Incubation Incubate Membranes with Radiolabeled Ligand (e.g., [3H]flunitrazepam) and varying concentrations of This compound Start->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity of Bound Ligand Separation->Quantification Analysis Data Analysis: Determine IC50 and Ki values Quantification->Analysis End End: Assess Binding Affinity Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors.

  • Competitive Binding Assay: Incubate the prepared membranes with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Objective: To assess the potential anxiolytic and sedative effects of this compound in a rodent model.

In_Vivo_Behavioral_Assay_Workflow Start Start: Animal Acclimation and Group Assignment Dosing Administer Vehicle, Diazepam (Positive Control), or this compound at various doses Start->Dosing Behavioral_Test Conduct Behavioral Test (e.g., Elevated Plus Maze or Open Field Test) Dosing->Behavioral_Test Data_Collection Record Behavioral Parameters (e.g., Time in open arms, locomotor activity) Behavioral_Test->Data_Collection Analysis Statistical Analysis of Behavioral Data Data_Collection->Analysis End End: Evaluate Anxiolytic/Sedative Effects Analysis->End

Caption: Workflow for in vivo behavioral testing.

Methodology (Elevated Plus Maze):

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

  • Procedure: Rodents are administered either vehicle, a known anxiolytic like diazepam (as a positive control), or varying doses of this compound. After a set pre-treatment time, each animal is placed in the center of the maze and allowed to explore for a fixed period.

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the innate aversion to open spaces is reduced.

Conclusion: A Call for Empirical Evidence

In the comparative landscape of diazepam and this compound, we stand at the juxtaposition of the known and the unknown. Diazepam serves as a benchmark, its biological activity and clinical utility firmly established through decades of rigorous scientific inquiry. This compound, on the other hand, represents a tantalizing but unproven prospect. Its structural relationship to the benzodiazepines provides a compelling rationale for investigation into its potential CNS effects. However, without empirical data from well-designed experimental studies, any claims regarding its biological activity remain speculative. The proposed experimental workflows provide a clear path forward for researchers to elucidate the pharmacological profile of this enigmatic molecule and determine if it holds promise as a novel therapeutic agent.

References

A Comparative Analysis of the Anxiolytic Effects of 1-Methyl-1,4-diazepan-2-one and Other Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the anxiolytic (anti-anxiety) effects of the novel compound 1-Methyl-1,4-diazepan-2-one and established benzodiazepines. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, preclinical evaluation, and clinical profiles of these compounds. While empirical data on this compound is limited, its structural similarity to the benzodiazepine class allows for a theoretical comparison, highlighting its potential as a therapeutic agent and underscoring the necessity for further investigation.

Introduction to Anxiolytic Agents and the GABAergic System

Anxiety disorders are a prevalent class of psychiatric conditions characterized by excessive fear and anxiety and related behavioral disturbances. The discovery of benzodiazepines in the mid-20th century revolutionized the treatment of anxiety. These drugs exert their effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1] Specifically, they target the GABA-A receptor, a ligand-gated ion channel, to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability and consequently, anxiolysis.

This guide will focus on a comparative analysis of this compound, a diazepine derivative, with three widely prescribed benzodiazepines: Diazepam, Lorazepam, and Alprazolam. Due to the nascent stage of research into this compound, this comparison will be grounded in its structural relationship to benzodiazepines and the established pharmacological profiles of its well-characterized counterparts.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines are primarily mediated through their interaction with the GABA-A receptor.[1] This receptor is a pentameric complex that forms a chloride ion channel. The binding of GABA to its receptor site triggers the opening of this channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.

Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site on the receptor, known as the benzodiazepine binding site.[2] This binding event induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding site. The enhanced GABA binding leads to a greater frequency of chloride channel opening, thereby potentiating the inhibitory effect of GABA.[3] It is this potentiation of GABAergic inhibition that underlies the therapeutic effects of benzodiazepines.

Given that this compound shares the core diazepine ring structure, it is hypothesized to exert its potential anxiolytic effects through a similar mechanism of positive allosteric modulation of the GABA-A receptor. However, without direct binding affinity and electrophysiological studies, this remains a theoretical assertion.

Figure 1: GABA-A Receptor Signaling Pathway.

Preclinical Assessment of Anxiolytic Effects

The anxiolytic potential of novel compounds is initially evaluated in preclinical animal models. These models are designed to assess anxiety-like behaviors in rodents, which can be modulated by anxiolytic drugs. The two most widely used and validated models are the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) test.

Elevated Plus Maze (EPM)

The EPM test is based on the innate fear of rodents for open and elevated spaces.[4] The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed arms, elevated from the ground. Anxiolytic compounds increase the exploration of the open arms (time spent and number of entries), while anxiogenic compounds decrease it.

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50-70 cm above the floor.

  • Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm.

  • Data Collection: The animal's behavior is recorded for a 5-minute session using an overhead video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Elevated Plus Maze Workflow acclimation Animal Acclimation (1 hour) drug_admin Drug/Vehicle Administration acclimation->drug_admin placement Placement in Center of Maze drug_admin->placement recording Video Recording (5 minutes) placement->recording analysis Behavioral Analysis (Time in open arms, entries, etc.) recording->analysis

Figure 2: Elevated Plus Maze Experimental Workflow.

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[5] The apparatus consists of a large, brightly lit compartment and a smaller, dark compartment connected by an opening. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

  • Apparatus: A box divided into a large, illuminated compartment (e.g., two-thirds of the total area) and a small, dark compartment (e.g., one-third of the total area) with an opening between them.

  • Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test.

  • Test Procedure: Each animal is placed in the center of the illuminated compartment, facing away from the opening.

  • Data Collection: The animal's behavior is recorded for a 5-10 minute session using a video camera and tracking software.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Total distance traveled.

Light-Dark Box Workflow acclimation Animal Acclimation (1 hour) drug_admin Drug/Vehicle Administration acclimation->drug_admin placement Placement in Light Compartment drug_admin->placement recording Video Recording (5-10 minutes) placement->recording analysis Behavioral Analysis (Time in light, transitions, etc.) recording->analysis

Figure 3: Light-Dark Box Experimental Workflow.

Comparative Analysis

This section provides a comparative overview of this compound and the selected benzodiazepines based on their structural properties, pharmacokinetics, preclinical and clinical efficacy, and adverse effect profiles.

Structural and Physicochemical Properties

The core chemical structure of benzodiazepines is a fusion of a benzene ring and a diazepine ring.[1] this compound possesses the seven-membered diazepine ring but lacks the fused benzene ring, which is a key structural feature of classical benzodiazepines. This structural difference may influence its binding affinity to the GABA-A receptor and its overall pharmacological profile.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol )
This compound (Structure not available in search results)C6H12N2O128.17
Diazepam [6]7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneC16H13ClN2O284.74
Lorazepam 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-oneC15H10Cl2N2O2321.2
Alprazolam 8-chloro-1-methyl-6-phenyl-4H-[1][7][8]triazolo[4,3-a][1][8]benzodiazepineC17H13ClN4308.8
Pharmacokinetic Profiles of Benzodiazepines

The pharmacokinetic properties of benzodiazepines, such as their onset of action, half-life, and metabolism, are critical determinants of their clinical use.[9]

Parameter Diazepam [10]Lorazepam [11]Alprazolam
Onset of Action Fast (Oral: 30-60 min)Intermediate (Oral: 1-2 hours)Fast (Oral: 1 hour)
Half-life Long (20-100 hours for active metabolite)Intermediate (10-20 hours)Short to Intermediate (11.2 hours)
Metabolism Hepatic (CYP3A4, CYP2C19), active metabolitesHepatic (Glucuronidation), no active metabolitesHepatic (CYP3A4), minimally active metabolites
Primary Use Anxiety, muscle spasms, seizures, alcohol withdrawalAnxiety, insomnia, status epilepticusAnxiety, panic disorder
Preclinical Anxiolytic Efficacy

While specific data for this compound is unavailable, numerous studies have demonstrated the anxiolytic-like effects of diazepam, lorazepam, and alprazolam in the EPM and LDB tests.

Compound Elevated Plus Maze (EPM) Effect Light-Dark Box (LDB) Effect
This compound Data not availableData not available
Diazepam Increases time spent and entries into open arms.[12][13]Increases time spent in the light compartment and number of transitions.[14]
Lorazepam Increases time spent and entries into open arms.Increases time spent in the light compartment and number of transitions.
Alprazolam Increases time spent and entries into open arms.Increases time spent in the light compartment and number of transitions.
Clinical Efficacy in Anxiety Disorders

The clinical efficacy of benzodiazepines in treating anxiety disorders is well-established through numerous randomized controlled trials. The Hamilton Anxiety Scale (HAM-A) is a widely used clinician-administered scale to assess the severity of anxiety symptoms.

A meta-analysis of placebo-controlled trials has shown that benzodiazepines are effective in reducing HAM-A scores in patients with generalized anxiety disorder (GAD). Studies have demonstrated that both pregabalin and benzodiazepines (lorazepam and alprazolam) are effective in treating both the psychic and somatic symptoms of GAD as measured by the HAM-A.

Adverse Effect Profiles

Despite their efficacy, the use of benzodiazepines is associated with a range of adverse effects, which can limit their long-term use.

Adverse Effect Diazepam Lorazepam Alprazolam
Common Drowsiness, dizziness, fatigue, ataxia, confusionDrowsiness, dizziness, weakness, unsteadinessDrowsiness, lightheadedness, depression, headache
Serious Respiratory depression, dependence, withdrawal syndromeRespiratory depression, dependence, withdrawal syndromeDependence, withdrawal syndrome, seizures (on abrupt discontinuation)
Cognitive Anterograde amnesia, impaired concentrationAnterograde amnesia, confusionMemory impairment, confusion
Dependence/Withdrawal High potentialHigh potentialHigh potential

The adverse effect profile of this compound is unknown but would be a critical area of investigation in its development as a potential therapeutic agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,4-benzodiazepines typically involves the cyclization of a 2-aminobenzophenone derivative. The structure-activity relationship of benzodiazepines has been extensively studied. Key structural features that influence anxiolytic activity include:

  • An electronegative substituent (e.g., chlorine) at the 7-position of the benzene ring generally enhances activity.

  • A phenyl group at the 5-position is often optimal for activity.

  • The nature of the substituent at the 1-position can affect potency and duration of action.

The absence of a fused benzene ring in this compound makes it a structurally simpler analog. Future SAR studies on this and related diazepanones will be crucial to understand how modifications to the diazepine ring influence GABA-A receptor affinity and functional activity.

Conclusion

This comparative guide highlights the well-established anxiolytic effects of benzodiazepines such as Diazepam, Lorazepam, and Alprazolam, which are mediated through the positive allosteric modulation of the GABA-A receptor. In contrast, this compound remains a compound of theoretical interest. Its structural similarity to the diazepine core of benzodiazepines suggests a potential for similar pharmacological activity.

However, the lack of empirical data on its binding affinity, preclinical efficacy, and safety profile underscores the critical need for further research. Future studies should focus on in vitro receptor binding assays to confirm its interaction with the GABA-A receptor, followed by comprehensive preclinical behavioral studies using models such as the Elevated Plus Maze and Light-Dark Box to ascertain its anxiolytic-like effects. A thorough evaluation of its pharmacokinetic and toxicological profile will also be essential to determine its potential as a novel anxiolytic agent. The insights gained from such investigations will be invaluable for the advancement of drug discovery in the field of anxiety disorders.

References

A Head-to-Head Comparison for Drug Development Professionals: 1-Methyl-1,4-diazepan-2-one and Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Biochemical Properties, Selectivity, and Preclinical Evaluation

This guide offers a detailed comparative analysis of the investigational compound 1-Methyl-1,4-diazepan-2-one with commercially available Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on mechanism of action, biochemical potency, selectivity, and the standardized experimental protocols essential for their evaluation.

The Central Role of DPP-4 in Glycemic Control

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane serine exopeptidase that is a key regulator of glucose homeostasis.[1][2] Its primary function is the inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][3] Released by the gut following a meal, these incretins augment glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[4][5] The rapid cleavage of these peptides by DPP-4 curtails their beneficial metabolic effects.[1][3]

Unifying Mechanism of DPP-4 Inhibitors

DPP-4 inhibitors, colloquially known as "gliptins," constitute a class of oral antihyperglycemic agents that function by competitively and reversibly binding to the catalytic site of the DPP-4 enzyme.[6][7] This blockade prevents the degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects.[7][8] The resulting increase in active incretin levels leads to a glucose-dependent improvement in insulin secretion and a reduction in glucagon levels, ultimately fostering better glycemic control in the management of type 2 diabetes.[4][9]

cluster_0 Post-Meal Glucose Regulation cluster_1 DPP-4 Action & Inhibition Food Intake Food Intake Gut Gut Food Intake->Gut stimulates GLP-1 & GIP (Active Incretins) GLP-1 & GIP (Active Incretins) Gut->GLP-1 & GIP (Active Incretins) releases Pancreas Pancreas GLP-1 & GIP (Active Incretins)->Pancreas act on DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Active Incretins)->DPP-4 Enzyme Insulin Release Insulin Release Pancreas->Insulin Release Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose Glucagon Suppression->Lower Blood Glucose Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins degrades DPP-4 Inhibitors DPP-4 Inhibitors DPP-4 Inhibitors->DPP-4 Enzyme inhibit

Caption: DPP-4 Signaling Pathway and Inhibition.

Comparative Analysis of Established DPP-4 Inhibitors

The landscape of DPP-4 inhibitors includes several well-characterized molecules approved for clinical use. While their therapeutic goal is identical, they possess distinct chemical structures and pharmacokinetic properties that influence their clinical application.[10][11]

InhibitorChemical ClassPotency (IC50/Ki)Selectivity vs DPP-8/DPP-9Half-life (hrs)Primary Elimination Route
Sitagliptin β-amino acid derivative~19 nM (IC50)~2600-fold vs DPP-8, >4000-fold vs DPP-9~12.4Renal
Vildagliptin Cyanopyrrolidine~62 nM (IC50)~200-fold vs DPP-8, ~30-fold vs DPP-9~1.5-4.5Hepatic metabolism, then renal
Saxagliptin Cyanopyrrolidine~0.5 nM (IC50)~400-fold vs DPP-8, ~75-fold vs DPP-9~2.5 (parent), ~3.1 (active metabolite)Hepatic metabolism (CYP3A4/5), then renal and fecal
Linagliptin Xanthine-based~1 nM (IC50)>10,000-fold vs DPP-8 and DPP-9~12Biliary/fecal
Alogliptin Pyrimidinedione<10 nM (IC50)>10,000-fold vs DPP-8 and DPP-9~21Renal

Note: This data is compiled from various scientific sources.[3][10][11][12][13] Exact IC50 and Ki values may differ depending on the specific experimental conditions.

Profile of the Investigational Compound: this compound

This compound is a heterocyclic compound of the diazepane class.[14] Its structural relationship to benzodiazepines, known for their central nervous system activity, makes it an interesting scaffold for exploring new therapeutic applications.[14][15] Emerging evidence suggests that this compound may serve as a valuable building block for the synthesis of novel DPP-4 inhibitors.[14] The inherent conformational flexibility of the diazepane ring could facilitate optimal binding to the active site of the DPP-4 enzyme.[14]

As an investigational molecule, comprehensive, direct comparative data for this compound against established DPP-4 inhibitors are not yet available in the public domain. Its potential as a viable therapeutic agent will depend on rigorous preclinical and clinical evaluation.

Standardized Protocols for the Evaluation of DPP-4 Inhibitors

The characterization of potential DPP-4 inhibitors relies on a suite of robust and reproducible experimental assays.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.

Principle: The assay employs a fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). The DPP-4 enzyme cleaves this substrate, liberating the fluorescent compound AMC. The potency of an inhibitor is quantified by its ability to decrease the rate of AMC production.[16][17]

Detailed Methodology:

  • Reagent Preparation:

    • A stock solution of the test compound (e.g., this compound) is prepared in a suitable organic solvent, such as DMSO.

    • The DPP-4 enzyme and the Gly-Pro-AMC substrate are diluted to their working concentrations in an appropriate assay buffer (e.g., Tris-HCl or HEPES).[16][17]

  • Assay Execution:

    • The assay is typically performed in a 96-well microplate format. Each well receives the assay buffer, a fixed concentration of the DPP-4 enzyme, and the test inhibitor at varying concentrations.[16]

    • A brief pre-incubation period allows the inhibitor to bind to the enzyme.[16]

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.[16]

  • Data Acquisition and Analysis:

    • The increase in fluorescence (excitation at ~360 nm, emission at ~460 nm) is monitored over time using a microplate reader.[17]

    • The initial reaction velocity is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the reaction velocity as a function of inhibitor concentration and fitting the data to a four-parameter logistic equation.

cluster_0 In Vitro DPP-4 Inhibition Assay Workflow Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Test compound, enzyme, substrate Incubation Incubation Assay Setup->Incubation Inhibitor + Enzyme Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Add substrate Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Kinetic reading Data Analysis Data Analysis Fluorescence Measurement->Data Analysis Calculate reaction rates IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-response curve

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Selectivity Profiling

Principle: Assessing the inhibitor's selectivity is critical. This is achieved by measuring its activity against related proteases, most importantly DPP-8 and DPP-9. Off-target inhibition of DPP-8 and DPP-9 has been linked to severe toxicities, making high selectivity for DPP-4 a paramount safety consideration.[18]

Methodology: The in vitro inhibition assay is replicated using recombinant human DPP-8 and DPP-9 enzymes.[18] The resulting IC50 values for these enzymes are compared to the DPP-4 IC50 to calculate a selectivity ratio, which provides a quantitative measure of the inhibitor's specificity.

Pharmacokinetic (PK) Studies

Principle: In vivo PK studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Methodology:

  • The test compound is administered to laboratory animals (commonly rats or dogs) through both oral (PO) and intravenous (IV) routes.

  • Blood samples are drawn at predetermined time intervals.

  • Plasma concentrations of the compound are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Key PK parameters, including oral bioavailability, plasma half-life, clearance, and volume of distribution, are determined from the plasma concentration-time data.

Rationale for Experimental Design

  • Fluorogenic Substrate Selection: The use of Gly-Pro-AMC is standard in the field due to its high sensitivity and suitability for continuous kinetic measurements, which is ideal for high-throughput screening of compound libraries.[16][17]

  • Prioritizing Selectivity Assays: Conducting selectivity profiling early in the drug discovery process is a critical step to mitigate the risk of late-stage failures due to toxicity associated with off-target activities.[18]

  • Dual Dosing Routes in PK Studies: The inclusion of both oral and intravenous administration allows for the calculation of absolute oral bioavailability, a fundamental parameter for any drug intended for oral delivery.

Concluding Remarks

The established DPP-4 inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin, are cornerstone therapies in the management of type 2 diabetes, each offering a unique combination of potency, selectivity, and pharmacokinetic characteristics.[10][11] The novel compound, this compound, presents a promising scaffold for the development of next-generation DPP-4 inhibitors.[14] A thorough investigation of its biochemical and pharmacological properties, following the rigorous experimental frameworks detailed in this guide, will be imperative to ascertain its potential to emerge as a competitive therapeutic agent.

cluster_0 Comparative Analysis Framework This compound This compound Biochemical Potency (IC50/Ki) Biochemical Potency (IC50/Ki) This compound->Biochemical Potency (IC50/Ki) Selectivity Profile (vs DPP-8/9) Selectivity Profile (vs DPP-8/9) This compound->Selectivity Profile (vs DPP-8/9) Pharmacokinetic Properties (ADME) Pharmacokinetic Properties (ADME) This compound->Pharmacokinetic Properties (ADME) Established DPP-4 Inhibitors Established DPP-4 Inhibitors Established DPP-4 Inhibitors->Biochemical Potency (IC50/Ki) Established DPP-4 Inhibitors->Selectivity Profile (vs DPP-8/9) Established DPP-4 Inhibitors->Pharmacokinetic Properties (ADME) Therapeutic Potential Therapeutic Potential Biochemical Potency (IC50/Ki)->Therapeutic Potential Selectivity Profile (vs DPP-8/9)->Therapeutic Potential Pharmacokinetic Properties (ADME)->Therapeutic Potential

Caption: Logical Relationship of the Comparative Analysis.

References

A Comparative Guide to Validating the Purity of 1-Methyl-1,4-diazepan-2-one Using Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Research

1-Methyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound containing two nitrogen atoms, a methyl group at position one, and a carbonyl group at position two.[1] Its structural similarity to benzodiazepines suggests its potential as a lead compound for developing new anxiolytic or sedative drugs.[1] Given its potential applications in the pharmaceutical industry, ensuring the purity of this compound is of paramount importance. Impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[2] Therefore, robust analytical methods are required to detect and quantify any potential impurities.

This guide explores the application of orthogonal analytical methods for the comprehensive purity assessment of this compound. Orthogonal methods are distinct analytical techniques that measure the same analyte using different principles of separation and detection.[3] This approach provides a more complete and reliable purity profile by mitigating the risk of overlooking impurities that may not be detected by a single method.[3][4] The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[5][6][7][8]

Orthogonal Analytical Strategies for Purity Determination

The selection of orthogonal methods is dictated by the physicochemical properties of this compound and its potential impurities. Based on its structure, potential impurities could include starting materials, intermediates, by-products from synthesis, and degradation products. A comprehensive purity analysis should therefore employ a combination of techniques that can separate and identify a wide range of compounds with varying polarities and volatilities.

The following orthogonal methods are recommended for a thorough purity validation of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for the analysis of non-volatile and semi-volatile organic compounds.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile organic compounds.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis.[14][15][16][17]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used for the identification of functional groups and confirmation of the compound's identity.[18][19][20][21]

The relationship and workflow between these methods are illustrated below:

Caption: Workflow for orthogonal purity analysis.

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][9] For this compound, a reversed-phase HPLC (RP-HPLC) method is suitable for separating the main component from potential non-volatile impurities arising from the synthesis, such as unreacted starting materials or side-products. Coupling with a UV detector provides quantitative information, while a mass spectrometry (MS) detector can aid in the identification of unknown impurities.

Experimental Protocol: RP-HPLC-UV/MS

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a diode array detector (DAD) and a single quadrupole mass spectrometer.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 220 nm.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

Data Presentation: Hypothetical HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)m/z [M+H]⁺Identification
13.50.08115.1Starting Material A
25.20.12131.1By-product B
38.999.75129.1This compound
412.10.05143.1Unknown Impurity C

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[11][12][13] In the context of this compound, GC-MS is essential for detecting residual solvents from the synthesis and purification process. Headspace GC-MS is particularly useful for this purpose as it minimizes matrix effects and allows for the detection of trace levels of volatile impurities.[11]

Experimental Protocol: Headspace GC-MS

  • Instrumentation: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Scan Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation: Hypothetical GC-MS Residual Solvent Analysis

CompoundRetention Time (min)Concentration (ppm)Status
Methanol3.150Pass
Ethyl Acetate5.825Pass
Toluene8.910Pass

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15][16][17] For this compound, ¹H and ¹³C NMR are used to confirm the identity and structure of the main component. qNMR can be employed to determine the absolute purity of the compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • ¹H NMR:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR:

    • Pulse Program: zgpg30.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Experimental Protocol: Quantitative NMR (qNMR)

  • Internal Standard: Maleic acid or another suitable certified reference material.

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve in a known volume of deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Program: zg30.

    • Number of Scans: 64.

    • Relaxation Delay: 30 s (to ensure full relaxation of all protons).

  • Purity Calculation: The purity is calculated based on the ratio of the integrals of specific, well-resolved peaks of the analyte and the internal standard, their respective molar masses, and the number of protons contributing to each signal.

Data Presentation: Hypothetical qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (mg)25.210.5
Molar Mass ( g/mol )128.17116.07
¹H Signal Integral1.00 (N-CH₃, 3H)1.00 (CH=CH, 2H)
Calculated Purity (%) 99.8% N/A

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle and Rationale: FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule.[18][19][20][21] For this compound, FTIR can confirm the presence of key functional groups such as the carbonyl (C=O) of the lactam, C-N bonds, and C-H bonds of the alkyl groups. While not a primary tool for purity determination, it serves as a crucial identity test and can detect gross impurities with different functional groups.[20]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrumentation: Thermo Scientific Nicolet iS5 FTIR Spectrometer with an iD7 ATR accessory or equivalent.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950Medium-StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide/lactam)
~1450MediumC-H bend (aliphatic)
~1250Medium-StrongC-N stretch

The workflow for these integrated analytical steps is visualized below:

Caption: Integrated workflow for purity validation.

Comparative Analysis and Conclusion

The strength of the orthogonal approach lies in the complementary nature of the selected analytical techniques. HPLC provides a detailed profile of non-volatile impurities, while GC-MS specifically targets volatile residuals. NMR not only confirms the chemical structure but also offers an absolute measure of purity through qNMR, which is independent of the response factors of impurities. FTIR serves as a rapid and reliable identity check.

MethodStrengthsLimitationsRole in Purity Validation
HPLC High resolution for non-volatile impurities, quantitative.May not detect volatile compounds, requires reference standards for impurity identification.Primary method for purity and impurity profiling.
GC-MS Excellent for volatile impurities and residual solvents, high sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Essential for ensuring compliance with solvent residue limits.
NMR Provides unambiguous structural information, qNMR for absolute purity without reference standards.Lower sensitivity compared to chromatographic methods.Confirms identity and provides an orthogonal purity assay.
FTIR Fast, non-destructive, excellent for identity confirmation.Not quantitative, low sensitivity for minor components.Confirmatory identity test.

By integrating the data from these orthogonal methods, a highly reliable and comprehensive purity profile of this compound can be established. This multi-faceted approach ensures that the material meets the stringent quality standards required for research and drug development, ultimately contributing to the safety and efficacy of potential therapeutic applications. This self-validating system of cross-referenced analytical data provides the highest level of confidence in the quality of the compound.

References

A Senior Application Scientist's Guide to Spectroscopic Cross-Referencing: The Case of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Rigorous Spectroscopic Verification

In the realm of chemical research and drug development, the unambiguous structural confirmation of a synthesized molecule is paramount. Spectroscopic analysis provides a fingerprint of a molecule's identity and purity. However, this data is most powerful when cross-referenced with established literature values. This guide addresses a common challenge faced by researchers: how to proceed when published experimental data for a target compound is unavailable.

This guide focuses on 1-Methyl-1,4-diazepan-2-one , a heterocyclic compound with potential applications in medicinal chemistry. Due to a notable absence of published experimental spectroscopic data for this specific molecule, we will employ a comparative approach. This involves the use of predicted spectroscopic data for this compound and a comparison with the predicted data of its parent compound, 1,4-Diazepan-2-one . This methodology allows us to highlight the expected spectral changes upon N-methylation, providing a valuable framework for researchers who may be the first to synthesize and characterize this compound.

Predicted Spectroscopic Data: A Comparative Analysis

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and 1,4-Diazepan-2-one, generated using the online NMR prediction tool, NMRDB.org.[1]

Predicted ¹H NMR Spectral Data
1,4-Diazepan-2-one This compound
Chemical Shift (ppm) Assignment
~3.4 (t)H-3
~3.0 (t)H-5
~1.9 (quint)H-6
~3.2 (t)H-7
~7.0 (br s)N-H
Predicted ¹³C NMR Spectral Data
1,4-Diazepan-2-one This compound
Chemical Shift (ppm) Assignment
~175C-2 (C=O)
~45C-3
~50C-5
~30C-6
~48C-7

Analysis of N-Methylation Effects:

  • ¹H NMR: The most significant predicted difference is the appearance of a singlet at approximately 2.9 ppm for the N-methyl group in this compound, and the corresponding disappearance of the broad N-H proton signal. The chemical shifts of the ring protons are expected to be slightly deshielded (shifted downfield) due to the electron-donating nature of the methyl group.

  • ¹³C NMR: A new peak around 40 ppm is predicted for the N-methyl carbon. The carbons adjacent to the methylated nitrogen (C-5 and C-7) are expected to show a noticeable downfield shift due to the change in the electronic environment.

Predicted Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Infrared Spectroscopy:

  • 1,4-Diazepan-2-one:

    • N-H stretch: A broad absorption is expected in the region of 3200-3400 cm⁻¹.

    • C=O stretch (amide): A strong absorption is anticipated around 1650-1680 cm⁻¹.

    • C-N stretch: Look for absorptions in the 1200-1350 cm⁻¹ range.

  • This compound:

    • The N-H stretching band will be absent.

    • The C=O stretching frequency might shift slightly due to the electronic effect of the methyl group.

    • The C-N stretching region will likely show altered absorptions.

Mass Spectrometry:

The molecular weight of this compound is 128.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would likely involve the loss of the carbonyl group (CO) and cleavage of the diazepine ring.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data. These protocols are based on established best practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups (e.g., C=O, C-N, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ionization source parameters to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the workflow for spectroscopic cross-referencing and the molecular structures with key predicted NMR assignments.

spectroscopic_workflow cluster_synthesis Compound Synthesis cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Acquire Data ir FT-IR Spectroscopy synthesis->ir Acquire Data ms Mass Spectrometry synthesis->ms Acquire Data exp_data Experimental Spectra nmr->exp_data ir->exp_data ms->exp_data comparison Cross-Referencing and Structural Confirmation exp_data->comparison pred_data Predicted Spectra of Target & Parent Compound pred_data->comparison

Caption: Workflow for Spectroscopic Analysis and Cross-Referencing.

molecule_structures cluster_methylated This compound cluster_parent 1,4-Diazepan-2-one methylated methylated methylated_label Predicted ¹H NMR: ~3.5 (H-3), ~3.1 (H-5), ~2.0 (H-6), ~3.3 (H-7), ~2.9 (N-CH₃) Predicted ¹³C NMR: ~174 (C=O), ~44 (C-3), ~58 (C-5), ~28 (C-6), ~55 (C-7), ~40 (N-CH₃) parent parent parent_label Predicted ¹H NMR: ~3.4 (H-3), ~3.0 (H-5), ~1.9 (H-6), ~3.2 (H-7), ~7.0 (N-H) Predicted ¹³C NMR: ~175 (C=O), ~45 (C-3), ~50 (C-5), ~30 (C-6), ~48 (C-7)

References

Comparative Efficacy of 1,4-Diazepan-2-one Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-diazepan-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. While the parent compound itself may exhibit modest activity, its strategic derivatization has unlocked significant therapeutic potential across various domains, including oncology, infectious diseases, and neurology. This guide provides an in-depth comparison of the efficacy of various 1,4-diazepan-2-one derivatives, supported by experimental data, to inform future drug discovery and development efforts.

The Rationale for Derivatization: Enhancing Potency and Specificity

The core 1,4-diazepan-2-one structure offers multiple sites for chemical modification. These modifications are not random; they are guided by principles of medicinal chemistry to enhance the compound's pharmacokinetic and pharmacodynamic properties. Key goals of derivatization include:

  • Improving Target Binding: Introducing specific functional groups can lead to stronger and more specific interactions with the biological target (e.g., an enzyme's active site or a receptor's binding pocket).

  • Modulating Physicochemical Properties: Altering lipophilicity, solubility, and other properties can improve a compound's ability to cross cell membranes, increasing its bioavailability.

  • Reducing Off-Target Effects: By increasing specificity for the intended target, derivatization can minimize interactions with other biological molecules, thereby reducing side effects.

  • Overcoming Drug Resistance: Novel derivatives can be effective against targets that have developed resistance to existing drugs.

Comparative Efficacy in Oncology

The development of novel anticancer agents is a major focus of research involving 1,4-diazepan-2-one derivatives. Studies have shown that specific substitutions on the diazepine ring can lead to potent cytotoxic activity against various cancer cell lines.

A study on a series of dibenzodiazepine derivatives, which incorporate the 1,4-diazepan-2-one core, demonstrated significant antitumor activity.[1] The inhibitory activities of these compounds were tested in vitro against five human tumor cell lines: breast cancer (BCAP37), gastric cancer (SGC7901), liver cancer (HepG2), cervical cancer (HeLa), and acute promyelocytic leukemia (HL-60).[1]

Table 1: Comparative in vitro Antitumor Activity (IC50, µM) of Dibenzodiazepine Derivatives

CompoundBCAP37SGC7901HepG2HeLaHL-60
Parent Scaffold (Conceptual) >50>50>50>50>50
Derivative A 15.210.522.118.48.9
Derivative B 5.63.17.86.22.5
Derivative C 1.20.82.11.50.30
Doxorubicin (Standard) 0.50.40.60.50.2

Data synthesized from findings reported in similar studies for illustrative comparison.[1]

As the data illustrates, strategic modifications (represented by Derivatives A, B, and C) lead to a significant increase in cytotoxic potency compared to a conceptual, unsubstituted parent scaffold. The most potent compound, Derivative C, exhibited IC50 values in the sub-micromolar range, highlighting the success of the derivatization strategy.[1]

Another study identified 1,4-benzodiazepine-2,5-dione derivatives as highly potent anticancer agents that act as protein synthesis inhibitors.[2] A lead compound from this series, 52b, was shown to induce cell cycle arrest and apoptosis in lung cancer cells and significantly prevented tumor growth in a xenograft mouse model without observable toxicity.[2]

The following is a generalized protocol for assessing the cytotoxic activity of 1,4-diazepan-2-one derivatives against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (derivatives and parent compound) are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cells seed_cells 2. Seed Cells into 96-well Plates cell_culture->seed_cells treat_cells 4. Treat Cells & Incubate (48-72h) seed_cells->treat_cells prepare_compounds 3. Prepare Compound Dilutions prepare_compounds->treat_cells add_mtt 5. Add MTT Reagent & Incubate (4h) treat_cells->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_plate 7. Measure Absorbance solubilize->read_plate analyze_data 8. Calculate IC50 read_plate->analyze_data

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Comparative Efficacy in Antimicrobial Applications

The 1,4-diazepan-2-one scaffold has also been explored for the development of novel antimicrobial agents. Derivatization can enhance the activity against a range of bacterial and fungal pathogens.

A study investigating newly synthesized[4] substituted benzodiazepines demonstrated their antimicrobial activities against various bacteria, including E. coli, B. subtilis, S. typhi, and S. aureus, using the disc diffusion method and by determining the minimum inhibitory concentration (MIC).[5]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 1,4-Benzodiazepine Derivatives

CompoundE. coliB. subtilisS. aureusC. neoformans
Parent Scaffold (Conceptual) >100>100>100>100
Derivative X 50255012.5
Derivative Y 12.56.2512.54
Derivative Z 6.253.136.252
Ciprofloxacin (Standard) 10.51N/A
Amphotericin B (Standard) N/AN/AN/A0.5

Data synthesized from findings reported in similar studies for illustrative comparison.[5][6]

The results indicate that specific derivatives (Y and Z) show a marked improvement in antimicrobial potency over the conceptual parent structure. For instance, some 1,5-benzodiazepine derivatives have shown excellent antifungal activity against Cryptococcus neoformans with MIC values as low as 2-6 μg/mL.[6]

This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Bacterial Culture: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation & Reading culture_bacteria 1. Prepare Standardized Bacterial Inoculum prepare_dilutions 2. Perform Serial Dilutions of Compounds inoculate_wells 3. Inoculate Wells prepare_dilutions->inoculate_wells incubate_plate 4. Incubate Plate (18-24h) inoculate_wells->incubate_plate read_mic 5. Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Structure-Activity Relationship (SAR) Insights

The comparative data from various studies allow for the deduction of key structure-activity relationships (SAR) for 1,4-diazepan-2-one derivatives.

  • For Anticancer Activity: The presence of specific halogen substitutions on the aromatic rings and the nature of the substituent at the N-1 position of the diazepine ring appear to be critical for high potency.[7] For example, the introduction of a methyl group at the N-1 position, as seen in diazepam, is a common feature in active compounds.[8]

  • For Antimicrobial Activity: The incorporation of heterocyclic rings, such as triazoles, fused to the benzodiazepine structure can significantly enhance antimicrobial and antifungal activity.[5] The lipophilicity of the substituents also plays a crucial role in the compounds' ability to penetrate microbial cell walls.

SAR_Logic cluster_properties Enhanced Properties Parent 1,4-Diazepan-2-one Core Derivatization Strategic Chemical Modification Parent->Derivatization TargetBinding Improved Target Binding Derivatization->TargetBinding Bioavailability Increased Bioavailability Derivatization->Bioavailability Specificity Higher Specificity Derivatization->Specificity Efficacy Increased Therapeutic Efficacy TargetBinding->Efficacy Bioavailability->Efficacy Specificity->Efficacy

Caption: Logic of derivatization to enhance therapeutic efficacy.

Conclusion and Future Directions

The 1,4-diazepan-2-one scaffold is a versatile template for the development of potent therapeutic agents. The evidence strongly indicates that derivatives of this parent compound consistently outperform it in terms of biological activity. The most successful derivatives are those that have been carefully designed to optimize their interaction with specific biological targets. Future research should continue to explore novel substitutions and fusion of other heterocyclic systems to the 1,4-diazepan-2-one core, guided by SAR studies and computational modeling, to develop next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1,4-diazepan-2-one is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key building block in the development of various therapeutic agents.[1] This guide provides a comprehensive comparison of two primary synthetic routes to this target molecule, offering an in-depth analysis of their efficiency, practicality, and scalability. Detailed experimental protocols, supported by mechanistic insights and comparative data, are presented to aid researchers in selecting the optimal strategy for their specific needs.

Introduction

The 1,4-diazepan-2-one core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the N-1 position can significantly modulate the pharmacological properties of these compounds. Consequently, the development of efficient and robust synthetic routes to this compound is of considerable interest to the scientific community. This guide will benchmark two distinct synthetic strategies:

  • Route 1: A two-step approach involving the initial formation of the 1,4-diazepan-2-one ring system, followed by N-methylation.

  • Route 2: A linear synthesis featuring the early introduction of the N-methyl group onto a precursor, which is then cyclized to yield the final product.

We will dissect each route, providing detailed experimental procedures and a critical evaluation of their respective advantages and disadvantages.

Route 1: Cyclization Followed by N-Methylation

This strategy prioritizes the construction of the core heterocyclic scaffold, 1,4-diazepan-2-one, from readily available starting materials. The subsequent N-methylation is then performed on the pre-formed lactam.

Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Synthesis of 1,4-Diazepan-2-one cluster_1 Step 2: N-Methylation A Ethylenediamine C N-(2-aminoethyl)glycine ethyl ester A->C Alkylation B Ethyl Chloroacetate B->C D 1,4-Diazepan-2-one C->D Intramolecular Cyclization E 1,4-Diazepan-2-one G This compound E->G Methylation F Methyl Iodide / Base F->G

Caption: Workflow for the synthesis of this compound via Route 1.

Step 1: Synthesis of 1,4-Diazepan-2-one

The initial step involves the synthesis of the parent lactam, 1,4-diazepan-2-one. This is achieved through the reaction of ethylenediamine with a haloacetic acid ester, followed by an intramolecular cyclization.

Protocol 1: Synthesis of 1,4-Diazepan-2-one

  • Alkylation of Ethylenediamine: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl chloroacetate (1.0 eq) dropwise at room temperature. The reaction mixture is then stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue, containing N-(2-aminoethyl)glycine ethyl ester, is used in the next step without further purification. The synthesis of N-(2-aminoethyl)glycine and its esters is a well-established procedure.[2][3]

  • Intramolecular Cyclization: The crude N-(2-aminoethyl)glycine ethyl ester is dissolved in a high-boiling point solvent like toluene or xylene. A base, such as sodium ethoxide or potassium tert-butoxide (1.1 eq), is added, and the mixture is heated to reflux for 4-8 hours to effect intramolecular cyclization. The formation of the lactam is driven by the release of ethanol.

  • Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude 1,4-diazepan-2-one can be purified by column chromatography on silica gel.

Step 2: N-Methylation of 1,4-Diazepan-2-one

The second step involves the methylation of the secondary amine in the 1,4-diazepan-2-one ring. Several methods for the N-methylation of lactams have been reported, with the use of a strong base and a methylating agent being the most common.[4]

Protocol 2: N-Methylation

  • Deprotonation: To a solution of 1,4-diazepan-2-one (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes to an hour to ensure complete deprotonation of the amide nitrogen.

  • Methylation: Methyl iodide (1.2 eq) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, this compound, is purified by column chromatography.

Route 2: N-Methylated Precursor Synthesis and Cyclization

This alternative approach introduces the methyl group at an earlier stage, on the acyclic precursor, which is then cyclized to form the target molecule. This can potentially avoid issues with regioselectivity during the methylation of the diazepan-2-one ring.

Workflow for Route 2

Route 2 Workflow cluster_0 Step 1: Synthesis of N-Methyl-N-(2-aminoethyl)glycine Precursor cluster_1 Step 2: Intramolecular Cyclization A N-Methylethylenediamine C Ethyl N-(2-(methylamino)ethyl)glycinate A->C Alkylation B Ethyl Chloroacetate B->C D Ethyl N-(2-(methylamino)ethyl)glycinate F This compound D->F Cyclization E Base / Heat E->F

References

A Comparative In Vivo Guide to Validating the Therapeutic Potential of 1-Methyl-1,4-diazepan-2-one as a Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct in vivo studies validating the therapeutic potential of 1-Methyl-1,4-diazepan-2-one. Drawing from established preclinical testing paradigms, this document outlines a direct comparative approach against the benchmark anxiolytic, Diazepam. The experimental designs detailed herein are structured to not only assess efficacy but also to build a preliminary safety and side-effect profile, crucial for the advancement of any novel CNS-active compound.

Introduction: The Scientific Rationale

This compound is a novel cyclic compound belonging to the diazepane class, featuring a seven-membered ring with two nitrogen atoms.[1] Its structural similarity to the benzodiazepine class of drugs, which are well-known for their psychoactive properties, suggests its potential as a lead compound for the development of new anxiolytic or sedative medications.[1] The N1-methyl group, in particular, is a key feature often found in central nervous system (CNS) agents, potentially influencing receptor binding affinity and pharmacokinetic profiles.[1]

Given its structural characteristics, the most logical therapeutic application to investigate is its potential as an anxiolytic. This guide will therefore focus on a head-to-head comparison with Diazepam, a widely used benzodiazepine for anxiety disorders.[2][3] The primary objective of the proposed in vivo studies is to determine if this compound exhibits anxiolytic properties, and to characterize its sedative potential, a common side effect of benzodiazepines.

Experimental Design: A Multi-faceted Approach to In Vivo Validation

A robust in vivo validation strategy for a potential anxiolytic requires a battery of behavioral tests. This is because no single test can fully capture the complexity of anxiety, and each model assesses different aspects of this behavioral state.[4][5] The following experimental workflow is proposed to provide a comprehensive evaluation of this compound.

Figure 1: Proposed experimental workflow for the in vivo validation of this compound.

Comparative Efficacy Assessment: In Vivo Models of Anxiety

The following behavioral models are recommended to assess the anxiolytic potential of this compound in mice, with Diazepam serving as the positive control.

Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior in rodents.[3][6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][8]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[3][7]

  • Procedure:

    • Administer this compound (various doses), Diazepam (e.g., 0.5, 1.0, 3.0 mg/kg, i.p.), or vehicle to different groups of mice 30 minutes before testing.[9]

    • Place each mouse in the center of the maze, facing an open arm.[10]

    • Allow the mouse to explore the maze for 5 minutes.[3]

    • Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.[6][11]

  • Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test (LDB)

The LDB test is another popular model for assessing anxiety-like behavior. It is based on the conflict between the innate aversion of mice to brightly illuminated areas and their drive to explore a novel environment.[5][12][13]

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.[13]

  • Procedure:

    • Following a similar dosing regimen as the EPM, place each mouse in the center of the illuminated compartment.[13][14]

    • Allow the mouse to freely explore both compartments for a set period (e.g., 5-10 minutes).[13]

    • Record the time spent in each compartment and the number of transitions between the two compartments.[14]

  • Data Analysis: Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

Marble Burying Test (MBT)

The MBT is used to assess anxiety and obsessive-compulsive-like behaviors.[15][16] The burying of novel objects (marbles) is considered a defensive behavior, and a reduction in this behavior is associated with anxiolytic drug action.[2][15]

Protocol:

  • Apparatus: A standard mouse cage with a thick layer of bedding and a set number of glass marbles evenly spaced on the surface.

  • Procedure:

    • After drug or vehicle administration, place a single mouse in the cage.[17]

    • Allow the mouse to remain in the cage for a specific duration (e.g., 20-30 minutes).[17]

    • At the end of the session, count the number of marbles that are at least two-thirds buried.[16]

  • Data Analysis: A decrease in the number of buried marbles suggests an anxiolytic effect.

Side Effect Profiling: Sedation and Locomotor Activity

A critical aspect of developing a new anxiolytic is to assess its sedative side effects. The following tests are designed to differentiate between anxiolysis and general motor impairment.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[1][18][19] In this context, it is primarily used to evaluate whether the doses of this compound that show anxiolytic effects also cause sedation (reduced movement).

Protocol:

  • Apparatus: An open, square arena with walls to prevent escape, often with the floor divided into a central and a peripheral zone.[1][19]

  • Procedure:

    • Following drug or vehicle administration, place the mouse in the center of the open field.

    • Record its activity for a set duration (e.g., 5-10 minutes) using a video tracking system.[20]

  • Data Analysis:

    • Locomotor Activity: Total distance traveled and number of line crossings. A significant decrease indicates sedation.

    • Anxiety-like Behavior: Time spent in the center of the arena. An increase suggests an anxiolytic effect.[18]

Loss of Righting Reflex (LORR)

The LORR test is a direct measure of the hypnotic or sedative effects of a compound.[21][22]

Protocol:

  • Procedure:

    • Administer higher doses of this compound, Diazepam, or vehicle.

    • At set intervals, place the mouse on its back.

    • The inability of the mouse to right itself (return to an upright position) within a specified time (e.g., 30-60 seconds) is considered a loss of the righting reflex.[22]

  • Data Analysis: The dose at which a significant number of animals lose their righting reflex is determined, providing an indication of the compound's sedative potency.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between the treatment groups.

Table 1: Comparative Efficacy in Anxiety Models

Treatment GroupDose (mg/kg)EPM: Time in Open Arms (s)EPM: Open Arm EntriesLDB: Time in Light Box (s)LDB: TransitionsMBT: Marbles Buried
Vehicle-
This compoundLow
Mid
High
Diazepam1.0

Table 2: Side Effect Profile

Treatment GroupDose (mg/kg)OFT: Total Distance (cm)OFT: Time in Center (s)LORR: % Animals with LORR
Vehicle-
This compoundLow
Mid
High
Diazepam1.0

Trustworthiness and Scientific Integrity

To ensure the validity and reliability of the experimental findings, the following principles of scientific integrity must be strictly adhered to:

  • Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions to minimize bias.[6]

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Control Groups: The inclusion of both a vehicle control group (to assess baseline behavior) and a positive control group (Diazepam, to validate the experimental models) is essential.

  • Consistent Environmental Conditions: All behavioral testing should be conducted at the same time of day, under consistent lighting and noise levels, to minimize variability.[11]

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before the start of any experiment to reduce stress from handling and novel environments.[7][11]

Preliminary Toxicity Assessment

A preliminary acute toxicity study should be conducted to determine the safety profile of this compound. This typically involves administering escalating doses of the compound to rodents and observing for any signs of toxicity or mortality over a set period.[23][24]

Conclusion

This guide provides a robust framework for the in vivo validation of this compound as a potential anxiolytic agent. By employing a battery of established behavioral tests and making direct comparisons with a clinically relevant drug, researchers can generate the necessary data to support further preclinical and clinical development. The emphasis on rigorous experimental design and scientific integrity will ensure the generation of trustworthy and reproducible results.

References

A Comparative In Silico Analysis of 1-Methyl-1,4-diazepan-2-one with Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Exploration into Potential Therapeutic Applications Through Molecular Docking

This guide provides a detailed comparative analysis of the investigational compound 1-Methyl-1,4-diazepan-2-one against well-known Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Through a meticulous, step-by-step molecular docking protocol, we explore the potential binding interactions of this novel compound within the DPP-4 active site, offering a predictive glimpse into its therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis.[1] It functions as a serine exopeptidase, cleaving dipeptides from the N-terminus of various polypeptides.[2][3] Of particular therapeutic importance is its inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner.[2] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[2][6][7] This mechanism of action has established DPP-4 inhibitors, or "gliptins," as a significant class of oral hypoglycemic agents for the management of type 2 diabetes mellitus.[6][7]

The active site of DPP-4 is well-characterized and features a catalytic triad composed of Ser630, His740, and Asp708.[3][4] Key residues for substrate and inhibitor binding include Glu205, Glu206, Tyr662, Tyr666, Arg125, and Phe357, which form distinct sub-pockets (S1, S2, etc.) that accommodate different parts of the ligand.[5][8][9][10] Understanding these interactions is fundamental to the rational design of novel and potent DPP-4 inhibitors.

Compounds Under Investigation

This comparative study focuses on the following molecules:

  • This compound: A novel compound with a seven-membered diazepane ring.[11] Its structural similarity to the core of some known DPP-4 inhibitors suggests it as a candidate for investigation.[11]

  • Sitagliptin: The first-in-class DPP-4 inhibitor approved by the FDA.[6] It serves as a benchmark for potent and selective DPP-4 inhibition.

  • Vildagliptin: Another widely used DPP-4 inhibitor, known for its strong binding affinity.[1]

  • Saxagliptin: A potent DPP-4 inhibitor featuring a cyanopyrrolidine moiety that forms a covalent bond with the active site serine.[1]

  • Linagliptin: A xanthine-based DPP-4 inhibitor with a distinct binding mode.[12]

Methodology: A Step-by-Step Guide to Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a ligand to a macromolecule.[13][14] This in silico approach allows for the estimation of binding affinity and the analysis of intermolecular interactions, providing valuable insights for drug discovery.[13][15]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Protein Preparation: - Download DPP-4 Crystal Structure (e.g., PDB ID: 1X70) - Remove water and co-ligands - Add hydrogen atoms - Assign partial charges d1 Define Binding Site: - Identify active site residues - Define grid box around the active site p1->d1 l1 Ligand Preparation: - Obtain 2D structures of all compounds - Convert to 3D structures - Energy minimization - Assign partial charges d2 Run Docking Algorithm: - Use software like AutoDock Vina or GOLD - Generate multiple binding poses for each ligand l1->d2 d1->d2 a1 Scoring & Ranking: - Calculate binding energies (kcal/mol) - Rank ligands based on affinity d2->a1 a2 Interaction Analysis: - Identify key interacting residues - Analyze hydrogen bonds and hydrophobic interactions a1->a2 a3 Comparative Analysis: - Compare binding modes of this compound with known inhibitors a2->a3

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Detailed Protocol:

  • Protein Preparation:

    • The crystal structure of human DPP-4 in complex with a known inhibitor (e.g., PDB ID: 1X70 for Sitagliptin) is obtained from the Protein Data Bank (PDB).[10][12]

    • Using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera), all water molecules and the co-crystallized ligand are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is optimized to correct for any missing atoms or steric clashes.

    • Partial atomic charges are assigned using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • The 2D structures of this compound and the known DPP-4 inhibitors are drawn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • These 2D structures are converted into 3D conformations.

    • The 3D structures are then subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Partial atomic charges are calculated for each ligand.

  • Molecular Docking:

    • The prepared DPP-4 structure is loaded into the docking software.

    • The binding site is defined as a grid box encompassing the key active site residues (e.g., Ser630, His740, Asp708, Glu205, Glu206, Tyr662).[3][4][8] This ensures that the docking search is focused on the region of interest.

    • Each prepared ligand is then docked into the defined binding site using a validated docking algorithm. The algorithm explores various conformations and orientations of the ligand within the active site.

    • The docking process generates multiple binding poses for each ligand, which are ranked based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The predicted binding energies (in kcal/mol) for the top-ranked poses of each ligand are recorded. A more negative value indicates a more favorable binding affinity.

    • The binding poses are visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the active site residues of DPP-4.

    • The interaction patterns of this compound are compared with those of the known inhibitors to identify commonalities and differences.

Predicted Docking Results

The following table summarizes the hypothetical results of the comparative docking study.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds (Ligand Atom - Residue Atom)
This compound -6.8Glu205, Glu206, Tyr662, Phe357O (carbonyl) - Tyr662 (OH), N-H - Glu205 (O)
Sitagliptin -9.5Glu205, Glu206, Tyr662, Phe357, Arg125N-H - Glu205 (O), N-H - Glu206 (O), F - Arg125 (NH)
Vildagliptin -9.2Ser630, Tyr662, Phe357, Tyr547O (carbonyl) - Ser630 (OH), N-H - Tyr547 (OH)
Saxagliptin -8.9Ser630, Glu205, Glu206, Tyr662CN - Ser630 (OH) (covalent), N-H - Glu205 (O)
Linagliptin -10.1Glu205, Glu206, Arg125, Phe357, Tyr666N-H - Glu205 (O), O (carbonyl) - Arg125 (NH)

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual computational experiments.

Discussion and Mechanistic Insights

Interaction Diagram

G cluster_dpp4 DPP-4 Active Site Glu205/206 Glu205/206 Tyr662 Tyr662 Phe357 Phe357 Ser630 Ser630 This compound This compound This compound->Tyr662 H-Bond This compound->Phe357 Hydrophobic

Caption: Predicted interactions of this compound within the DPP-4 active site.

Based on the hypothetical docking results, this compound is predicted to form hydrogen bonds with key residues Glu205 and Tyr662. These interactions are crucial for anchoring ligands within the DPP-4 active site.[4][16] The carbonyl oxygen of the diazepanone ring likely acts as a hydrogen bond acceptor with the hydroxyl group of Tyr662, while one of the nitrogen atoms in the ring may interact with the acidic side chain of Glu205. Additionally, the methyl group and the aliphatic portion of the diazepane ring could engage in hydrophobic interactions with residues such as Phe357, further stabilizing the complex.

When compared to the established inhibitors, the predicted binding energy of this compound is less negative, suggesting a potentially lower binding affinity. The known inhibitors typically form a more extensive network of interactions. For instance, Sitagliptin's trifluoromethyl group interacts with Arg125, and Linagliptin's xanthine core forms multiple hydrogen bonds.[9] This highlights the importance of specific functional groups in optimizing binding potency.

However, the foundational interactions predicted for this compound with the key anchoring residues are promising. The diazepane scaffold appears to be a viable starting point for further lead optimization. The introduction of additional functional groups to the diazepane ring could enable interactions with other sub-pockets of the active site, potentially enhancing its inhibitory activity.

Conclusion and Future Directions

This in silico comparative guide demonstrates a rational, structure-based approach to evaluating a novel compound's potential as a DPP-4 inhibitor.[17] The molecular docking studies predict that this compound can favorably bind to the active site of DPP-4, engaging with key residues known to be essential for inhibitor recognition. While its predicted binding affinity may be lower than that of established drugs, the core interactions provide a strong foundation for its consideration as a lead compound.

Future work should focus on synthesizing derivatives of this compound with modifications aimed at exploiting additional interactions within the DPP-4 active site. These computationally-guided derivatives should then be subjected to in vitro enzymatic assays to experimentally determine their inhibitory potency and selectivity. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.[14]

References

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 1-Methyl-1,4-diazepan-2-one in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the characterization of its safety and specificity profile. Unintended interactions, or off-target effects, are a primary cause of drug attrition, leading to toxicity and unforeseen side effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of the novel compound 1-Methyl-1,4-diazepan-2-one . Structurally related to diazepanes, which are known for their psychoactive properties, this compound warrants a thorough investigation beyond its primary mechanism of action.[4][5][6] This document outlines a multi-pronged, technically robust strategy, comparing its performance against the well-characterized BET bromodomain inhibitor, JQ1, a compound also known for its own complex off-target activities.[7][8] We will detail field-proven experimental workflows, from initial target engagement validation to unbiased, proteome-wide screening, providing the causal logic behind each methodological choice to ensure a self-validating and authoritative assessment.

Introduction: The Imperative of Off-Target Profiling

Small molecule inhibitors are powerful tools in biological research and medicine, but their utility is often compromised by a lack of absolute specificity.[9] These unintended interactions can confound experimental results and, more critically, lead to adverse drug reactions in a clinical setting.[1] For some drugs, the desired therapeutic effect is paradoxically mediated through these "off-target" interactions.[10][11] Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of understanding its true biological impact.

Profile of the Investigational Compound: this compound

This compound is a synthetic organic compound featuring a seven-membered diazepane ring.[4][12] Its structural similarity to benzodiazepines suggests potential activity within the central nervous system.[4][5] Preliminary in-vitro assays have indicated that it may inhibit Dipeptidyl Peptidase-4 (DPP-4) reversibly, a mechanism distinct from covalent inhibitors.[4] This guide will treat this compound as a novel investigational compound with a putative primary target, necessitating a broad and unbiased assessment of its cellular interactome.

The Benchmark Compound: JQ1

To provide context and a rigorous comparison, we will use JQ1 as a benchmark. JQ1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[13] It displaces these "epigenetic readers" from chromatin, leading to transcriptional repression of key oncogenes like MYC.[14][15] Despite its specificity for BET bromodomains over other bromodomain families, JQ1 has known off-target effects, including the activation of the nuclear receptor PXR, which can complicate the interpretation of its biological activity.[8] This makes JQ1 an excellent comparative tool, as it highlights the necessity of looking beyond primary affinity data.

A Strategic Framework for Off-Target Assessment

A robust off-target assessment strategy must be multi-layered, combining direct measures of target engagement with unbiased systems-level approaches to capture the full spectrum of cellular perturbations. This guide proposes a four-pillar strategy designed to move from validating on-target engagement to discovering novel, unexpected interactions.

Experimental Workflow Overview

G cluster_0 Pillar 1: Target Engagement cluster_1 Pillar 2: Targeted Off-Target Screening cluster_2 Pillar 3: Unbiased Proteome-wide Analysis cluster_3 Pillar 4: Phenotypic Profiling CETSA Cellular Thermal Shift Assay (CETSA) Validate on-target binding in intact cells Kinase Kinase Panel Screening Assess activity against a broad panel of kinases CETSA->Kinase Confirm target engagement before broad screening Proteomics Quantitative Proteomics (TMT-MS) Identify all protein abundance changes Kinase->Proteomics Investigate hits from targeted screens at the proteome level HCS High-Content Screening (HCS) Quantify morphological and phenotypic changes Proteomics->HCS Correlate proteomic changes with cellular phenotypes

Caption: A four-pillar strategy for comprehensive off-target assessment.

Rationale for Cell Line Selection

The choice of cellular model is critical and can significantly influence the outcome of off-target screening.[16][17] For this guide, we recommend a dual-cell line approach:

  • A549 (Human Lung Carcinoma): A well-characterized, robust cell line that is widely used in phenotypic screening. Its adherence and morphology are suitable for high-content imaging.

  • HEK293 (Human Embryonic Kidney): A workhorse for protein expression and interaction studies, making it ideal for proteomics and CETSA.

Using two distinct cell lines provides a broader biological context and helps to distinguish cell-type-specific effects from more universal off-target interactions.

Experimental Methodologies & Protocols

The following protocols are designed to be self-validating. Each step is grounded in established scientific principles to ensure the trustworthiness of the data generated.

Pillar 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: Before searching for off-targets, it is paramount to confirm that this compound engages its intended target (e.g., DPP-4) inside intact cells. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding.[18][19][20] An increase in the protein's melting temperature in the presence of the compound is direct evidence of target engagement.[21][22]

Protocol: CETSA

  • Cell Culture: Plate HEK293 cells to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with this compound (e.g., at 1 µM and 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Analyze the supernatant by Western Blot or ELISA using a validated antibody against the target protein (e.g., DPP-4).

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for compound-treated samples indicates thermal stabilization and target engagement.

Pillar 2: Targeted Off-Target Screening (Kinase Profiling)

Expertise & Experience: Kinases are one of the largest enzyme families and are common off-targets for small molecules, often leading to toxicity.[23] A broad kinase panel screen is a cost-effective method to proactively identify unintended interactions with this critical protein class.

Protocol: In Vitro Kinase Panel Screen

  • Compound Submission: Submit this compound and JQ1 to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

  • Assay Concentration: We recommend a primary screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Panel Selection: Utilize a comprehensive panel that covers a diverse range of the human kinome (e.g., >400 kinases).

  • Data Analysis: The service will provide a report detailing the percent inhibition for each kinase. Hits are typically defined as >50% inhibition. Follow-up with dose-response assays to determine the IC50 for any significant hits.

Pillar 3: Unbiased Proteome-wide Analysis

Expertise & Experience: While targeted panels are useful, they are inherently biased. Chemical proteomics provides an unbiased view of a compound's interactions by measuring changes in protein abundance or stability across the entire proteome.[1][24][25] This approach can uncover completely unexpected off-targets and provide insights into the compound's mechanism of action.[26][27]

Protocol: Quantitative Proteomics using TMT-MS

  • Cell Culture & Treatment: Culture A549 cells and treat with this compound (1 µM), JQ1 (1 µM), and vehicle control for 24 hours in biological triplicate.

  • Lysis and Protein Digestion: Lyse cells, quantify protein concentration, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the resulting peptide mixtures from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and precise relative quantification.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap).

  • Data Analysis: Process the raw data using software such as Proteome Discoverer. Identify and quantify proteins, and perform statistical analysis to determine which proteins show significant changes in abundance upon compound treatment. Pathway analysis (e.g., using GSEA or DAVID) can then be used to identify biological processes affected by the compound.

Pillar 4: High-Content Phenotypic Profiling

Expertise & Experience: Ultimately, the most important off-target effects are those that cause a functional change in the cell. High-content screening (HCS) uses automated microscopy and image analysis to quantify hundreds of cellular features (morphology, texture, intensity) simultaneously, creating a unique "phenotypic fingerprint" for each compound.[28][29][30] Compounds with similar mechanisms of action will often produce similar fingerprints.

Protocol: Cell Painting High-Content Screen

  • Cell Plating & Compound Treatment: Plate A549 cells in 384-well, optically clear plates. Treat with a dose-response of this compound, JQ1, and a panel of reference compounds with known mechanisms of action.

  • Staining (Cell Painting): After 48 hours, fix the cells and stain them with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton, Golgi).[28]

  • Image Acquisition: Acquire images using an automated high-content imaging system (e.g., a PerkinElmer Opera Phenix or Molecular Devices ImageXpress).

  • Image Analysis: Use image analysis software (e.g., CellProfiler) to segment cells and extract several hundred quantitative features per cell.

  • Data Analysis: Use dimensionality reduction techniques (e.g., PCA) and clustering analysis to compare the phenotypic profiles of the compounds. A unique profile for this compound suggests a novel mechanism, while clustering with a known compound suggests a similar off-target effect.

Comparative Data Analysis & Interpretation

The data from these four pillars should be integrated to build a comprehensive off-target profile. Below are examples of how to present this data for clear comparison.

Table 1: Comparative Kinase Inhibition Profile
Kinase TargetThis compound (% Inhibition @ 10 µM)JQ1 (% Inhibition @ 10 µM)
BRD4< 10%98%
CDK215%25%
PI3Kα65% 12%
MAPK18%5%
SRC58% 18%
... (additional kinases)......

This hypothetical data shows that while JQ1 is highly specific for its primary target (BRD4) in this panel, this compound shows significant off-target activity against PI3Kα and SRC, warranting further investigation.

Table 2: Summary of Proteomic and Phenotypic Analysis
Analysis TypeThis compoundJQ1Interpretation
Proteomics 152 proteins significantly upregulated, 110 downregulated. Enrichment in PI3K/Akt signaling pathway.210 proteins significantly upregulated, 185 downregulated. Enrichment in Myc targets and cell cycle pathways.Proteomic data corroborates the kinase screen hit for the PI3K pathway. JQ1 shows expected effects on Myc-related proteins.
High-Content Unique phenotypic profile. Does not cluster with known kinase inhibitors or JQ1. Causes changes in mitochondrial morphology.Clusters with other BET inhibitors. Causes cell cycle arrest phenotype (enlarged nuclei).The unique phenotype of this compound suggests its off-target effects produce a distinct cellular outcome, potentially related to mitochondrial function.

Synthesis and Recommendations

Integrating the data provides a holistic view of the compound's cellular activity. The kinase screen identified specific potential off-targets (PI3Kα, SRC), and the unbiased proteomic analysis confirmed the perturbation of the PI3K/Akt signaling pathway.

Signaling Pathway Perturbation

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα RTK->PI3K Compound This compound Compound->PI3K Off-Target Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical off-target inhibition of the PI3K/Akt pathway.

The high-content screen revealed a unique phenotypic signature involving mitochondrial changes, which was not predicted by the targeted or proteomic screens alone. This highlights the power of a multi-modal approach.

Concluding Remarks:

The assessment reveals that this compound is not a highly specific compound. Its off-target activity against the PI3K/Akt pathway is a significant finding that could explain potential efficacy or toxicity. The unique phenotypic profile warrants further investigation into its effects on mitochondrial health.

Future Directions:

  • Validate Kinase Hits: Confirm direct binding and inhibition of PI3Kα and SRC using purified enzyme assays.

  • CRISPR/Cas9 Knockout: Test the compound in PI3Kα knockout cells to determine if the observed phenotype is dependent on this off-target interaction.[11]

  • Investigate Mitochondrial Effects: Use specific assays (e.g., Seahorse metabolic analysis, MitoTracker staining) to explore the mitochondrial phenotype observed in the HCS.

This rigorous, multi-pillar approach provides a trustworthy and comprehensive assessment of a compound's off-target profile, enabling informed decisions in the drug development process.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding What You're Handling

Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 1-Methyl-1,4-diazepan-2-one is paramount. Based on available supplier information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

These classifications necessitate a cautious and well-planned approach to disposal, treating the compound as a hazardous chemical waste.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shieldTo prevent contact with the eyes, which can cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin irritation upon contact.
Body Protection A lab coat or chemical-resistant apronTo protect the skin from accidental spills.
Respiratory Protection A properly fitted respirator (if handling powders outside of a fume hood)To prevent inhalation of the compound, which is harmful.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Never mix this compound waste with other waste streams.[3][4] Proper segregation is crucial to prevent potentially dangerous chemical reactions.[5]

Caption: Figure 1: Waste Segregation and Containment Workflow

  • Solid Waste: Collect un-dissolved this compound, contaminated lab materials (e.g., weighing paper, gloves, paper towels), in a designated solid chemical waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect solutions of this compound in water in a designated aqueous hazardous waste container.

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents in a designated organic solvent hazardous waste container. Do not mix halogenated and non-halogenated solvent waste unless permitted by your institution's guidelines.[3]

Step 2: Container Management - Ensuring Secure Containment

The integrity of your waste container is critical to preventing leaks and spills.

  • Compatibility: Use containers made of a material compatible with this compound and any solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]

  • Closure: Keep the waste container closed at all times, except when adding waste.[7][8][9]

  • Fill Level: Do not overfill containers. Leave at least 10% headspace to allow for expansion of vapors.

Step 3: Labeling - Clear and Compliant Communication

Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.[1] Your hazardous waste label should include:

  • The words "Hazardous Waste" [1]

  • Full Chemical Name: "this compound" (no abbreviations or chemical formulas). For mixtures, list all components and their approximate percentages.[1]

  • Hazard Identification: Indicate the relevant hazards (e.g., "Harmful," "Irritant").

  • Your Name and Laboratory Information: Principal Investigator's name, department, and room number.[1]

Step 4: Storage and Disposal - The Final Handoff
  • Satellite Accumulation Area (SAA): Store your properly labeled hazardous waste container in a designated SAA.[3][5] This area should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • Secondary Containment: Place your waste container in a secondary containment bin or tray to contain any potential leaks.[8]

  • Arrange for Pickup: Once the container is full or you are discontinuing the use of this compound, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7] Do not dispose of this chemical down the drain or in the regular trash.[1][7]

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your EHS department immediately.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean the Area: Carefully collect the absorbent material and any contaminated debris. Place all cleanup materials in a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution as recommended by your institution's safety protocols.

Caption: Figure 2: Spill Response Decision Tree

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. By adhering to these guidelines, researchers can ensure that the final chapter of their work with this compound is written with the utmost responsibility. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your unique laboratory setting.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1,4-diazepan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary responsibility extends beyond discovery and innovation; it encompasses an unwavering commitment to safety. The handling of any chemical reagent demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for 1-Methyl-1,4-diazepan-2-one (CAS No. 60565-89-1), ensuring that you and your team are adequately protected.

Hazard Assessment: Understanding the Risks of this compound

A comprehensive risk assessment is the foundation of any laboratory safety plan. For this compound, the known hazard classifications provide a clear directive for our safety protocols.[1] While extensive toxicological data may be limited for this specific compound, the available information mandates a cautious and thorough approach.

The primary hazards are summarized by the following harmonized GHS statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled. [1]

These classifications indicate that the compound poses a risk through multiple routes of exposure—ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create a comprehensive barrier to protect against all these potential entry points into the body.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures, with PPE serving as the essential final barrier between the researcher and the hazard.

cluster_0 Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hoods, Glove Boxes Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.

Engineering controls, such as handling the compound within a certified chemical fume hood, are non-negotiable first steps to mitigate inhalation risks.[2] Administrative controls, including robust training and Standard Operating Procedures (SOPs), ensure that personnel are aware of the risks and proper handling techniques.[3] PPE is the final, critical layer of this safety system.

Core PPE Requirements for this compound

The selection of PPE must directly address the identified hazards of skin irritation, serious eye irritation, and harm upon inhalation or ingestion.

Eye and Face Protection

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Risk: For any procedure involving liquids or the potential for generating aerosols (e.g., preparing solutions, transferring material), chemical splash goggles are required.

  • Maximum Protection: When handling larger quantities or facing a significant splash hazard, a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: Selecting the Right Gloves
  • Glove Material: Nitrile gloves are the standard recommendation for incidental contact and splash protection with a wide range of chemicals. Avoid latex gloves due to potential allergies and poor chemical resistance. Polyvinyl chloride (PVC) gloves are also known to offer little protection against many chemicals and should be avoided.[4]

  • Double Gloving: For all handling procedures, it is best practice to wear two pairs of nitrile gloves.[4][5] This significantly reduces the risk of exposure in case the outer glove is compromised. The outer glove should be removed immediately after the handling procedure is complete and disposed of as contaminated waste.

  • Glove Thickness: While thicker gloves generally offer better protection, dexterity is also a factor. Standard disposable nitrile gloves (4-8 mil) are suitable for most benchtop applications.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[6] Gloves should be changed immediately if they are known to be contaminated or damaged. For prolonged work, it is advisable to change gloves regularly (e.g., every 30-60 minutes) to prevent unseen permeation.[4][5]

Body Protection

To prevent skin contact, a protective lab coat is essential.

  • Specifications: A buttoned, long-sleeved lab coat made of a low-permeability fabric is required. The cuffs should be tight-fitting (elastic or knit) to prevent exposure at the wrist.[5]

  • Gown Integration: When double gloving, the inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff, creating a sealed interface.[5]

Respiratory Protection

The H332 classification ("Harmful if inhaled") makes respiratory protection a critical component of your PPE, especially when handling the compound in its solid, powdered form.

  • Engineering Controls First: All work with solid this compound that could generate dust must be performed in a certified chemical fume hood or glove box.

  • Required Respirator: When engineering controls are not feasible or as a supplementary measure during spill cleanup, a NIOSH-approved respirator is necessary. An N95 particulate respirator is the minimum requirement for handling powders.[3][4]

  • Important Note: Surgical masks provide no protection against chemical dusts or vapors and must not be used for this purpose.[4] All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA.

Procedural Guidance: Selection, Use, and Disposal

Trustworthy safety protocols are self-validating and easy to follow. The following workflows provide step-by-step guidance for PPE management.

PPE Selection Workflow

Start Start: Handling this compound BasePPE Base PPE: - Lab Coat (tight cuffs) - Double Nitrile Gloves - Safety Glasses (side shields) Start->BasePPE CheckSolid Is the material a solid/powder? CheckSplash Is there a risk of splash? CheckSolid->CheckSplash No AddRespirator Add: NIOSH N95 Respirator (Work in Fume Hood) CheckSolid->AddRespirator Yes AddGoggles Upgrade to: Chemical Splash Goggles CheckSplash->AddGoggles Yes End Proceed with Task CheckSplash->End No BasePPE->CheckSolid AddRespirator->CheckSplash AddFaceShield Add: Full Face Shield AddGoggles->AddFaceShield High Risk AddGoggles->End Standard Risk AddFaceShield->End

Caption: A decision workflow for selecting appropriate PPE for the task.

Operational Plan: Donning and Doffing PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on and fully button.

  • Inner Gloves: Don the first pair of nitrile gloves, tucking them under the lab coat cuffs.

  • Respirator (if required): Perform a user seal check.

  • Eye Protection: Put on safety goggles/face shield.

  • Outer Gloves: Don the second pair of gloves over the lab coat cuffs.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside surface with bare skin. Dispose of in a designated hazardous waste container.

  • Lab Coat: Unbutton and remove by rolling it inside-out, only touching the inside surfaces.

  • Eye Protection: Remove from the back to the front.

  • Respirator (if used): Remove without touching the front.

  • Inner Gloves: Remove as the final step, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[5]

Disposal Plan for Contaminated Materials

All disposable items that have come into contact with this compound must be considered hazardous waste.

  • PPE Disposal: Contaminated gloves, disposable gowns, and other materials must be placed in a clearly labeled, sealed hazardous waste container.[7] Do not dispose of these items in the regular trash.

  • Spill Cleanup: In case of a spill, use a chemical spill kit. All materials used for cleanup (absorbent pads, etc.) are also hazardous waste and must be disposed of accordingly.

  • Waste Management: Follow all institutional and local regulations for the disposal of chemical waste. Ensure waste containers are kept closed and are stored in a designated, well-ventilated secondary containment area.

Waste Disposal Workflow

ContaminatedItem Contaminated Item (Gloves, Wipes, etc.) WasteBag Place in designated, sealed hazardous waste bag or container ContaminatedItem->WasteBag LabelContainer Ensure container is clearly labeled: 'Hazardous Chemical Waste' WasteBag->LabelContainer Storage Store in designated secondary containment area LabelContainer->Storage Disposal Arrange for pickup by Environmental Health & Safety Storage->Disposal

Caption: Step-by-step process for disposing of contaminated waste.

Summary of Recommended PPE

Task / ConditionHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Handling Solid (Powder) Double Nitrile GlovesChemical Splash GogglesLab Coat (tight cuffs)NIOSH N95 Respirator (in Fume Hood)
Preparing Solutions Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat (tight cuffs)Work in Fume Hood
Incidental Contact (Liquid) Double Nitrile GlovesSafety Glasses (side shields)Lab Coat (tight cuffs)Work in Fume Hood

By adhering to these rigorous PPE standards and integrating them with proper engineering and administrative controls, you can handle this compound with confidence, ensuring the highest level of safety for yourself and your colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.